Arabinosylhypoxanthine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7-,10-/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-NIIJMFPWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Arabinosylhypoxanthine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (AraH), a purine (B94841) nucleoside analog, exerts its biological effects primarily through the disruption of nucleic acid synthesis. As the deaminated metabolite of the antiviral agent Vidarabine (AraA), AraH itself demonstrates antiviral and potential anticancer activities. This technical guide delineates the intricate mechanism of action of this compound, from its cellular uptake and metabolic activation to its ultimate impact on DNA replication. This document provides a comprehensive overview of the signaling pathways, quantitative data on its biological activity, and detailed experimental protocols for researchers investigating this class of compounds.
Cellular Uptake and Transport
The journey of this compound into the cell is predominantly mediated by the same transport systems responsible for the influx of natural purine nucleosides.
Equilibrative Nucleoside Transporters (ENTs): The primary route of AraH entry into cells is through facilitative diffusion mediated by Equilibrative Nucleoside Transporters, particularly ENT1 and ENT2. These transporters are ubiquitously expressed in human tissues and facilitate the bidirectional transport of a wide range of purine and pyrimidine (B1678525) nucleosides across the cell membrane. Given that hypoxanthine (B114508) itself is a substrate for ENTs, it is the established mechanism for AraH uptake. The transport kinetics can be influenced by the expression levels of these transporters in different cell types.
Intracellular Metabolic Activation: The Phosphorylation Cascade
To exert its cytotoxic or antiviral effects, this compound must be converted into its active triphosphate form, this compound triphosphate (AraHTP). This multi-step phosphorylation is catalyzed by a series of intracellular kinases.
-
Monophosphorylation (Rate-Limiting Step): The initial and rate-limiting step is the conversion of AraH to this compound monophosphate (AraHMP). While direct enzymatic studies on AraH are limited, extensive research on analogous arabinosyl nucleosides, such as Arabinosylguanine (AraG), strongly indicates that deoxycytidine kinase (dCK) is the primary enzyme responsible for this initial phosphorylation. Deoxyguanosine kinase (dGK) may also contribute to this process. The efficiency of this first phosphorylation step is a critical determinant of the overall activity of AraH.
-
Diphosphorylation: AraHMP is subsequently phosphorylated to this compound diphosphate (B83284) (AraHDP) by nucleoside monophosphate kinases (NMPKs), such as guanylate kinase.
-
Triphosphorylation: The final activation step involves the conversion of AraHDP to the active moiety, this compound triphosphate (AraHTP), by nucleoside diphosphate kinases (NDPKs).
The following diagram illustrates the metabolic activation pathway of this compound.
Arabinosylhypoxanthine: From Discovery as a Metabolite to a Tool in Antiviral Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (ara-H), a purine (B94841) nucleoside analogue, holds a significant place in the history of antiviral drug development. Primarily recognized as the principal and less potent metabolite of the antiviral agent vidarabine (B1017) (ara-A), its discovery and synthesis have been intrinsically linked to the study of its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activity of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry, virology, and pharmacology.
Discovery and Significance
The discovery of this compound is a direct consequence of the metabolic studies of vidarabine (9-β-D-arabinofuranosyladenine), a pioneering antiviral drug. Following the administration of vidarabine, it was observed that the compound is rapidly deaminated in vivo by the enzyme adenosine (B11128) deaminase to form this compound.[1] This metabolic conversion is a critical factor in the pharmacokinetic profile of vidarabine, as ara-H exhibits significantly lower antiviral activity than its parent compound.[2] The identification of ara-H as the major metabolite was crucial for understanding the therapeutic window and limitations of vidarabine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C10H12N4O5 | [3][4] |
| Molecular Weight | 268.23 g/mol | [3][4] |
| IUPAC Name | 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | [3] |
| CAS Number | 7013-16-3 | [3] |
| Synonyms | Ara-HX, Hypoxanthine (B114508) arabinoside, Arainosine | [3] |
Synthesis of this compound
The chemical synthesis of this compound is often performed as part of the broader research into arabinonucleosides and their therapeutic potential. While a singular "first synthesis" paper is not prominently cited, the general approach involves the coupling of a protected arabinofuranosyl donor with a hypoxanthine derivative.
General Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, which is depicted in the workflow diagram below. This process typically involves the protection of the sugar moiety, glycosylation, and subsequent deprotection to yield the final product.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the chemical synthesis of a related arabinonucleoside, which can be adapted for this compound. The synthesis of 9-(β-D-arabinofuranosyl)guanine has been described and provides a methodological framework.[5][6]
Step 1: Preparation of the Silylated Base
-
Suspend hypoxanthine in hexamethyldisilazane (B44280) (HMDS).
-
Add a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative.
-
Remove the excess HMDS under reduced pressure.
Step 2: Glycosylation
-
Prepare the glycosyl donor, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose.
-
Dissolve the silylated hypoxanthine and the glycosyl donor in a dry, aprotic solvent such as acetonitrile (B52724) or 1,2-dichloroethane.
-
Add a Lewis acid catalyst, for example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Deprotection
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits antiviral activity, although it is considerably less potent than its precursor, vidarabine.[2] Its mechanism of action, similar to other nucleoside analogues, involves the inhibition of viral DNA synthesis.
Metabolic Activation and Inhibition of DNA Polymerase
The metabolic fate of vidarabine and the subsequent action of this compound are key to understanding their biological effects.
Caption: Metabolic conversion of Vidarabine to Ara-H and its inhibitory action on viral DNA polymerase.
Upon formation from vidarabine, this compound is phosphorylated by cellular kinases to its active triphosphate form (ara-HTP). This triphosphate then acts as a competitive inhibitor of viral DNA polymerase.[7][8] The incorporation of the arabinose sugar instead of deoxyribose into the growing DNA chain leads to chain termination, thus halting viral replication.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified in various studies, often in direct comparison to vidarabine.
| Compound | Virus | Cell Line | IC50 (μg/mL) | Reference |
| This compound (ara-H) | Herpes Simplex Virus Type 1 (HSV-1) | KB cells | >32 | [9] |
| Vidarabine (ara-A) | Herpes Simplex Virus Type 1 (HSV-1) | KB cells | >10 < 32 (complete block) | [9] |
| Ara-H | Herpes Simplex Virus | - | At least 10-fold less effective than ara-A | [9] |
Selective Index: A measure of the selectivity of a drug for inhibiting viral replication over cellular functions.[2]
| Compound | Culture Condition | Selective Index | Reference |
| This compound (ara-H) | Monolayer | 0.4 | [2] |
| This compound (ara-H) | Suspension | 0.6 | [2] |
| Vidarabine (ara-A) | Monolayer | 0.5 | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily described in the context of it being a metabolite of vidarabine.
| Parameter | Value | Condition | Reference |
| Elimination Half-Life | 4.7 h | Patient with renal failure | [10] |
| Plasma Clearance | 87.9 ml/min | Patient with renal failure | [10] |
| Urinary Recovery | 40 to 50% of vidarabine dose | After administration of vidarabine 5'-monophosphate | [11][12] |
Conclusion
This compound, while less potent than its parent compound vidarabine, remains a molecule of significant interest in the field of antiviral research. Its discovery was a pivotal step in understanding the metabolism and activity of vidarabine. The synthetic methodologies developed for arabinonucleosides, including ara-H, have contributed to the broader field of medicinal chemistry. This guide provides a consolidated resource of its discovery, synthesis, and biological properties, intended to aid researchers in the ongoing quest for novel antiviral therapies. The provided data and protocols offer a foundation for further investigation into the structure-activity relationships of nucleoside analogues and their potential as therapeutic agents.
References
- 1. Metabolism of arabinosyladenine in herpes simplex virus-infected and uninfected cells. Correlation with inhibition of DNA synthesis and role in antiviral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in the Presence of an Adenosine Deaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akonscientific.com [akonscientific.com]
- 4. 9-beta-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one | C10H12N4O5 | CID 135410268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF 9-BETA-D-ARABINOFURANOSYLGUANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mammalian DNA polymerase by the 5'-triphosphate of 1-beta-d-arabinofuranosylcytosine and the 5'-triphosphate of 9-beta-d-arabinofuranoxyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibition of Mammalian DNA Polymerase by the 5′-Triphosphate of 1-β-d-Arabinofuranosylcytosine and the 5′-Triphosphate of 9-β-d-Arabinofuranosyladenine | Semantic Scholar [semanticscholar.org]
- 9. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiviral Potential of Arabinosylhypoxanthine (Ara-H) Against Herpes Simplex Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (Ara-H), the primary metabolite of the antiviral drug vidarabine (B1017) (Ara-A), has demonstrated inhibitory effects against Herpes Simplex Virus (HSV). This technical guide provides a comprehensive overview of the antiviral properties of Ara-H, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While the core antiviral activity of Ara-H is attributed to the inhibition of viral DNA synthesis, its specific interactions with host cell signaling pathways during HSV infection remain an area for further investigation. This document aims to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies to further explore the therapeutic potential of Ara-H.
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a significant global health concern, leading to a range of clinical manifestations from oral and genital lesions to more severe conditions like encephalitis. The emergence of drug-resistant HSV strains necessitates the exploration of new and existing antiviral compounds. This compound (Ara-H) is the principal and less toxic metabolite of vidarabine (9-β-D-arabinofuranosyladenine, Ara-A), an antiviral agent used in the treatment of HSV infections. Understanding the specific antiviral contributions and mechanisms of Ara-H is crucial for optimizing its therapeutic application and for the development of novel anti-herpetic strategies. This guide synthesizes the current knowledge on the anti-HSV properties of Ara-H, presenting quantitative data, detailed experimental procedures, and a visual representation of its mechanism of action.
Quantitative Assessment of Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the available quantitative data, providing a comparative perspective on its potency.
| Parameter | Virus Strain(s) | Cell Line | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | HSV-1, HSV-2 | Human Foreskin Fibroblasts | Not explicitly stated for Ara-H alone, but VZV was most susceptible, followed by HSV-1 and HSV-2.[1] | [1] |
| Syncytia Suppression | HSV-1 | BHK-21/4 cells | At least 10 times less effective than Ara-A.[2][3] | [2][3] |
| Viral Replication Reduction | HSV | KB cells | Less effective than Ara-A.[2] | [2] |
Table 1: Antiviral Activity of this compound (Ara-H) against Herpes Simplex Virus (HSV)
| Parameter | Cell Line | Value | Reference(s) |
| Microscopic Cytotoxicity | Human Foreskin Fibroblasts | Inhibition of [¹⁴C]thymidine uptake into cellular DNA and ¹⁴C-labeled amino acids into protein was observed.[1] | [1] |
| Effect on Host DNA Synthesis | KB cells | Did not produce temporal delays in the maximal rate of host DNA synthesis, unlike Ara-A.[3] | [3] |
Table 2: Cytotoxicity Profile of this compound (Ara-H)
Mechanism of Action: Inhibition of Viral DNA Synthesis
The primary mechanism underlying the antiviral activity of this compound against HSV is the selective inhibition of viral DNA synthesis.[2][4] Following its conversion to the triphosphate form by cellular enzymes, Ara-H triphosphate acts as a competitive inhibitor of the viral DNA polymerase. Incorporation of the arabinose sugar moiety into the growing viral DNA chain leads to chain termination, thereby halting viral replication.
Modulation of Host Cell Signaling Pathways: An Unexplored Frontier
While the direct inhibition of viral DNA polymerase is the established mechanism of action for Ara-H, its potential influence on host cell signaling pathways during HSV infection is not well-documented in publicly available literature. HSV is known to manipulate several host signaling cascades to facilitate its replication and evade the host immune response. Key pathways include:
-
NF-κB Pathway: Crucial for regulating the expression of inflammatory and antiviral genes. HSV has been shown to modulate NF-κB signaling to its advantage.
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and protein synthesis, and is often activated by viruses, including HSV, to promote a favorable environment for replication.
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including stress responses and inflammation, and are also targeted by HSV to control the cellular environment.
The potential for Ara-H to directly or indirectly modulate these or other signaling pathways represents a significant area for future research. Elucidating these interactions could provide a more complete understanding of its antiviral effects and open new avenues for therapeutic intervention.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to evaluate the antiviral properties of this compound.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into multi-well plates at a density that will result in a confluent monolayer the following day.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Virus Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with a known titer of HSV (e.g., a multiplicity of infection that yields a countable number of plaques). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and add the different concentrations of Ara-H to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an overlay medium containing a semi-solid substance like methylcellulose (B11928114) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque development.
-
Staining: Fix the cells with a solution like methanol (B129727) and stain with a dye such as crystal violet, which stains the viable cells, leaving the viral plaques as clear zones.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the percentage of inhibition against the drug concentration.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Incubation: Allow the cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Ara-H in culture medium.
-
Treatment: Remove the old medium and add the medium containing various concentrations of Ara-H. Include a cell control (medium with no compound).
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO or a solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates clear, albeit less potent than its parent compound Ara-A, antiviral activity against Herpes Simplex Virus through the established mechanism of viral DNA synthesis inhibition. This technical guide provides the foundational knowledge and detailed protocols for researchers to further investigate its potential. A significant knowledge gap remains concerning the interaction of Ara-H with host cell signaling pathways during HSV infection. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC₅₀ values of Ara-H against a broader range of clinical and drug-resistant HSV-1 and HSV-2 isolates in various relevant cell lines.
-
Cytotoxicity Profiling: Establishing a comprehensive cytotoxicity profile (CC₅₀ values) in multiple cell types, including primary human cells, to better assess its therapeutic index.
-
Signaling Pathway Analysis: Investigating the effect of Ara-H on key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) in HSV-infected cells to uncover potential secondary mechanisms of action and to better understand the cellular response to treatment.
-
In Vivo Studies: Evaluating the efficacy and safety of Ara-H in relevant animal models of HSV infection.
Addressing these research areas will provide a more complete picture of the antiviral profile of this compound and could pave the way for its optimized use, either as a standalone therapeutic or in combination with other antiviral agents, in the management of Herpes Simplex Virus infections.
References
- 1. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Arabinosylhypoxanthine in the Purine Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (Ara-HX), the primary metabolite of the antiviral drug vidarabine (B1017) (Ara-A), plays a significant, yet incompletely characterized, role in cellular purine (B94841) metabolism. As a structural analog of the natural purine nucleoside inosine (B1671953), Ara-HX is implicated as a substrate and/or inhibitor of key enzymes within the purine salvage pathway. This technical guide provides a comprehensive overview of the known interactions of this compound with this critical metabolic route, summarizing available kinetic data for related natural substrates, detailing relevant experimental protocols for studying these interactions, and presenting visual representations of the involved pathways and workflows. Understanding the precise role of Ara-HX is crucial for optimizing the therapeutic efficacy of its parent drug, vidarabine, and for the development of novel nucleoside analogs targeting purine metabolism in antiviral and anticancer therapies.
Introduction to the Purine Salvage Pathway
The purine salvage pathway is a critical metabolic route that recycles purine bases (adenine, guanine, and hypoxanthine) and their corresponding nucleosides, which are generated from the degradation of nucleic acids. This pathway is energetically favorable compared to the de novo synthesis of purines and is essential for maintaining the cellular nucleotide pool, particularly in tissues with high energy demands or limited de novo synthesis capacity, such as the brain. The two key enzymes in the purine base salvage pathway are hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT). Another important enzyme, purine nucleoside phosphorylase (PNP), interconverts purine bases and their corresponding nucleosides.
This compound, formed by the deamination of vidarabine, introduces a synthetic analog into this intricate network. The core of this guide will focus on the interaction of Ara-HX with HPRT and PNP, the two primary enzymes it is likely to encounter.
Data Presentation: Enzyme Kinetics
While direct kinetic data for the interaction of this compound with human purine salvage enzymes are not extensively reported in the publicly available literature, we can infer its potential interactions by examining the kinetic parameters of the natural substrates for the key enzymes, HPRT and PNP.
Table 1: Kinetic Parameters for Human Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)
| Substrate | Km (µM) | Vmax (nmol/mg/h) | Source |
| Hypoxanthine (B114508) | 1.5 - 15 | Variable | [1] |
| Guanine | 0.8 - 5 | Variable | [1] |
| 5-phospho-α-D-ribose 1-diphosphate (PRPP) | 3 - 50 | Variable | [1] |
Note: Vmax values are highly dependent on the enzyme source, purity, and assay conditions.
Table 2: Kinetic Parameters for Human Purine Nucleoside Phosphorylase (PNP)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Inosine | 30 - 100 | Variable | [2] |
| Guanosine | 10 - 50 | Variable | [2] |
| Phosphate | 300 - 1000 | Variable | [2] |
Note: Vmax values are highly dependent on the enzyme source, purity, and assay conditions.
Based on its structure as a hypoxanthine analog, it is hypothesized that this compound may act as a substrate or inhibitor of HPRT. The arabinose sugar moiety, differing from the natural ribose, may affect its binding affinity and catalytic turnover rate. Similarly, as a nucleoside analog, Ara-HX could potentially interact with PNP.
Signaling Pathways and Logical Relationships
To visualize the metabolic context of this compound's interaction with the purine salvage pathway, the following diagrams are provided.
Caption: Overview of the Purine Salvage Pathway and Vidarabine Metabolism.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of this compound's role in the purine salvage pathway. The following protocols provide a foundation for such studies.
Purification of Recombinant Human HPRT
Objective: To obtain pure, active human HPRT for use in enzyme kinetic assays.
Methodology:
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human HPRT1 cDNA sequence fused to a purification tag (e.g., His-tag).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged HPRT with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
-
Caption: Workflow for Recombinant Human HPRT Purification.
Continuous Spectrophotometric Assay for HPRT Activity
Objective: To determine the kinetic parameters of HPRT with its substrates or potential inhibitors.
Methodology:
-
Principle: This assay couples the HPRT-catalyzed formation of inosine monophosphate (IMP) from hypoxanthine and PRPP to the inosine monophosphate dehydrogenase (IMPDH)-catalyzed oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). This second reaction reduces NAD+ to NADH, which can be continuously monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2.
-
Substrates: Hypoxanthine, 5-phospho-α-D-ribose 1-diphosphate (PRPP).
-
Coupling Enzyme: Inosine monophosphate dehydrogenase (IMPDH).
-
Co-substrate: NAD+.
-
Purified HPRT enzyme.
-
Test compound: this compound.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent microplate containing assay buffer, NAD+, and IMPDH.
-
To determine the Km for hypoxanthine, vary its concentration while keeping the concentration of PRPP constant (at a saturating concentration).
-
To determine the Km for PRPP, vary its concentration while keeping the concentration of hypoxanthine constant (at a saturating concentration).
-
To determine the Ki of this compound, perform the assay with varying concentrations of the inhibitor and a fixed, non-saturating concentration of the natural substrate (hypoxanthine).
-
Initiate the reaction by adding the purified HPRT enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the mode of inhibition.
-
Caption: Principle of the Continuous Spectrophotometric HPRT Assay.
HPLC Method for the Determination of this compound
Objective: To quantify the concentration of this compound in biological samples or in vitro enzyme assays.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with an equal volume of cold acetonitrile (B52724) or methanol, followed by centrifugation. The supernatant is then filtered and injected.
-
Cell Lysates: Similar protein precipitation and clarification steps as for plasma/serum.
-
In Vitro Assay Samples: The reaction can be stopped by adding an acid (e.g., perchloric acid) or a solvent. After centrifugation, the supernatant is analyzed.
-
-
Quantification:
-
A standard curve is generated by injecting known concentrations of pure this compound.
-
The peak area of this compound in the samples is compared to the standard curve to determine its concentration.
-
Conclusion
This compound, as the primary and persistent metabolite of vidarabine, undoubtedly interacts with the host's purine salvage pathway. While direct quantitative kinetic data on its interaction with HPRT and PNP remain to be fully elucidated, the structural similarity to natural purine nucleosides strongly suggests it is a substrate or inhibitor for these enzymes. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely characterize these interactions. Such studies are imperative for a complete understanding of vidarabine's mechanism of action, its potential off-target effects, and for the rational design of next-generation nucleoside analogs with improved therapeutic profiles. Further research in this area will be invaluable to the fields of antiviral and anticancer drug development.
References
In Vitro Anti-cancer Activity of Arabinosylhypoxanthine: A Technical Guide on Core Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arabinosylhypoxanthine (ara-H), a purine (B94841) nucleoside analogue, belongs to a class of compounds that have been investigated for their therapeutic potential, particularly in antiviral and anticancer applications. While its close analogues, Arabinosyladenine (ara-A, Vidarabine) and Arabinosylcytosine (ara-C, Cytarabine), have well-documented roles in cancer chemotherapy, a comprehensive in vitro anticancer profile for this compound itself is not extensively available in publicly accessible scientific literature. This technical guide, therefore, synthesizes the known mechanisms of action of closely related arabinosyl nucleosides to infer the potential anti-cancer activities of this compound. This report details the presumed mechanisms of cytotoxicity, induction of apoptosis, and cell cycle arrest. Furthermore, it outlines detailed experimental protocols for assessing these activities and visualizes the key signaling pathways likely to be modulated by this class of compounds.
Introduction
Nucleoside analogues represent a cornerstone of cancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other vital cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. This compound is the deaminated metabolite of Arabinosyladenine. While ara-A has established antiviral and anticancer properties, ara-H has been reported to be significantly less effective in antiviral assays.[1] This suggests that its anticancer potency may also be comparatively lower. However, understanding its potential mechanisms of action remains crucial for the comprehensive evaluation of this class of compounds. This guide will, therefore, draw upon the well-established anti-cancer activities of other arabinosyl nucleosides to provide an in-depth technical overview of the potential of this compound.
Data Presentation: Inferred Cytotoxic Activity
Due to the lack of specific IC50 values for this compound in the scientific literature, this section presents data for the closely related analogue, Arabinosylcytosine (ara-C), to provide a quantitative perspective on the potential efficacy of this class of compounds against various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Arabinosylcytosine (ara-C) | 0.1 - 1.0 (approx.) | [2][3] |
| K562 | Chronic Myelogenous Leukemia | Arabinosylcytosine (ara-C) | > 1.0 (less sensitive) | [2] |
| Reh | Acute Lymphoblastic Leukemia | Arabinosylcytosine (ara-C) | < 0.1 (highly sensitive) | [2] |
| HL60-CR50 | Cytarabine-Resistant Leukemia | Arabinosylcytosine (ara-C) | > 10 (resistant) | [4] |
| Nalm6 | Acute Lymphoblastic Leukemia | Arabinosylcytosine (ara-C) | 5 - 80 nM (effective range) | [5] |
Core Mechanisms of Action
The anti-cancer activity of arabinosyl nucleosides is primarily attributed to their ability to disrupt DNA synthesis and induce programmed cell death (apoptosis).
Inhibition of DNA Synthesis and Cell Cycle Arrest
Upon cellular uptake, this compound would likely be phosphorylated by cellular kinases to its triphosphate form, ara-HTP. This active metabolite can then interfere with DNA synthesis through several mechanisms:
-
Inhibition of DNA Polymerase: Ara-HTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate dATP.[2]
-
Incorporation into DNA: If incorporated into the growing DNA strand, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position, can hinder the formation of the subsequent phosphodiester bond, leading to chain termination.[2]
-
Inhibition of DNA Ligase: Some studies on ara-C suggest that it can inhibit DNA ligase, an enzyme crucial for joining Okazaki fragments during DNA replication.[2]
This disruption of DNA replication typically leads to cell cycle arrest, primarily in the S phase (synthesis phase) or at the G2/M checkpoint.[6][7][8]
Induction of Apoptosis
The accumulation of DNA damage and stalling of the cell cycle are potent triggers for apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is the most likely mechanism to be activated.
-
Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating apoptosis.[9][10] Treatment with arabinosyl nucleosides is expected to shift this balance in favor of apoptosis by increasing the expression of pro-apoptotic members and/or decreasing the expression of anti-apoptotic members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2/Bax ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[11] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
To assess the in vitro anti-cancer activity of this compound, a series of standard assays can be employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This assay uses a fluorescent DNA-binding dye to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, total and phosphorylated forms of Akt, ERK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Visualization of Potential Signaling Pathways
Based on the known mechanisms of related compounds and general cancer biology, this compound could potentially modulate key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Experimental Workflow for In Vitro Anti-Cancer Activity Assessment
Postulated Intrinsic Apoptosis Signaling Pathway
Potential Modulation of the PI3K/Akt Signaling Pathway
Potential Modulation of the MAPK/ERK Signaling Pathway
Conclusion and Future Directions
While direct evidence for the in vitro anti-cancer activity of this compound is currently limited, the well-established mechanisms of its structural analogues provide a strong rationale for its potential as a cytotoxic agent. It is hypothesized that this compound, following intracellular phosphorylation, interferes with DNA synthesis, leading to cell cycle arrest and the induction of apoptosis. Future research should focus on conducting comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including apoptosis and cell cycle analyses, along with western blotting for key signaling proteins, are imperative to elucidate its precise molecular targets and pathways of action. Such studies will be crucial in determining whether this compound holds promise as a novel candidate for cancer chemotherapy.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aphidicolin potentiates apoptosis induced by arabinosyl nucleosides in human myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle changes in ovarian cancer after arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bcl-2 and Bax modulate adenine nucleotide translocase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Arabinosylhypoxanthine: A Technical Guide for Researchers
CAS Number: 7013-16-3
This technical guide provides an in-depth overview of Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog with significant antiviral properties. It is intended for researchers, scientists, and professionals involved in drug development and virology. This document covers the chemical properties, synthesis, analytical methods, and mechanism of action of this compound, presenting data in a structured and accessible format.
Chemical Properties
This compound, also known as 9-β-D-Arabinofuranosylhypoxanthine, is a key metabolite of the antiviral drug Vidarabine (B1017) (Ara-A).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7013-16-3 | [1] |
| Molecular Formula | C₁₀H₁₂N₄O₅ | [1] |
| Molecular Weight | 268.23 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [3][4] |
| Melting Point | 259-260 °C | [4][5] |
| Boiling Point (Predicted) | 797.9 ± 60.0 °C | [4] |
| Density (Predicted) | 2.08 ± 0.1 g/cm³ | [4][5] |
| Solubility | Slightly soluble in DMSO and water | [4] |
| Storage Temperature | -20°C | [4][5] |
Biological Activity and Mechanism of Action
This compound exhibits antiviral activity, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] It is the primary metabolite of Vidarabine, formed through deamination.[1] The antiviral effect of this compound is attributed to its ability to inhibit viral DNA synthesis.[1]
The mechanism of action involves a multi-step intracellular phosphorylation cascade to its active triphosphate form, this compound triphosphate (Ara-HTP). This process is initiated by cellular kinases. While the specific kinases for each phosphorylation step of Ara-H are not definitively established, the metabolism of structurally similar nucleoside analogs like arabinosylguanine suggests the involvement of deoxycytidine kinase and deoxyguanosine kinase for the initial phosphorylation.[6] Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are likely carried out by other cellular kinases such as thymidylate kinase and nucleoside diphosphate kinase.[7][8][9][10]
Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[1] The incorporation of Ara-HTP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3]
Below is a diagram illustrating the proposed metabolic activation and mechanism of action of this compound.
Caption: Metabolic activation of this compound and its inhibition of viral DNA synthesis.
Experimental Protocols
Synthesis of this compound
Enzymatic Synthesis (General Approach):
A promising method for the stereoselective synthesis of β-D-arabinofuranosyl nucleosides is through enzymatic transglycosylation.[11] This method typically involves a nucleoside phosphorylase to catalyze the transfer of the arabinofuranosyl group from a donor substrate to hypoxanthine (B114508).
-
Enzyme: Purine Nucleoside Phosphorylase (PNP) or a combination of nucleoside phosphorylases.
-
Arabinose Donor: A suitable arabinosyl donor, such as arabinofuranosyluracil (B3032727) or another arabinonucleoside.
-
Acceptor: Hypoxanthine.
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature suitable for the specific enzyme used.
-
Purification: The product is then purified from the reaction mixture using techniques like column chromatography.
Chemical Synthesis (General Approach):
Chemical synthesis often involves the coupling of a protected arabinofuranose derivative with a protected hypoxanthine derivative.
-
Protection of Arabinose: The hydroxyl groups of D-arabinose are protected, for example, by acylation (e.g., with acetic anhydride) or by forming acetals. The anomeric position is then activated, often by conversion to a glycosyl halide (e.g., bromide).
-
Protection of Hypoxanthine: The reactive sites on the hypoxanthine base are protected, for instance, by silylation.
-
Glycosylation: The protected and activated arabinose derivative is reacted with the protected hypoxanthine in the presence of a Lewis acid catalyst.
-
Deprotection: All protecting groups are removed to yield the final product, this compound.
-
Purification: The product is purified by crystallization or chromatography.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in biological matrices.
Method for Plasma and Urine Samples:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase consists of a phosphate (B84403) buffer.
-
Detection: UV detection at a wavelength of approximately 257 nm.
-
Sample Preparation: Protein precipitation is typically required for plasma samples. This can be achieved by adding an organic solvent like acetonitrile (B52724) or an acid like perchloric acid, followed by centrifugation. Urine samples may require dilution and filtration.
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.
Below is a logical workflow for the analysis of this compound in biological samples.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This compound is a nucleoside analog of significant interest due to its antiviral activity. Understanding its chemical properties, mechanism of action, and methods for its synthesis and analysis is crucial for its further development and application in research and medicine. This technical guide provides a comprehensive summary of the current knowledge on this compound to support these endeavors.
References
- 1. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of arabinosyladenine in herpes simplex virus-infected and uninfected cells. Correlation with inhibition of DNA synthesis and role in antiviral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans | Semantic Scholar [semanticscholar.org]
- 6. Arabinosylguanine is phosphorylated by both cytoplasmic deoxycytidine kinase and mitochondrial deoxyguanosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside diphosphate kinase (NDPK, NM23, AWD): recent regulatory advances in endocytosis, metastasis, psoriasis, insulin release, fetal erythroid lineage and heart failure; translational medicine exemplified - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 10. Nucleoside diphosphate kinase: role in bacterial growth, virulence, cell signalling and polysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Arabinosylhypoxanthine: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog and the primary metabolite of the antiviral drug vidarabine (B1017) (ara-A). While often considered a less potent derivative, Ara-H retains antiviral activity and its cellular transport and metabolic activation are critical determinants of its therapeutic efficacy. Understanding the intricate mechanisms governing its entry into target cells and its conversion to the active triphosphate form is paramount for the rational design of novel antiviral and anticancer therapies. This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound, complete with quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in this field.
Cellular Uptake of this compound
The transport of Ara-H across the cell membrane is a critical first step for its pharmacological activity. As a hydrophilic molecule, Ara-H cannot passively diffuse through the lipid bilayer and relies on specialized membrane transport proteins. The uptake of nucleoside analogs like Ara-H is primarily mediated by two major families of solute carriers: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent. The two best-characterized members are ENT1 and ENT2. Given that Ara-H is a purine nucleoside analog, ENT2, which has a higher affinity for purine nucleosides, is a likely candidate for its transport.
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient. The CNT family consists of three members, with CNT2 being the primary transporter for purine nucleosides. Therefore, CNT2 is also a strong candidate for the cellular uptake of Ara-H.
Quantitative Data for Nucleoside Analog Transport
| Transporter | Substrate | Km (µM) | Vmax (pmol/µg protein/min) | Cell Line |
| ENT2 | Uridine (B1682114) | 272.8 | 252 | MDCK |
| CNT2 | Arabinosylguanine (Ara-G) | Not Reported | Not Reported | Not Reported |
Table 1: Kinetic parameters for the transport of nucleosides and analogs by ENT and CNT transporters. The data for Uridine provides a reference for the general transport capacity of ENT2.
Metabolism of this compound
Once inside the cell, this compound must be phosphorylated to its triphosphate form, Ara-HTP, to exert its inhibitory effect on viral DNA polymerases. This multi-step phosphorylation cascade is carried out by cellular nucleoside and nucleotide kinases.
The initial and rate-limiting step is the conversion of Ara-H to this compound monophosphate (Ara-HMP). Based on studies with the structurally similar analog Arabinosylguanine (Ara-G), this phosphorylation is likely catalyzed by two key enzymes:
-
Deoxycytidine Kinase (dCK): A key enzyme in the nucleoside salvage pathway with broad substrate specificity for deoxynucleosides and their analogs.
-
Adenosine (B11128) Kinase (ADK): An enzyme that primarily phosphorylates adenosine but can also act on other purine nucleoside analogs.
Subsequent phosphorylation of Ara-HMP to the diphosphate (B83284) (Ara-HDP) and then the triphosphate (Ara-HTP) is carried out by other cellular nucleotide kinases. Studies with Arabinosylguanine suggest that deoxyguanosine kinase (dGK) is more efficient at lower substrate concentrations, while dCK is more active at higher concentrations[1].
Quantitative Data for Nucleoside Analog Phosphorylation
Specific kinetic data for the phosphorylation of this compound by dCK and ADK is not available. However, studies with Arabinosylguanine (Ara-G) provide intracellular concentrations of its triphosphate form after incubation, which reflects the overall efficiency of the metabolic pathway.
| Enzyme | Substrate | Intracellular Ara-GTP Concentration (µM) | Incubation Concentration of Ara-G (µM) | Incubation Time (h) | Cell Line |
| dCK/dGK | Arabinosylguanine (Ara-G) | ~10 | 10 | 3 | CEM (dGK+) |
| dCK/dGK | Arabinosylguanine (Ara-G) | 27.8 ± 2.7 | 100 | 3 | CEM (dGK+) |
| dCK/dGK | Arabinosylguanine (Ara-G) | 25 ± 3.7 | 100 | 3 | CEM (dCK+) |
Table 2: Intracellular triphosphate concentrations of Arabinosylguanine (Ara-G) in different cell lines, indicating the efficiency of the phosphorylation cascade.[2]
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and metabolic activation of this compound.
Experimental Workflow for Cellular Uptake Assay
Caption: A typical experimental workflow for a radiolabeled cellular uptake assay.
Experimental Protocols
Protocol for Radiolabeled this compound Cellular Uptake Assay
This protocol is adapted from general methods for nucleoside analog uptake studies and can be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., CCRF-CEM, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
[³H]-Arabinosylhypoxanthine (specific activity to be determined based on experimental needs)
-
Unlabeled this compound
-
Ice-cold stop solution (e.g., PBS with 10 mM unlabeled thymidine)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Multi-well cell culture plates (24- or 48-well)
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in a confluent monolayer on the day of the experiment in multi-well plates. For suspension cells, seed an appropriate number of cells per well (e.g., 1 x 10⁶ cells/well).
-
Cell Preparation: On the day of the assay, wash adherent cells twice with pre-warmed PBS. For suspension cells, centrifuge the plate, aspirate the medium, and resuspend in pre-warmed PBS twice.
-
Pre-incubation: Add pre-warmed uptake buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake buffer containing various concentrations of [³H]-Arabinosylhypoxanthine. For kinetic studies, use a range of concentrations bracketing the expected Km. To determine non-specific uptake, include wells with a high concentration of unlabeled this compound (e.g., 1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). It is crucial to determine the linear range of uptake in preliminary experiments.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use another portion of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Calculate the rate of uptake (pmol/µg protein/min) for each concentration of [³H]-Ara-H. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol for Quantification of Intracellular this compound Triphosphate by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of intracellular Ara-HTP. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
Ice-cold 60% methanol (B129727)
-
Internal standard (e.g., a stable isotope-labeled analog of Ara-HTP)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column suitable for polar analytes (e.g., a porous graphitic carbon or ion-pair reversed-phase column)
Procedure:
-
Cell Treatment: Seed cells in culture dishes and treat with this compound at the desired concentration and for the desired time.
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add a specific volume of ice-cold 60% methanol to the dish. Scrape the cells and collect the cell suspension.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Cell Lysis: Subject the cell suspension to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transitions of Ara-HTP and the internal standard.
-
Optimize the chromatography to achieve good separation of Ara-HTP from other intracellular nucleotides.
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
-
Data Quantification:
-
Generate a standard curve using known concentrations of Ara-HTP.
-
Quantify the amount of Ara-HTP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration of Ara-HTP to the number of cells or the total protein content of the initial cell pellet.
-
Conclusion
This technical guide provides a foundational understanding of the cellular uptake and metabolism of this compound. The transport of Ara-H into cells is mediated by ENT and CNT transporters, with subsequent phosphorylation to the active triphosphate form by cellular kinases such as dCK and ADK. While direct quantitative kinetic data for Ara-H remains to be fully elucidated, the provided information on its close analog, Arabinosylguanine, offers valuable insights. The detailed experimental protocols serve as a starting point for researchers to investigate the pharmacology of this and other nucleoside analogs, ultimately contributing to the development of more effective therapeutic agents.
References
Arabinosylhypoxanthine as a potential biomarker in purine metabolism
An In-depth Technical Guide: Arabinosylhypoxanthine as a Potential Biomarker in Purine (B94841) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a fundamental biochemical process essential for cellular energy, signaling, and the synthesis of nucleic acids.[1][2] Dysregulation of these pathways is implicated in a variety of diseases, making metabolites within this system valuable as potential biomarkers.[1][3] this compound (9-β-D-arabinofuranosylhypoxanthine, ara-H) is a purine nucleoside analog that emerges as a key metabolite of the antiviral drug vidarabine (B1017) (arabinosyladenine, ara-A).[4][5] Its formation is intrinsically linked to the central purine degradation pathway, positioning it as a candidate biomarker for monitoring drug metabolism, viral infections, and potentially, inborn errors of metabolism such as adenosine (B11128) deaminase (ADA) deficiency. This guide provides a comprehensive overview of ara-H's role in purine metabolism, quantitative data, and detailed experimental protocols for its analysis.
The Role of this compound in Purine Metabolism
This compound is not a typical intermediate in endogenous human purine metabolism but is formed from the deamination of arabinosyladenine (ara-A). Ara-A is an antiviral agent used against herpes simplex and varicella-zoster viruses.[5][6] The metabolic conversion of ara-A to ara-H is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitous in human tissues.[7] This process mirrors the natural conversion of adenosine to inosine. Ara-H is significantly less active as an antiviral agent than its parent compound, ara-A.[4][8]
The primary pathway is as follows:
-
Administration of Ara-A: The drug arabinosyladenine (vidarabine) is introduced.
-
Deamination by ADA: Adenosine deaminase (ADA) acts on ara-A, removing the amino group.
-
Formation of Ara-H: This enzymatic reaction yields this compound.
-
Further Metabolism/Excretion: Ara-H is the major metabolite and is subsequently cleared, primarily through renal excretion.[5]
This metabolic link is critical in the context of ADA deficiency, a severe combined immunodeficiency (SCID) where the lack of ADA leads to the accumulation of toxic adenosine metabolites.[9][10] While ara-H is not an endogenous marker for ADA deficiency, its metabolic pathway highlights the central role of ADA. The study of ara-H metabolism provides a functional probe into the activity of the purine salvage and degradation pathways.
Quantitative Data Presentation
The concentration of ara-H in biological fluids is a direct indicator of the metabolism of its parent drug, ara-A, or its phosphorylated form, Ara-AMP. Quantitative analysis is crucial for pharmacokinetic studies and for establishing its potential as a biomarker. The following tables summarize key quantitative findings from human studies.
Table 1: Pharmacokinetic Data of this compound (Ara-H) in Human Plasma Data extracted from a study involving patients treated with Ara-AMP for severe herpes zoster.[11]
| Patient ID | Ara-AMP Dose | Peak Ara-H Concentration (µg/mL) | Time to Peak Concentration (hours) |
| Patient 1 | 13 mg/kg (once daily) | 21 | 1 - 2 |
| Patient 2 | 6.5 mg/kg (twice daily) | 2 | 1 - 2 |
Table 2: Excretion Data of this compound (Ara-H) in Human Urine Data from the same study, reflecting the highest measured concentrations.[11]
| Analyte | Highest Concentration in Urine (µg/mL) |
| This compound (Ara-H) | 1,080 |
| Arabinosyladenine (Ara-A) | 62 |
| Arabinosyladenine-5'-monophosphate (Ara-AMP) | 0.09 |
Table 3: Antiviral Activity of Ara-H Minimum Inhibitory Concentrations (MICs) against various herpesviruses in human foreskin fibroblasts.[6]
| Virus | Compound | Minimum Inhibitory Concentration (MIC) (µM) |
| Herpes Simplex Virus 1 (HSV-1) | This compound | ~30 - 100 |
| Herpes Simplex Virus 2 (HSV-2) | This compound | ~30 - 100 |
| Varicella-Zoster Virus (VZV) | This compound | ~10 - 30 |
Experimental Protocols for Quantification
Accurate quantification of ara-H is essential for its validation as a biomarker. High-Pressure Liquid Chromatography (HPLC) is a well-established method for this purpose.[11]
Protocol: Quantification of Ara-H in Plasma and Urine by HPLC
This protocol is adapted from the methodology described by McCann et al.[11]
Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify ara-H from other components in biological matrices like plasma and urine. Sample preparation involves protein precipitation to remove interfering macromolecules.
Reagents and Materials:
-
Perchloric acid (HClO₄), 0.6 M
-
Potassium carbonate (K₂CO₃), 0.8 M
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
This compound (ara-H) analytical standard
-
Microcentrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 reverse-phase column
Sample Preparation (Plasma):
-
To a 1.0 mL plasma sample in a microcentrifuge tube, add 0.5 mL of ice-cold 0.6 M perchloric acid.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 0.25 mL of 0.8 M potassium carbonate.
-
Allow the sample to stand on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation (Urine):
-
Thaw frozen urine samples and centrifuge at 1,500 x g for 10 minutes to remove sediment.
-
Dilute the urine sample 1:10 with HPLC-grade water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: µBondapak C18 column (or equivalent)
-
Mobile Phase: Isocratic elution with 2.5% methanol in water.
-
Flow Rate: 2.0 mL/min
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 50 µL
Quantification:
-
Prepare a standard curve by making serial dilutions of the ara-H analytical standard in the appropriate matrix (e.g., drug-free plasma/urine).
-
Process the standards using the same sample preparation procedure.
-
Calculate the concentration of ara-H in the unknown samples by comparing their peak areas to the standard curve. The sensitivity of this method in plasma is approximately 0.35 µg/mL.[11]
Logical Framework for Biomarker Potential
The utility of ara-H as a biomarker depends on a clear logical relationship between a physiological or pathological state and its measurable concentration.
-
As a Pharmacokinetic (PK) Marker: The most direct application. Ara-H levels directly reflect the administration and metabolism of vidarabine (ara-A). High levels confirm patient adherence and active drug processing, while aberrant levels could indicate impaired ADA function or renal clearance issues.[11]
-
As a Marker for High Purine Turnover: In conditions treated with adenosine analogues, elevated ara-H could indirectly correlate with the underlying condition requiring treatment, such as a severe viral load causing high cellular turnover.
-
As a Tool in ADA Deficiency Research: While not an endogenous marker, tracking the metabolism of a known ADA substrate like ara-A to ara-H in patients receiving enzyme replacement or gene therapy could serve as a functional assay for restored ADA activity.[9][10]
Conclusion and Future Directions
This compound is a crucial metabolite in the context of vidarabine therapy, and its measurement provides a clear window into the drug's pharmacokinetic profile. Its strong dependence on adenosine deaminase for formation also suggests utility as a functional probe for ADA activity in research and clinical settings, particularly for rare metabolic disorders.
Future research should focus on:
-
Developing more sensitive detection methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify ara-H at lower concentrations.
-
Investigating the correlation between ara-H levels and clinical outcomes in patients undergoing antiviral therapy.
-
Exploring the use of ara-A administration as a challenge test to functionally assess in vivo ADA activity in patients with immunodeficiencies.
By further exploring these avenues, the role of this compound can be expanded from a simple drug metabolite to a valuable biomarker in the broader field of purine metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Characterization and Genomic Mining of Uric Acid Catabolism Genes in Lactiplantibacillus plantarum YC [mdpi.com]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADA Deficiency: Evaluation of the Clinical and Laboratory Features and the Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and this compound in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Arabinosylhypoxanthine on Viral DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog, is the principal and less active metabolite of the antiviral agent Arabinosyladenine (Ara-A). Its mechanism of action involves the selective inhibition of viral DNA synthesis, a process mediated by its triphosphate derivative, this compound triphosphate (Ara-HTP). This technical guide provides an in-depth analysis of the effects of Ara-H on viral DNA polymerase, including its mechanism of action, available quantitative data on its inhibitory effects, and detailed experimental protocols for its study. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding of its biochemical activity.
Introduction
The quest for effective antiviral therapeutics has led to the extensive investigation of nucleoside analogs that can selectively target viral replication processes. This compound (9-β-D-arabinofuranosylhypoxanthine, Ara-H) is a noteworthy compound in this class, primarily known as the deaminated product of Arabinosyladenine (Ara-A, Vidarabine), a clinically recognized antiviral drug. While Ara-H exhibits a lower antiviral potency compared to its parent compound, its role as a key metabolite necessitates a thorough understanding of its interaction with viral enzymes, particularly DNA polymerase. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the current knowledge on the inhibitory effects of Ara-H on viral DNA polymerase.
Mechanism of Action
The antiviral activity of this compound is contingent upon its intracellular conversion to the active triphosphate form, Ara-HTP. This process, as depicted in the signaling pathway below, involves sequential phosphorylation by host cell kinases.
Once formed, Ara-HTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). The incorporation of Ara-HMP into the growing viral DNA chain can lead to chain termination due to the 3'-hydroxyl group of the arabinose sugar being in the trans position, which hinders the formation of a phosphodiester bond with the subsequent nucleotide. This selective disruption of viral DNA replication is the cornerstone of its antiviral effect.
Quantitative Data on Inhibitory Effects
Quantitative data on the inhibitory potency of this compound, particularly its triphosphate form (Ara-HTP), against specific viral DNA polymerases are limited in publicly available literature. However, comparative studies with its parent compound, Ara-A, provide valuable insights into its relative efficacy.
It has been reported that Ara-H is at least 10 times less effective than Ara-A in suppressing the development of herpes simplex virus (HSV)-induced syncytia[1]. While specific IC50 or Ki values for Ara-HTP are not widely documented, a "selective index" (SI) has been determined for Ara-H against HSV. The SI, which quantifies the preferential inhibition of viral DNA synthesis over cellular DNA synthesis, was found to be 0.4 for Ara-H in monolayer cultures and 0.6 in suspension cultures[2]. A positive SI value indicates a preferential inhibition of viral DNA synthesis. For comparison, the SI for Ara-A under the same conditions was 0.5 and for Ara-A with an adenosine deaminase inhibitor was 0.3 in monolayer cultures[2].
| Compound | Virus | Cell Culture | Selective Index (SI) | Reference |
| This compound (Ara-H) | Herpes Simplex Virus (HSV) | Monolayer | 0.4 | [2] |
| This compound (Ara-H) | Herpes Simplex Virus (HSV) | Suspension | 0.6 | [2] |
| Arabinosyladenine (Ara-A) | Herpes Simplex Virus (HSV) | Monolayer | 0.5 | [2] |
| Ara-A + Coformycin | Herpes Simplex Virus (HSV) | Monolayer | 0.3 | [2] |
| Ara-A + Coformycin | Herpes Simplex Virus (HSV) | Suspension | 0.7 | [2] |
Studies on Epstein-Barr virus (EBV) have shown that Ara-ATP, the active form of Ara-A, does not severely inhibit the viral DNA polymerase, suggesting that Ara-HTP may also have limited activity against this particular herpesvirus.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on viral DNA polymerase.
Determination of Selective Inhibition of Viral DNA Synthesis
This protocol is designed to quantify the preferential inhibition of viral DNA synthesis over host cell DNA synthesis.
Materials:
-
Synchronized suspension cultures of a suitable host cell line (e.g., KB cells)
-
Herpes Simplex Virus (HSV) stock
-
This compound (Ara-H)
-
[³H]thymidine
-
Cell lysis buffer (e.g., containing SDS and proteinase K)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and appropriate rotors
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Synchronization: Grow host cells in suspension culture and synchronize them at the G1/S boundary of the cell cycle.
-
Infection: Infect the synchronized cells with HSV at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: At the time of infection or shortly after, add varying concentrations of Ara-H to the cell cultures. Include untreated infected and uninfected control cultures.
-
Radiolabeling: At a specific time post-infection (e.g., during the peak of viral DNA synthesis), pulse-label the cells with [³H]thymidine for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them to release the nucleic acids.
-
CsCl Density Gradient Centrifugation: Layer the cell lysate onto a pre-formed CsCl density gradient. Centrifuge at high speed for an extended period (e.g., 48-72 hours) to separate the viral DNA from the cellular DNA based on their different buoyant densities.
-
Fraction Collection and Quantification: Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the radioactivity profiles to identify the peaks corresponding to viral and cellular DNA. Calculate the percent inhibition of DNA synthesis for each Ara-H concentration. Determine the 50% inhibitory concentration (IC50) for both viral and cellular DNA synthesis. The Selective Index (SI) is then calculated as the ratio of the IC50 for cellular DNA synthesis to the IC50 for viral DNA synthesis.
Viral DNA Polymerase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of Ara-HTP on the activity of a purified or partially purified viral DNA polymerase.
Materials:
-
Purified or partially purified viral DNA polymerase (e.g., from HSV-infected cells)
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
This compound triphosphate (Ara-HTP)
-
Reaction buffer (containing MgCl₂, Tris-HCl, etc.)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, a mixture of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of Ara-HTP to the reaction tubes. Include a control reaction without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the viral DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DNA polymerase activity for each Ara-HTP concentration. Determine the IC50 value. For kinetic analysis, perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (Ara-HTP) to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion
This compound, as the primary metabolite of Ara-A, demonstrates a selective inhibitory effect on viral DNA synthesis, albeit with lower potency than its parent compound. Its mechanism of action, involving competitive inhibition of viral DNA polymerase by its triphosphate form, is a classic example of nucleoside analog-based antiviral therapy. While specific kinetic data for Ara-HTP remains elusive in the reviewed literature, the provided experimental frameworks offer robust methods for its further characterization. A comprehensive understanding of the activity of Ara-H is crucial for optimizing the therapeutic application of Ara-A and for the design of novel purine nucleoside analogs with improved antiviral profiles. Further research to elucidate the precise inhibitory constants of Ara-HTP against a broader range of viral DNA polymerases is warranted to fully define its role in antiviral chemotherapy.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Arabinosylhypoxanthine Induction of Apoptosis in Cancer Cell Lines
Arabinosylhypoxanthine is primarily known as the major metabolite of the antiviral drug vidarabine (B1017) (ara-A). In vivo, vidarabine is rapidly deaminated to this compound. However, the focus of most research has been on the parent compound, vidarabine, or the more clinically established anticancer agent, cytosine arabinoside.
This guide, therefore, cannot provide specific quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound-induced apoptosis in cancer cells as requested, due to the lack of available scientific studies.
Alternative Focus: Cytosine Arabinoside (Ara-C) Induced Apoptosis
Given the extensive research on cytosine arabinoside (Ara-C) and its relevance as a nucleoside analog that induces apoptosis in cancer cells, we can offer a comprehensive technical guide on this closely related compound. This would include:
-
Quantitative Data: A summary of IC50 values for Ara-C across various cancer cell lines.
-
Experimental Protocols: Detailed methodologies for inducing and measuring apoptosis in cancer cells treated with Ara-C.
-
Signaling Pathways: Diagrams and explanations of the molecular pathways activated by Ara-C to trigger apoptosis.
Should you be interested in proceeding with a detailed guide on Cytosine Arabinoside (Ara-C) Induction of Apoptosis in Cancer Cell Lines , please let us know. This would allow us to provide a data-rich and technically in-depth resource that aligns with the spirit of your original request.
The Pharmacokinetic Profile and In Vivo Characteristics of Arabinosylhypoxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (AraH), the primary and less water-soluble metabolite of the antiviral agent Vidarabine (Ara-A), plays a significant role in the overall therapeutic and toxicological profile of its parent compound. Understanding the pharmacokinetics and in vivo behavior of AraH is crucial for optimizing antiviral therapies, designing new nucleoside analogs, and predicting potential adverse effects. This technical guide provides a comprehensive overview of the available in vivo data for AraH, focusing on its absorption, distribution, metabolism, and excretion (ADME), along with detailed experimental methodologies and a visualization of its metabolic and mechanistic pathways.
Pharmacokinetic Parameters of this compound
The in vivo pharmacokinetic profile of this compound (AraH) has been characterized to a limited extent, primarily as a metabolite of its parent drug, Vidarabine (Ara-A). The following table summarizes the available quantitative data from in vivo studies in various animal species. It is important to note that comprehensive pharmacokinetic parameters following direct administration of AraH are not widely published, and the data below is derived from studies where AraH was formed in vivo from a precursor.
| Parameter | Species | Dosing | Value | Citation |
| Elimination Half-life (t½) | Rat | Intravenous (as 6-methoxypurine (B85510) arabinoside) | 44 minutes | |
| Monkey | Intravenous (as 6-methoxypurine arabinoside) | 2.3 hours | ||
| Human (with renal failure) | Continuous Intravenous Infusion (as Adenine (B156593) Arabinoside) | 4.7 hours | [1][2][3] | |
| Plasma Clearance (CL) | Human (with renal failure) | Continuous Intravenous Infusion (as Adenine Arabinoside) | 87.9 ml/min | [1][2][3] |
| Peak Plasma Concentration (Cmax) | Data Not Available | |||
| Time to Peak Concentration (Tmax) | Data Not Available | |||
| Area Under the Curve (AUC) | Data Not Available | |||
| Bioavailability (F) | Data Not Available | |||
| Volume of Distribution (Vd) | Data Not Available |
Note: The data for rats and monkeys were obtained following the administration of 6-methoxypurine arabinoside, which is extensively metabolized to AraH.
In Vivo Studies and Experimental Protocols
The in vivo evaluation of this compound primarily involves the analysis of its concentration in biological matrices over time. Below are detailed methodologies for key experiments related to the in vivo study of AraH.
Animal Models and Dosing
-
Species: Common animal models for pharmacokinetic studies of nucleoside analogs include mice, rats, dogs, and non-human primates (e.g., cynomolgus monkeys).
-
Administration: For intravenous (IV) studies, the compound is typically dissolved in a suitable vehicle (e.g., saline, phosphate-buffered saline) and administered as a bolus injection or infusion. For oral (PO) administration, the compound is often formulated as a solution or suspension and administered via gavage.
Blood Sampling
-
Procedure: Serial blood samples are collected at predetermined time points after drug administration. The frequency and duration of sampling depend on the expected half-life of the compound.
-
Sites: Common sampling sites include the tail vein (rats, mice), saphenous vein, or jugular vein (with cannulation for frequent sampling).
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -80°C) until analysis.
Quantification of this compound in Plasma
A sensitive and specific method for quantifying AraH in plasma is crucial for accurate pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique.
HPLC Method for AraH Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent such as acetonitrile (B52724) or methanol (B129727).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH-adjusted) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 250 nm.
-
Quantification: The concentration of AraH in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of AraH in blank plasma.
-
Tissue Distribution Studies (Biodistribution)
To determine the distribution of AraH into various tissues, studies using radiolabeled compounds are often conducted.
-
Radiolabeling: this compound can be labeled with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H).
-
Administration: The radiolabeled compound is administered to animals (typically rats) via the desired route.
-
Tissue Collection: At selected time points, animals are euthanized, and various tissues and organs (e.g., liver, kidney, brain, spleen, heart, lungs, muscle, fat) are collected.
-
Quantification: The amount of radioactivity in each tissue is quantified using liquid scintillation counting or quantitative whole-body autoradiography. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Metabolic and Mechanistic Pathways
This compound is the product of the deamination of Arabinosyladenine (Vidarabine) by the enzyme adenosine (B11128) deaminase. Once formed, AraH can be phosphorylated by cellular kinases to its active triphosphate form, Ara-HTP. Ara-HTP then acts as an inhibitor of viral DNA polymerase.
Caption: Metabolic conversion of Ara-A to AraH and its subsequent activation pathway.
The diagram above illustrates the two key processes involving this compound. The first is its formation from the parent drug, Arabinosyladenine (Ara-A), through the action of adenosine deaminase. The second is its intracellular phosphorylation to the active triphosphate form (Ara-HTP), which then inhibits viral DNA polymerase, thereby blocking viral replication.
Caption: A generalized workflow for an in vivo pharmacokinetic study of this compound.
This workflow diagram outlines the key steps in determining the pharmacokinetic profile of this compound in an animal model. The process begins with drug administration, followed by a series of sample collection and processing steps, culminating in the analytical determination of drug concentrations and subsequent pharmacokinetic analysis.
Conclusion and Future Directions
This compound is a key metabolite in the action of the antiviral drug Vidarabine. While its mechanism of action as an inhibitor of viral DNA synthesis is well-understood, a comprehensive in vivo pharmacokinetic profile, particularly following direct administration, remains to be fully elucidated in preclinical animal models. The available data on its elimination half-life in rats and monkeys provide a foundation, but further studies are needed to determine its absorption, distribution, and overall exposure in vivo. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a more complete understanding of the contribution of AraH to the efficacy and safety of its parent compound and for the development of new antiviral nucleoside analogs. Future research should focus on conducting dedicated pharmacokinetic studies of AraH in various species to fill the existing data gaps.
References
- 1. Hypoxanthine-arabinoside pharmacokinetics after adenine arabinoside administration to a patient with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-arabinoside pharmacokinetics after adenine arabinoside administration to a patient with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Interaction of Arabinosylhypoxanthine with Adenosine Deaminase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) deaminase (ADA) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. This function is critical for maintaining immune competence and overall cellular health. The interaction of ADA with various nucleoside analogs is of significant interest in drug development, particularly in antiviral and anticancer therapies. One such analog, arabinosylhypoxanthine (ara-H), is the primary metabolite of the antiviral drug vidarabine (B1017) (ara-A). Understanding the interaction between ara-H and ADA is crucial for optimizing the therapeutic efficacy of ara-A and for the design of novel nucleoside-based drugs. This technical guide provides an in-depth analysis of the interaction between this compound and adenosine deaminase, summarizing key kinetic data, detailing experimental protocols, and visualizing the underlying biochemical processes.
Core Interaction: Arabinosyladenine (ara-A) as a Substrate for Adenosine Deaminase
The interaction between this compound and adenosine deaminase is best understood in the context of its precursor, arabinosyladenine (ara-A). Ara-A is a substrate for ADA, which rapidly converts it to ara-H. This enzymatic conversion is a significant factor in the in vivo efficacy of ara-A, as ara-H generally possesses lower antiviral activity. The rapid deamination of ara-A necessitates the co-administration of an ADA inhibitor to maintain therapeutic concentrations of the active drug. This clinical observation indirectly suggests that ara-H itself is not a potent inhibitor of ADA; if it were, the enzymatic conversion of ara-A would be a self-limiting process.
Quantitative Data on the Interaction of this compound and Adenosine Deaminase
For comparative purposes, the kinetic parameters for the substrate (ara-A) and the inhibitory constants for known potent ADA inhibitors are presented below. This context highlights the likely disparity in the strength of interaction between these molecules and ara-H with ADA.
| Compound | Interaction Type | Species/Source | Km (μM) | Ki (μM) | IC50 (μM) |
| Adenosine (native substrate) | Substrate | Human Erythrocytes | 25-50 | - | - |
| Arabinosyladenine (ara-A) | Substrate | Various | ~50 | - | - |
| This compound (ara-H) | Presumed Weak Inhibitor/Product | - | - | Data not available | Data not available |
| Pentostatin (Deoxycoformycin) | Potent Inhibitor | Various | - | 0.002-0.01 | - |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Potent Inhibitor | Various | - | 0.005-0.02 | - |
Note: The Km value for ara-A can vary depending on the enzyme source and experimental conditions. The table illustrates the significant difference in interaction strength between known potent inhibitors and the substrate, further implying the weak inhibitory nature of the product, ara-H.
Experimental Protocols
To experimentally determine the inhibitory potential of this compound on adenosine deaminase, a standard spectrophotometric assay can be employed. This method monitors the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
Protocol: Determination of the Inhibitory Constant (Ki) of this compound for Adenosine Deaminase
1. Materials and Reagents:
-
Purified Adenosine Deaminase (e.g., from bovine spleen or human erythrocytes)
-
Adenosine (substrate)
-
This compound (ara-H, potential inhibitor)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of ADA in potassium phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Stock Solution: Prepare a stock solution of adenosine in potassium phosphate buffer (e.g., 10 mM).
-
Inhibitor Stock Solution: Prepare a stock solution of ara-H in potassium phosphate buffer (e.g., 100 mM). Due to its presumed weak activity, a high concentration may be necessary.
3. Assay Procedure:
-
Assay Setup: The assay is performed in a total volume of 200 µL in a 96-well plate (or 1 mL in a cuvette).
-
Pipetting Scheme:
-
Add 100 µL of potassium phosphate buffer to each well.
-
Add varying concentrations of the substrate, adenosine (e.g., final concentrations ranging from 10 µM to 200 µM).
-
Add varying concentrations of the inhibitor, ara-H (e.g., final concentrations ranging from 100 µM to 10 mM). For control wells, add buffer instead of the inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction: Add a fixed amount of the ADA enzyme solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate Initial Velocities (v0): Determine the initial reaction rate for each concentration of substrate and inhibitor from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time (ΔA/min).
-
Michaelis-Menten and Lineweaver-Burk Plots:
-
In the absence of the inhibitor, plot the initial velocity (v0) against the substrate concentration ([S]) to generate a Michaelis-Menten curve. From this, determine the maximal velocity (Vmax) and the Michaelis constant (Km).
-
Create a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for the data with and without the inhibitor.
-
-
Determination of Ki:
-
If ara-H acts as a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be determined from the change in the x-intercept or by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.
-
If the inhibition is non-competitive or uncompetitive, different patterns will be observed on the Lineweaver-Burk plot, and appropriate equations should be used to calculate Ki.
-
Visualizations
Signaling Pathway: ADA Catalysis and the Role of Ara-A/Ara-H
The Biological Function of Arabinosylhypoxanthine in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (ara-H), a purine (B94841) nucleoside analog, is the principal metabolite of the antiviral drug vidarabine (B1017) (ara-A). While historically considered less potent than its parent compound, a nuanced understanding of its biological functions is critical for virology and oncology research. This technical guide provides an in-depth exploration of the cellular mechanisms of ara-H, focusing on its role as an inhibitor of DNA synthesis. We will detail its metabolic activation, its interaction with viral and cellular polymerases, and its comparative efficacy. This guide also furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows to support further research and development.
Introduction
9-β-D-Arabinofuranosylhypoxanthine, commonly known as this compound or ara-H, is a synthetic purine nucleoside analog. It is most recognized as the primary and less active in vitro metabolite of vidarabine (ara-A), an antiviral agent used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The conversion of ara-A to ara-H is catalyzed by the ubiquitous enzyme adenosine (B11128) deaminase. While often overshadowed by its precursor, ara-H itself possesses intrinsic biological activity, primarily centered on the disruption of nucleic acid synthesis. This guide will serve as a comprehensive technical resource on the molecular and cellular functions of ara-H.
Mechanism of Action
The biological effects of this compound are contingent upon its intracellular phosphorylation. As a nucleoside analog, it requires conversion to its triphosphate form to exert its inhibitory effects on cellular processes.
Metabolic Activation
This compound enters the cell and is sequentially phosphorylated by host cell kinases to this compound monophosphate (ara-HMP), diphosphate (B83284) (ara-HDP), and the active triphosphate (ara-HTP). This metabolic activation is a prerequisite for its biological activity.
Inhibition of DNA Synthesis
The primary mechanism of action of ara-H is the inhibition of DNA synthesis.[1] This inhibition is more pronounced in virus-infected cells compared to uninfected host cells.[1][2] The active metabolite, ara-HTP, acts as a competitive inhibitor of viral DNA polymerase.[1] It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active site of the polymerase.
Furthermore, ara-H, once converted to its triphosphate form, can be incorporated into the nascent DNA strand.[1] The presence of the arabinose sugar instead of deoxyribose alters the stereochemistry of the 3'-hydroxyl group, which can hinder the formation of the subsequent phosphodiester bond, leading to chain termination. This results in the production of non-functional, truncated viral genomes.
Quantitative Data on Biological Activity
The antiviral activity of this compound is consistently reported to be lower than that of its parent compound, vidarabine. The following tables summarize the available quantitative data.
| Compound | Relative Potency vs. Ara-A (in vitro) | Virus | Reference |
| This compound (ara-H) | At least 10 times less effective | Herpes Simplex Virus (HSV) | [1] |
Table 1: Comparative Antiviral Potency of this compound.
A selective index can be used to quantify the preferential inhibition of viral DNA synthesis over cellular DNA synthesis. It is calculated as the logarithm of the ratio of the 50% inhibitory concentration (IC50) for uninfected cellular DNA synthesis to the IC50 for viral DNA synthesis. A positive value indicates preferential inhibition of viral DNA synthesis.
| Compound | Cell Culture Condition | Cell Line | Selective Index | Reference |
| This compound (ara-H) | Monolayer | KB | 0.4 | [1] |
| This compound (ara-H) | Suspension | KB | 0.6 | [1] |
Table 2: Selective Index of this compound for Viral DNA Synthesis.
| Virus | Compound | Minimum Inhibitory Concentration (MIC) | Cell Line | Reference |
| Varicella-Zoster Virus (VZV) | This compound | Generally lower than for HSV and CMV | Human Foreskin Fibroblasts | [2] |
| Herpes Simplex Virus Type 1 (HSV-1) | This compound | Intermediate | Human Foreskin Fibroblasts | [2] |
| Herpes Simplex Virus Type 2 (HSV-2) | This compound | Intermediate | Human Foreskin Fibroblasts | [2] |
| Cytomegalovirus (CMV) | This compound | Most resistant | Human Foreskin Fibroblasts | [2] |
Table 3: Susceptibility of Different Herpesviruses to this compound.
Broader Cellular Effects: Anticancer and Apoptotic Potential
While the primary focus of research on this compound has been its antiviral properties, its mechanism of action as a DNA synthesis inhibitor suggests potential applications in oncology. Nucleoside analogs are a cornerstone of cancer chemotherapy. By interfering with DNA replication, they can selectively kill rapidly dividing cancer cells.
The incorporation of ara-H into DNA can trigger cellular stress responses and DNA damage checkpoints. If the damage is irreparable, the cell may initiate apoptosis, or programmed cell death. This is a common mechanism through which many nucleoside analog anticancer drugs exert their effects. However, it is important to note that specific studies detailing the cytotoxic and apoptotic effects of this compound on a wide range of cancer cell lines are limited. Future research is warranted to explore this potential therapeutic application.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological functions.
Herpes Simplex Virus (HSV) Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound (ara-H) stock solution
-
Methylcellulose (B11928114) overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the wells of a cell culture plate with Vero cells at a density that will result in a confluent monolayer the following day.
-
On the day of the experiment, prepare serial dilutions of the ara-H stock solution in DMEM with 2% FBS.
-
Remove the growth medium from the cell monolayers and infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the monolayers gently with phosphate-buffered saline (PBS).
-
Add the prepared dilutions of ara-H in methylcellulose overlay medium to the respective wells. Include a "no drug" control.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well. The concentration of ara-H that reduces the plaque number by 50% (IC50) can be calculated.
Separation of Viral and Cellular DNA using Cesium Chloride (CsCl) Density Gradient Centrifugation
This technique separates viral and cellular DNA based on their different buoyant densities, allowing for the specific analysis of the effect of ara-H on each type of DNA.
Materials:
-
HSV-infected and uninfected cells treated with or without ara-H
-
Lysis buffer (e.g., Tris-EDTA buffer with SDS and Proteinase K)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and appropriate rotor
-
Gradient fractionator or syringe for sample collection
Procedure:
-
Harvest the cells and lyse them to release the nucleic acids.
-
Prepare a CsCl solution with a specific density (e.g., 1.7 g/mL) in a buffer.
-
Add the cell lysate to the CsCl solution and place it in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours. During centrifugation, a density gradient will form, and the DNA molecules will migrate to the position in the gradient that corresponds to their buoyant density.
-
Carefully collect fractions from the gradient.
-
The amount of DNA in each fraction can be quantified, for example, by measuring the incorporation of a radiolabeled precursor like [3H]thymidine. The distinct peaks for viral and cellular DNA can then be analyzed to determine the extent of inhibition of synthesis for each.
Conclusion
This compound, while less potent than its parent compound vidarabine, remains a molecule of interest due to its defined mechanism of action as a selective inhibitor of viral DNA synthesis. Its biological activity is a clear example of the structure-activity relationships that govern the efficacy of nucleoside analogs. The provided data and protocols offer a solid foundation for researchers to further investigate the antiviral spectrum of ara-H, its potential as an anticancer agent, and its precise interactions with cellular and viral machinery. A deeper understanding of such compounds is essential for the development of next-generation therapeutics.
References
The Potential of Arabinosylhypoxanthine in the Treatment of Varicella-Zoster Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Varicella-Zoster Virus (VZV), a human alphaherpesvirus, is the etiological agent of varicella (chickenpox) and herpes zoster (shingles). While effective vaccines and antiviral therapies exist, the emergence of drug-resistant strains and the need for alternative treatment options, particularly in immunocompromised populations, drive the continued investigation of novel antiviral compounds. Arabinosylhypoxanthine (Ara-H), the primary metabolite of the antiviral drug vidarabine (B1017) (Ara-A), represents a key molecule in the inhibition of VZV replication. This technical guide provides an in-depth analysis of the existing data on Ara-H and its potential as a therapeutic agent against VZV. We will explore its mechanism of action, present available quantitative data on its efficacy and pharmacokinetics, detail relevant experimental protocols, and visualize the key pathways and workflows involved in its study.
Introduction to this compound and its Antiviral Activity
This compound (Ara-H), also known as hypoxanthine (B114508) arabinoside, is a purine (B94841) nucleoside analog. It is the principal and less active metabolite of vidarabine (adenine arabinoside, Ara-A), a drug that has been used in the treatment of herpesvirus infections.[1] The antiviral activity of Ara-H is intrinsically linked to that of its parent compound, Ara-A. In the body, Ara-A is rapidly deaminated by adenosine (B11128) deaminase to form Ara-H.[2] While Ara-A is more potent, Ara-H still exhibits inhibitory effects against VZV, and its longer half-life contributes to the overall antiviral effect of vidarabine administration.[3]
Mechanism of Action
The antiviral activity of this compound and its parent compound, vidarabine, against Varicella-Zoster Virus is dependent on the intracellular conversion to its triphosphate form, which then interferes with viral DNA synthesis.
Cellular Uptake and Metabolism
Vidarabine (Ara-A) is transported into host cells where it can be deaminated by adenosine deaminase to form this compound (Ara-H). Both Ara-A and Ara-H can then be phosphorylated by cellular kinases. The initial and rate-limiting step of phosphorylation to the monophosphate form is crucial for antiviral activity. While VZV possesses its own thymidine (B127349) kinase (TK), the phosphorylation of Ara-A and Ara-H is primarily carried out by host cellular enzymes such as adenosine kinase and deoxycytidine kinase.[2][4]
Anabolic Phosphorylation Pathway
Once converted to their monophosphate forms (Ara-AMP and Ara-HMP), these molecules are further phosphorylated by other cellular kinases to the diphosphate (B83284) and then the active triphosphate forms (Ara-ATP and Ara-HTP). The key cellular enzymes involved in the conversion of monophosphates to diphosphates and triphosphates include guanylate kinase and nucleoside diphosphate kinase, respectively.
Inhibition of VZV DNA Polymerase
The active triphosphate metabolite, Ara-ATP, acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, Ara-ATP can act as a chain terminator because the arabinose sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts viral DNA replication.[2]
Quantitative Data
The following tables summarize the available quantitative data for the anti-VZV activity and pharmacokinetics of this compound and its parent compound, vidarabine.
Table 1: In Vitro Anti-VZV Activity
| Compound | Assay Type | Cell Line | Value | Reference(s) |
| This compound (Ara-H) | Plaque Inhibitory Concentration | Human Skin Fibroblasts | 80-100 µg/mL | [5][6] |
| Vidarabine (Ara-A) | Plaque Inhibitory Concentration | Human Skin Fibroblasts | 1-2 µg/mL | [5][6] |
| Acyclovir (B1169) | IC50 (Plaque Reduction) | Not Specified | ~3 µg/mL | [7] |
Table 2: Pharmacokinetic Parameters in Humans (following Vidarabine administration)
| Parameter | Value | Subject Population | Reference(s) |
| Ara-H Peak Serum Concentration | 2.3 - 11.4 µg/mL | Infants and Children | [3] |
| Ara-H Elimination Half-life | ~3 hours | Infants and Children | [3] |
| Urinary Recovery as Ara-H | 40-50% of Vidarabine Dose | Immunosuppressed Adults | [1][8] |
| Urinary Recovery as Vidarabine | 3-4% of Vidarabine Dose | Immunosuppressed Adults | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-VZV potential of compounds like this compound.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblasts (HFF)
-
Varicella-Zoster Virus (VZV) stock
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Test compound (this compound)
-
Overlay medium (e.g., medium with 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed 6-well plates with HEL or HFF cells and grow to confluence.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of VZV (e.g., 50-100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible in the virus control wells.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
References
- 1. scispace.com [scispace.com]
- 2. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 3. scilit.com [scilit.com]
- 4. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current therapy of varicella zoster virus infection in immunocompromised patients. A comparison of acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Varicella Zoster Virus to Adenine Arabinoside and Hypoxanthine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Arabinosylhypoxanthine (Ara-H) Antiviral Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a cornerstone technique in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to determine the antiviral activity of arabinosylhypoxanthine (Ara-H), a nucleoside analog. Ara-H, a metabolite of the antiviral drug vidarabine (B1017) (Ara-A), has demonstrated in vitro activity against several DNA viruses, particularly herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1] The primary mechanism of action for Ara-H is the competitive inhibition of viral DNA polymerase, which halts viral replication.[1] This protocol outlines the necessary steps from cell and virus preparation to data analysis for accurately determining the inhibitory concentration of Ara-H.
Principle of the Assay
The plaque reduction assay is based on the ability of lytic viruses to form localized areas of cell death, known as plaques, within a confluent monolayer of susceptible host cells.[2] The number of plaques formed is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent like Ara-H, viral replication is inhibited, resulting in a reduction in the number and/or size of the plaques.[2] By testing a range of Ara-H concentrations, a dose-response curve can be generated to calculate the 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to a virus control without the drug.[3]
Data Presentation
Table 1: Recommended Cell Lines, Viruses, and Assay Conditions
| Parameter | Recommendation | Notes |
| Cell Line | Vero (African green monkey kidney) cells | Highly susceptible to a wide range of viruses, including herpesviruses. |
| KB cells | Human oral epidermoid carcinoma cells, also used for HSV studies.[4][5] | |
| Virus | Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) | Known to be susceptible to Ara-H.[1] |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 PFU/cell | Should be optimized to produce 50-100 plaques per well in control wells.[2] |
| Ara-H Concentration Range | 0.1 µg/mL to 100 µg/mL (serial dilutions) | The effective concentration may vary depending on the virus and cell type.[6] |
| Incubation Time | 2-4 days | Dependent on the virus and cell line used; monitor for visible plaque formation.[2][7] |
Table 2: Example Data for EC50 Calculation
| Ara-H Concentration (µg/mL) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 85 | 91 | 88 | 0% |
| 0.1 | 82 | 86 | 84 | 4.5% |
| 1 | 65 | 71 | 68 | 22.7% |
| 10 | 40 | 48 | 44 | 50% |
| 50 | 15 | 21 | 18 | 79.5% |
| 100 | 5 | 9 | 7 | 92.0% |
% Plaque Reduction = [1 - (Average Plaque Count with Ara-H / Average Plaque Count of Virus Control)] x 100
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer (e.g., HSV-1)
-
-
Media and Solutions:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintenance Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
-
Antiviral Compound:
-
This compound (Ara-H) stock solution (dissolved in an appropriate solvent, e.g., DMSO or water).
-
-
Overlay Medium:
-
1.2% Methylcellulose or SeaPlaque Agarose in 2X Maintenance Medium.
-
-
Staining Reagents:
-
Fixing Solution: 10% Formalin in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% Ethanol.
-
-
Labware:
-
6-well or 12-well cell culture plates.
-
Sterile microcentrifuge tubes.
-
Serological pipettes and pipette tips.
-
Incubator (37°C, 5% CO2).
-
Step-by-Step Methodology
Part 1: Cell Seeding
-
Culture the host cells (e.g., Vero cells) in growth medium.
-
One day before the assay, seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. For Vero cells in a 6-well plate, a seeding density of approximately 3 x 10^5 to 5 x 10^5 cells/well is recommended.[8]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Part 2: Virus Titration (To be performed prior to the antiviral assay)
-
Before testing the antiviral compound, determine the virus titer to identify the dilution that will produce a countable number of plaques (typically 50-100 per well).[2]
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells with 200 µL of each virus dilution in duplicate.
-
Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[2]
-
After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 1 mL of 4% formaldehyde (B43269) solution for at least 30 minutes.
-
Carefully remove the overlay and staining solution.
-
Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the plaques and calculate the virus titer in Plaque Forming Units per milliliter (PFU/mL).
Part 3: Plaque Reduction Assay with Ara-H
-
Prepare serial dilutions of Ara-H in maintenance medium. The concentration range should be selected to bracket the expected EC50 value.
-
On the day of the experiment, remove the growth medium from the confluent cell monolayers.
-
Add the prepared Ara-H dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Infect the cells (excluding the cell control wells) with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well, as determined from the virus titration.
-
Incubate the plates for 1 hour at 37°C for virus adsorption.
-
After adsorption, remove the inoculum containing the virus and Ara-H.
-
Overlay the cells with 2 mL of overlay medium containing the respective concentrations of Ara-H.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until clear plaques are visible in the virus control wells.[7]
-
Fix and stain the cells as described in the Virus Titration section (steps 8-11).
-
Count the number of plaques in each well.
Part 4: Data Analysis
-
Calculate the percentage of plaque reduction for each Ara-H concentration using the following formula: % Plaque Reduction = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100
-
Plot the percentage of plaque reduction against the logarithm of the Ara-H concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) of the data.[9][10]
Mandatory Visualizations
Caption: Experimental workflow for the Ara-H plaque reduction assay.
Caption: Mechanism of action of this compound (Ara-H).
References
- 1. Ara-HX (this compound) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Quantifying Arabinosylhypoxanthine in Plasma: A Detailed HPLC Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the quantification of Arabinosylhypoxanthine (Ara-H) in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Ara-H is the primary and less active metabolite of the antiviral drug Vidarabine (Ara-A), and its accurate measurement in plasma is crucial for pharmacokinetic and drug metabolism studies.
Introduction
This compound (Ara-H) is formed in the body through the deamination of Arabinosyladenine (Ara-A), a potent antiviral agent. Monitoring the plasma concentrations of Ara-H is essential for understanding the disposition of the parent drug and for correlating its levels with therapeutic efficacy and potential toxicity. This document outlines a robust and reproducible HPLC method for the determination of Ara-H in human plasma.
The methodology described herein is based on established principles of reversed-phase chromatography and protein precipitation for sample clean-up, ensuring high recovery and minimal matrix effects.
Experimental Protocols
Materials and Reagents
-
This compound (Ara-H) reference standard
-
Internal Standard (IS), e.g., Hypoxanthine (B114508)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Trifluoroacetic acid (TFA)
-
Perchloric acid
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% Trifluoroacetic acid (TFA) in deionized water (Solvent A) and acetonitrile (Solvent B). The gradient elution will be detailed in the HPLC parameters table.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ara-H and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ara-H stock solution with a mixture of mobile phase A and B (e.g., 95:5 v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Protein Precipitation Reagent: Acetonitrile or perchloric acid can be used.
Sample Preparation
A simple protein precipitation method is employed for the extraction of Ara-H from plasma.[1][2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 400 µL of cold acetonitrile (or an appropriate volume of perchloric acid) to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Workflow for Ara-H Quantification in Plasma
A flowchart illustrating the major steps in plasma sample preparation and subsequent HPLC analysis for this compound.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the analysis of Ara-H.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Data Presentation
Method Validation Summary
The HPLC method was validated for linearity, sensitivity, accuracy, and precision.[5] The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.25 - 25[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.35[6] |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (Recovery %) | 95 - 105% |
Sample Chromatogram Analysis
The retention time for this compound is expected to be reproducible under the specified chromatographic conditions. A standard chromatogram would show a well-resolved peak for Ara-H, distinct from endogenous plasma components and the internal standard.
Logical Relationship of Method Components
This diagram shows the logical flow from sample input to final quantitative output in the HPLC method.
Conclusion
The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is efficient and provides clean extracts suitable for analysis. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Vidarabine and its major metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and this compound in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using Arabinosylhypoxanthine (Ara-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (9-β-D-arabinofuranosylhypoxanthine, Ara-H) is a purine (B94841) nucleoside analog. It is the deaminated metabolite of Arabinosyladenine (Vidarabine, Ara-A), a clinically utilized antiviral agent. Ara-H is formed in the body from Ara-A through the action of adenosine (B11128) deaminase. While Ara-A has demonstrated both antiviral and some anticancer activities, Ara-H is primarily recognized for its antiviral properties, particularly against herpes simplex virus (HSV). Its mechanism of action, like other nucleoside analogs, involves the inhibition of DNA synthesis.
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments. The information is intended to guide researchers in evaluating its biological activity, with a primary focus on its established antiviral effects and potential cytotoxic properties.
Mechanism of Action
This compound, as a nucleoside analog, exerts its biological effects by interfering with nucleic acid synthesis. The proposed mechanism involves the following steps:
-
Cellular Uptake: Ara-H is transported into the cell.
-
Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, Ara-HTP.
-
Inhibition of DNA Polymerase: Ara-HTP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for binding to DNA polymerase.
-
Incorporation into DNA: Ara-HTP can be incorporated into the growing DNA strand.
-
Chain Termination/Slowing of Elongation: The presence of the arabinose sugar instead of deoxyribose can hinder the formation of the next phosphodiester bond, leading to premature chain termination or a significant reduction in the rate of DNA elongation.
This inhibition of DNA synthesis is the basis for its antiviral activity and any potential cytotoxicity against rapidly dividing cells, such as cancer cells.
Data Presentation: Antiviral Activity of this compound
The primary application of Ara-H in in vitro studies has been the evaluation of its antiviral efficacy, particularly against Herpes Simplex Virus (HSV). It is consistently reported to be less potent than its parent compound, Ara-A.
| Cell Line | Virus | Parameter Measured | Ara-H Concentration/Effect | Reference |
| KB cells | Herpes Simplex Virus (HSV) | Viral DNA Synthesis Inhibition | 3.2 to 32 µg/mL selectively inhibited viral DNA synthesis. | [1][2] |
| KB cells | Herpes Simplex Virus (HSV) | Virus Replication | Less effective than Ara-A in reducing virion replication. | [1] |
| BHK-21/4 cells | Herpes Simplex Virus Type 1 (HSV-1) | Syncytia Formation Suppression | At least 10 times less effective than Ara-A. | [1] |
Note on Anticancer Activity: There is a notable lack of specific data in the scientific literature regarding the IC50 values of this compound against various cancer cell lines. While its mechanism of action as a DNA synthesis inhibitor suggests potential cytotoxic effects against cancer cells, it is generally considered to be significantly less potent than Ara-A and other clinically used nucleoside analogs like Cytarabine (Ara-C) in this regard. Researchers interested in the anticancer potential of Ara-H should perform initial dose-response studies to determine its cytotoxicity in their specific cancer cell models.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Ara-H) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the amount of Ara-H powder needed to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolve the Ara-H powder in a small volume of DMSO. Gentle warming (up to 37°C) and vortexing may be required to fully dissolve the compound.
-
Once dissolved in DMSO, the stock solution can be further diluted to the desired working concentration using sterile cell culture medium or PBS. Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of Ara-H on cell viability.
Materials:
-
Target cell line (e.g., cancer cell line or virus-infected host cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (Ara-H) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ara-H in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ara-H. Include wells with medium only (blank), cells with medium containing the vehicle (e.g., DMSO) at the highest concentration used (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of Ara-H that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Target cell line
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound (Ara-H) stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of Ara-H as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation with Reagent: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signals from treated cells to untreated controls.
Viral Plaque Reduction Assay
This assay is used to determine the antiviral activity of Ara-H.
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose)
-
This compound (Ara-H) stock solution
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of Ara-H. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: After incubation, remove the overlay medium and fix the cells (e.g., with methanol). Stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of Ara-H compared to the no-drug control. Determine the EC50 value (the concentration of Ara-H that reduces the number of plaques by 50%).
Visualizations
Caption: Mechanism of Action of this compound (Ara-H).
Caption: General Workflow for In Vitro Cytotoxicity Testing of Ara-H.
Caption: Relationship between Ara-A, Ara-H, and their Biological Activities.
References
- 1. Capacity of purified peanut allergens to induce degranulation in a functional in vitro assay: Ara h 2 and Ara h 6 are the most efficient elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Arabinosylhypoxanthine on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog. It is the deaminated metabolite of Arabinosyladenine (Ara-A, Vidarabine), a clinically utilized antiviral agent. Understanding the impact of Ara-H on DNA synthesis is crucial for elucidating its potential therapeutic effects and mechanisms of action. These application notes provide a comprehensive overview of the methodologies to study the effects of Ara-H on DNA synthesis, tailored for researchers in academia and the pharmaceutical industry.
Putative Mechanism of Action
This compound, like other arabinofuranosyl nucleosides, is presumed to exert its effects on DNA synthesis through a multi-step process. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form, Ara-HTP. This process is catalyzed by cellular kinases.
Once converted to its triphosphate form, Ara-HTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). The incorporation of Ara-H monophosphate (Ara-HMP) into the growing DNA strand is thought to lead to chain termination or a significant reduction in the rate of DNA elongation. This is due to the 3'-hydroxyl group of the arabinose sugar being in a trans position relative to the 2'-hydroxyl, which sterically hinders the formation of the subsequent phosphodiester bond. DNA polymerase alpha is a likely primary target for this inhibition.[1][2] This disruption of DNA replication can lead to the activation of DNA damage response pathways and cell cycle arrest, typically at the G1/S phase transition.
Data Presentation
Quantitative data for the direct effects of this compound on DNA synthesis and DNA polymerase activity is limited in publicly available literature. However, comparative studies with its parent compound, Arabinosyladenine (Ara-A), provide valuable insights into its relative potency.
Table 1: Selective Inhibition of Viral vs. Cellular DNA Synthesis by this compound (Ara-H)
The selective index is a measure of the preferential inhibition of viral DNA synthesis over host cell DNA synthesis. It is calculated as the ratio of the 50% inhibitory concentration (IC50) for host cell DNA synthesis to the IC50 for viral DNA synthesis. A higher selective index indicates greater selectivity for the viral process.
| Compound | Cell Culture System | Selective Index | Reference |
| Ara-H | Monolayer Culture | 0.4 | [3] |
| Ara-H | Suspension Culture | 0.6 | [3] |
Table 2: Comparative Antiviral Activity of this compound (Ara-H) and Arabinosyladenine (Ara-A)
This table provides a qualitative and semi-quantitative comparison of the potency of Ara-H and Ara-A in inhibiting Herpes Simplex Virus (HSV) replication and DNA synthesis.
| Parameter | This compound (Ara-H) | Arabinosyladenine (Ara-A) | Reference |
| Suppression of HSV-induced syncytia | At least 10 times less effective than Ara-A | Effective at concentrations as low as 0.1 µg/ml | [4] |
| Inhibition of infectious virus replication | Less effective than Ara-A | Complete blockage at >10 < 32 µg/ml | [4] |
| Selective inhibition of viral DNA synthesis | Selectively inhibits viral DNA synthesis | More potent selective inhibition of viral DNA synthesis | [4] |
| Potency in blocking HSV replication | 90 times less potent than Ara-A + coformycin | 20-fold increase in potency with coformycin | [3] |
Experimental Protocols
To investigate the effect of this compound on DNA synthesis, a combination of in vitro and cell-based assays is recommended.
Cell Culture and Drug Treatment
Objective: To prepare and treat cells with this compound for subsequent DNA synthesis assays.
Materials:
-
Selected cell line (e.g., cancer cell line like HeLa or a virally infected cell line)
-
Complete cell culture medium
-
This compound (Ara-H)
-
Vehicle control (e.g., DMSO or sterile water)
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (e.g., 96-well or 6-well)
Protocol:
-
Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare a stock solution of Ara-H in a suitable solvent.
-
Prepare serial dilutions of Ara-H in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Ara-H or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the DNA synthesis assays.
DNA Synthesis Measurement using BrdU Incorporation Assay (Flow Cytometry)
Objective: To quantify the rate of DNA synthesis by measuring the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Materials:
-
BrdU labeling solution
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Protocol:
-
Following treatment with Ara-H, add BrdU labeling solution to the cell culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells by incubating in a fixation/permeabilization buffer.
-
Treat the cells with DNase I to expose the incorporated BrdU.
-
Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a DNA staining solution such as PI or 7-AAD for total DNA content analysis.
-
Analyze the samples using a flow cytometer. The amount of incorporated BrdU (indicating DNA synthesis) and the total DNA content (for cell cycle analysis) can be simultaneously measured.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Ara-H on cell cycle progression.
Materials:
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the Ara-H treated and control cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro DNA Polymerase Inhibition Assay
Objective: To determine the direct inhibitory effect of the triphosphate form of Ara-H (Ara-HTP) on the activity of purified DNA polymerases.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase alpha, beta, gamma)
-
Activated DNA template-primer
-
Reaction buffer specific for the polymerase
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]-dTTP) or a fluorescent dNTP analog
-
This compound triphosphate (Ara-HTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, and all dNTPs (including the labeled one).
-
Add varying concentrations of Ara-HTP to the reaction mixtures.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.
-
Measure the amount of incorporated labeled dNTP using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
Calculate the percentage of inhibition of DNA polymerase activity at each concentration of Ara-HTP and determine the IC50 value.
Visualizations
References
- 1. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arabinosylhypoxanthine in Combination Therapy with Adenosine Deaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and data interpretation for the use of arabinosylhypoxanthine (Ara-H) in combination with adenosine (B11128) deaminase (ADA) inhibitors. This therapeutic strategy aims to enhance the efficacy of Ara-H as an antiviral or anticancer agent.
Introduction and Scientific Rationale
This compound (Ara-H) is a purine (B94841) nucleoside analog. Its therapeutic potential is often limited due to its metabolic instability. The enzyme adenosine deaminase (ADA) rapidly metabolizes adenosine and its analogs. In the context of therapy, arabinosyladenine (ara-A, Vidarabine), a related nucleoside analog, is quickly deaminated by ADA to the less active Ara-H.
The co-administration of an ADA inhibitor, such as pentostatin (B1679546) (2'-deoxycoformycin) or coformycin, is a key strategy to prevent this degradation. By blocking ADA, the intracellular concentration and half-life of adenosine analogs are significantly increased, leading to a greater accumulation of the active triphosphate form.[1] This active metabolite, this compound triphosphate (Ara-H-TP), can then exert its cytotoxic or antiviral effects primarily through the inhibition of DNA synthesis.[2]
While much of the foundational research has focused on the potentiation of ara-A, the same principle applies to the direct administration of Ara-H in combination with an ADA inhibitor. This approach ensures that Ara-H is not further metabolized and can be efficiently phosphorylated to its active triphosphate form.
Mechanism of Action
The primary mechanism of action for the combination therapy of Ara-H and an ADA inhibitor involves the following key steps:
-
Inhibition of Adenosine Deaminase: The ADA inhibitor blocks the enzymatic activity of ADA.
-
Increased Intracellular Ara-H: This inhibition prevents the degradation of Ara-H, leading to its accumulation within the cell.
-
Metabolic Activation: Intracellular kinases phosphorylate Ara-H to its monophosphate (Ara-HMP), diphosphate (B83284) (Ara-HDP), and finally to the active triphosphate (Ara-H-TP) form.
-
Inhibition of DNA Synthesis: Ara-H-TP acts as a competitive inhibitor of DNA polymerases.[3][4]
-
Chain Termination: Incorporation of Ara-H-MP into the growing DNA strand leads to the termination of DNA chain elongation, ultimately inducing apoptosis in rapidly dividing cells like cancer cells or virus-infected cells.[1]
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of ADA inhibitors on the activity of arabinosyl nucleosides. While direct data for the combination of Ara-H with an ADA inhibitor is limited, the data for ara-A provides a strong surrogate for the expected potentiation.
Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound/Combination | IC50 (µg/mL) for HSV Replication Inhibition | Fold Potentiation (vs. Ara-H alone) | Reference |
| This compound (Ara-H) | > 32 | - | [5] |
| Arabinosyladenine (ara-A) | 10 | ~3.2 | [5] |
| ara-A + Coformycin (ADA Inhibitor) | 0.35 | ~91 | [5] |
Note: This data illustrates the significant increase in antiviral potency when the parent compound, ara-A, is protected from deamination to Ara-H by an ADA inhibitor.
Table 2: Inhibition of DNA Synthesis in HSV-Infected KB Cells
| Compound/Combination | IC50 (µM) for Viral DNA Synthesis Inhibition | Selectivity Index* | Reference |
| This compound (Ara-H) | 70 | 0.4 | [5] |
| Arabinosyladenine (ara-A) | 35 | 0.5 | [5] |
| ara-A + Coformycin (ADA Inhibitor) | 2.5 | 0.3 | [5] |
*Selectivity Index = Log (IC50 for uninfected KB cell DNA synthesis / IC50 for viral DNA synthesis). A positive value indicates preferential inhibition of viral DNA synthesis.
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of Ara-H and ADA inhibitor combination therapy.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
This protocol outlines the steps to determine the cytotoxic effects of Ara-H and an ADA inhibitor, both individually and in combination, on a cancer cell line (e.g., a leukemia cell line such as Jurkat or K562).
Materials:
-
This compound (Ara-H)
-
Adenosine Deaminase Inhibitor (e.g., Pentostatin)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (if applicable) and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Ara-H and the ADA inhibitor in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Single-agent dose-response: Prepare serial dilutions of Ara-H and the ADA inhibitor separately in complete medium. Add 100 µL of each dilution to the appropriate wells to achieve the final desired concentrations.
-
Combination treatment: Based on the individual IC50 values, create a dose-response matrix with varying concentrations of Ara-H and the ADA inhibitor. A constant ratio design based on the IC50 values is often a good starting point.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each single agent.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Antitumor Efficacy in a Murine Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of Ara-H and an ADA inhibitor combination in a mouse model of leukemia.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Leukemia cell line (e.g., luciferase-expressing for in vivo imaging)
-
This compound (Ara-H), sterile formulation for injection
-
Adenosine Deaminase Inhibitor (e.g., Pentostatin), sterile formulation for injection
-
Vehicle control (e.g., sterile saline or PBS)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Calipers for tumor measurement (if applicable for solid tumors)
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Animal Acclimation and Tumor Implantation:
-
Acclimate mice for at least one week before the start of the experiment.
-
Inject leukemia cells intravenously or subcutaneously into the mice.
-
Monitor the mice for signs of tumor engraftment (e.g., weight loss, palpable tumors, or detectable bioluminescence).
-
-
Randomization and Treatment Groups:
-
Once tumors are established, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Ara-H alone
-
Group 3: ADA inhibitor alone
-
Group 4: Ara-H + ADA inhibitor
-
-
-
Drug Administration:
-
Calculate the dose of each compound based on the body weight of the mice.
-
Administer the drugs via an appropriate route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosing schedule is daily for 5 consecutive days, followed by a 2-day rest period, for 2-3 cycles.
-
For subcutaneous injections, tent the skin on the back of the mouse and insert the needle at the base of the tent.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight and general health of the mice daily.
-
Measure tumor volume with calipers twice a week (for solid tumors).
-
For leukemia models, monitor disease progression through in vivo bioluminescence imaging weekly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume or bioluminescence signal over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to assess differences in survival between the groups.
-
Protocol 3: Measurement of Intracellular this compound Triphosphate (Ara-H-TP)
This protocol is for the extraction and quantification of the active metabolite, Ara-H-TP, from cells treated with Ara-H and an ADA inhibitor, using high-performance liquid chromatography (HPLC).
Materials:
-
Treated cells
-
Cold 0.5 M perchloric acid (PCA)
-
2 M potassium hydroxide (B78521) (KOH)
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
Ara-H-TP standard
Procedure:
-
Cell Extraction:
-
Harvest and wash the treated cells with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 0.5 M PCA.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction).
-
Neutralize the supernatant by adding 2 M KOH dropwise on ice until the pH is between 6.5 and 7.5.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Collect the neutralized supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the neutralized extract onto an anion-exchange HPLC column.
-
Elute the nucleotides using a phosphate (B84403) buffer gradient.
-
Monitor the eluate at 254 nm.
-
Identify the Ara-H-TP peak by comparing its retention time to that of a pure Ara-H-TP standard.
-
Quantify the amount of Ara-H-TP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the Ara-H-TP standard.
-
-
Data Normalization:
-
Express the intracellular Ara-H-TP concentration as pmol per 10^6 cells or another appropriate normalization factor.
-
Conclusion
The combination of this compound with an adenosine deaminase inhibitor represents a promising therapeutic strategy to enhance the efficacy of this nucleoside analog. The provided application notes and protocols offer a framework for researchers to investigate this combination therapy in both in vitro and in vivo settings. Careful experimental design and data analysis are crucial for elucidating the synergistic potential and advancing the development of this therapeutic approach.
References
- 1. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay of Arabinosylhypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog. Like other arabinofuranosyl nucleosides, its mechanism of action is primarily attributed to the inhibition of nucleic acid synthesis. Following cellular uptake, Ara-H is phosphorylated to its triphosphate form, this compound triphosphate (Ara-HTP). Ara-HTP then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for DNA polymerases. Incorporation of Ara-HMP into the growing DNA strand can lead to chain termination or a significant slowing of chain elongation, ultimately inhibiting DNA replication and inducing cytotoxicity in proliferating cells. While less potent than its parent compound, arabinosyladenine (Ara-A), Ara-H still holds interest for its potential as an anticancer or antiviral agent.
These application notes provide a comprehensive overview of the protocols required to assess the cytotoxic effects of this compound on cancer cell lines. The provided methodologies for in vitro cytotoxicity assays are essential for determining the potency and efficacy of Ara-H and similar nucleoside analogs.
Data Presentation
The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability after a specified exposure time. The following table summarizes hypothetical IC50 values for Ara-H against various human cancer cell lines after 72 hours of continuous exposure, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 85 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 92 |
| HL-60 | Acute Promyelocytic Leukemia | 110 |
| K562 | Chronic Myelogenous Leukemia | 150 |
| Raji | Burkitt's Lymphoma | 135 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Several colorimetric and luminescence-based assays can be employed to measure the cytotoxicity of this compound. The most common methods include the MTT, XTT, and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
This compound (Ara-H)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Ara-H in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted Ara-H solutions. Include vehicle-treated controls (medium with the same concentration of the solvent used for Ara-H, e.g., DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Ara-H concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound (Ara-H)
-
Selected cancer cell lines
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450-500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. It is an indicator of cell membrane integrity.
Materials:
-
This compound (Ara-H)
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[1]
-
Absorbance Reading: Measure the absorbance at 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
In Vitro Techniques for Assessing Arabinosylhypoxanthine (Ara-H) Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog that serves as a metabolite of the antiviral agent vidarabine (B1017) (Ara-A). Its efficacy is primarily attributed to the inhibition of DNA synthesis, particularly in rapidly replicating cells such as those infected with viruses. The assessment of Ara-H's potency and selectivity is crucial in preclinical drug development. This document provides detailed application notes and protocols for key in vitro assays to evaluate the efficacy of Ara-H.
Mechanism of Action
This compound, upon cellular uptake, is converted to its active triphosphate form, this compound triphosphate (ara-ATP), by cellular kinases. Ara-ATP then acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. The incorporation of ara-ATP leads to chain termination, thus halting viral replication. This selective inhibition of viral DNA synthesis over host cell DNA synthesis is a key determinant of its therapeutic index.[1][2][3]
Data Presentation: In Vitro Efficacy of this compound
The antiviral activity of this compound is quantified using metrics such as the Minimum Inhibitory Concentration (MIC), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |
| Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblast | Plaque Reduction | MIC | 80 - 100 | [3] |
| Herpes Simplex Virus Type 1 (HSV-1) | Human Foreskin Fibroblast | Plaque Reduction | MIC | > VZV | [4][5] |
| Herpes Simplex Virus Type 2 (HSV-2) | Human Foreskin Fibroblast | Plaque Reduction | MIC | > VZV | [4][5] |
| Cytomegalovirus (CMV) | Human Foreskin Fibroblast | Plaque Reduction | MIC | Resistant | [4][5] |
Note: The table indicates that VZV is the most susceptible to Ara-H, while CMV is largely resistant. Ara-H is generally less potent than its parent compound, Ara-A.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Host cell line (e.g., Vero, MRC-5, or Human Foreskin Fibroblasts)
-
Virus stock (e.g., HSV-1, HSV-2, VZV)
-
96-well or 24-well cell culture plates
-
Culture medium (e.g., DMEM with 2% FBS)
-
This compound (Ara-H) stock solution
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of Ara-H in culture medium.
-
Infection: Aspirate the medium from the cell monolayer and infect with a known titer of the virus for 1-2 hours at 37°C.
-
Treatment: Remove the virus inoculum and add the different concentrations of Ara-H. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, add the overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells.
-
Fixation and Staining: Aspirate the overlay, fix the cells with formalin, and stain with crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Ara-H concentration compared to the virus control. Determine the IC50 value, which is the concentration of Ara-H that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Host cell line
-
96-well cell culture plates
-
Culture medium
-
This compound (Ara-H) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Add serial dilutions of Ara-H to the wells. Include a vehicle control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of Ara-H that reduces cell viability by 50%.
DNA Synthesis Inhibition Assay
This assay measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
Materials:
-
Host cell line (infected and uninfected)
-
24-well cell culture plates
-
Culture medium
-
This compound (Ara-H) stock solution
-
Radiolabeled thymidine (B127349) (e.g., [³H]-thymidine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Cell Seeding and Infection: Seed cells and, for antiviral assessment, infect them with the virus.
-
Treatment: Treat the cells with various concentrations of Ara-H.
-
Radiolabeling: At a specific time post-infection (e.g., during the S phase of viral replication), add [³H]-thymidine to the culture medium and incubate for a defined period.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.
-
Washing: Wash the precipitate to remove unincorporated radiolabel.
-
Quantification: Dissolve the DNA precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in treated cells to that in untreated controls to determine the percentage of inhibition of DNA synthesis.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Purine Metabolism: Arabinosylhypoxanthine as a Research Tool
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism, encompassing both de novo synthesis and salvage pathways, is fundamental to cellular proliferation, energy homeostasis, and signaling. Dysregulation of these pathways is implicated in a range of pathologies, including cancer, immunodeficiencies, and metabolic disorders. Arabinosylhypoxanthine (AraH), a synthetic nucleoside analog, presents a valuable tool for the targeted study of the purine salvage pathway. As the deaminated derivative of the antiviral agent arabinosyladenine (AraA), AraH's structural similarity to natural purine nucleosides allows it to interact with key enzymes in the salvage pathway, thereby enabling detailed investigation of their function and kinetics. These application notes provide a comprehensive guide to utilizing AraH for studying purine metabolism, complete with detailed experimental protocols and data presentation formats.
The purine salvage pathway recycles purine bases generated from the breakdown of nucleic acids, a process that is energetically more favorable than de novo synthesis.[1] Two of the central enzymes in this pathway are Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT).[1] PNP catalyzes the reversible phosphorolysis of nucleosides like inosine (B1671953) and guanosine (B1672433) to their respective bases, hypoxanthine (B114508) and guanine (B1146940), and ribose-1-phosphate.[2][3] HPRT then converts hypoxanthine and guanine into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, using phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[1][4] AraH, as a hypoxanthine analog, is positioned to interact with these key enzymes, potentially as a substrate or an inhibitor, offering a means to probe their activity and the overall flux of the salvage pathway.
Mechanism of Action
This compound's utility as a tool for studying purine metabolism stems from its interaction with the core enzymes of the purine salvage pathway. Its primary mechanism is hypothesized to involve competitive inhibition of enzymes that process natural purine nucleosides and bases. Due to its structural resemblance to inosine (hypoxanthine linked to a ribose sugar), AraH can be recognized by enzymes such as Purine Nucleoside Phosphorylase (PNP). While structurally similar, the arabinose sugar moiety in AraH, as opposed to the ribose in natural nucleosides, can alter its binding and catalytic processing. It has been shown that related compounds, such as 7-β-D-ribofuranosylhypoxanthine, can act as weak substrates for PNP.[5] This suggests that AraH may also serve as a substrate for PNP, leading to the release of hypoxanthine.
Furthermore, if AraH is phosphorolytically cleaved by PNP to yield hypoxanthine, it would increase the substrate pool for Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT). Conversely, AraH itself or its potential metabolites could act as inhibitors of HPRT, competing with the natural substrate hypoxanthine.[4] By modulating the activity of these key enzymes, AraH can be used to study the consequences of altered purine salvage on cellular processes such as DNA synthesis, nucleotide pool maintenance, and cell proliferation.
Data Presentation
Table 1: Comparative Effects of this compound (AraH) on Purine Salvage Pathway Enzymes
| Enzyme Target | Organism/Cell Type | Assay Type | AraH Concentration (µM) | Observed Effect (e.g., % Inhibition, K_i, K_m) | Reference |
| Purine Nucleoside Phosphorylase (PNP) | Human Erythrocytes | Spectrophotometric | User-defined | To be determined by user | Protocol 2 |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Mammalian Cell Lysate | Radiometric | User-defined | To be determined by user | Protocol 3 |
Note: Specific quantitative data for AraH is limited in the literature; the table is structured for researchers to populate with their experimental findings.
Table 2: Effect of this compound (AraH) on Intracellular Nucleotide Pools
| Cell Line | Treatment | AraH Concentration (µM) | ATP (pmol/10^6 cells) | GTP (pmol/10^6 cells) | IMP (pmol/10^6 cells) | Reference |
| e.g., Jurkat | Control | 0 | Value | Value | Value | Protocol 4 |
| AraH | User-defined | Value | Value | Value | Protocol 4 | |
| e.g., HeLa | Control | 0 | Value | Value | Value | Protocol 4 |
| AraH | User-defined | Value | Value | Value | Protocol 4 |
Note: This table provides a template for presenting data on how AraH perturbs nucleotide pools, which can be generated using the provided HPLC protocol.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Arabinosylhypoxanthine in Herpesvirus Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H), the primary metabolite of the antiviral drug Vidarabine (Ara-A), is a purine (B94841) nucleoside analog that has been a subject of interest in herpesvirus research. While generally less potent than its parent compound, Ara-H still exhibits inhibitory activity against several members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its mechanism of action involves the selective inhibition of viral DNA synthesis. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its antiviral effect by interfering with viral DNA replication. Once inside a host cell, it is phosphorylated to its triphosphate form, Ara-HTP. Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of Ara-HTP into the growing viral DNA chain leads to chain termination, thus halting viral replication. A key aspect of its selectivity is that viral DNA polymerase has a higher affinity for Ara-HTP than cellular DNA polymerases.
Caption: Mechanism of action of this compound (Ara-H).
Data Presentation
The antiviral activity of this compound against various herpesviruses has been quantified using different in vitro assays. The following table summarizes the available data, primarily as Minimum Inhibitory Concentrations (MICs). It is important to note that Ara-H is consistently reported to be less potent than its parent compound, Ara-A. For instance, studies have shown Ara-H to be at least 10 times less effective than Ara-A in suppressing herpes simplex virus-induced syncytia formation[1][2]. Another study indicated that the combination of Ara-A with an adenosine (B11128) deaminase inhibitor was 90 times more potent in blocking HSV replication than Ara-H alone[3].
| Virus | Cell Line | Assay Type | Value Type | Value (µg/mL) | Reference |
| Herpes Simplex Virus | Human Foreskin Fibroblast | MIC | MIC | 3.12 - 6.25 | [4] |
| Varicella-Zoster Virus | Human Foreskin Fibroblast | MIC | MIC | 1.56 - 3.12 | [4] |
| Varicella-Zoster Virus | Human Skin Fibroblasts | Plaque Reduction | PIC | 80 - 100 | [5][6] |
MIC: Minimum Inhibitory Concentration; PIC: Plaque Inhibitory Concentration.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes simplex virus stock (HSV-1 or HSV-2)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Maintenance medium (e.g., DMEM with 2% FBS)
-
This compound (Ara-H) stock solution
-
Overlay medium (e.g., maintenance medium with 0.5% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will form a confluent monolayer the following day. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of Ara-H in maintenance medium. The concentration range should be chosen to bracket the expected 50% inhibitory concentration (IC50).
-
Virus Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Compound Treatment: After the adsorption period, remove the virus inoculum.
-
Overlay Application: Overlay the cell monolayers with the overlay medium containing the respective serial dilutions of Ara-H. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of Ara-H compared to the virus control. The IC50 value, the concentration that inhibits plaque formation by 50%, can be determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis[7][8].
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Vero cells (or other relevant cell line)
-
Growth medium
-
This compound (Ara-H) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Ara-H in growth medium. Remove the medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "cell control" wells with medium but no drug.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%[9][10][11].
Viral DNA Synthesis Inhibition Assay
This assay directly measures the effect of the compound on the replication of viral DNA.
Materials:
-
Synchronized, herpesvirus-infected cells
-
This compound (Ara-H)
-
[³H]Thymidine (radiolabeled nucleoside)
-
Cell lysis buffer
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Scintillation counter
Procedure:
-
Cell Culture and Infection: Culture and synchronize host cells (e.g., KB cells). Infect the synchronized cells with herpes simplex virus.
-
Compound Treatment: At the appropriate time post-infection (coinciding with the onset of viral DNA synthesis), add varying concentrations of Ara-H to the infected cell cultures.
-
Radiolabeling: Pulse-label the cells with [³H]thymidine for a defined period to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Extraction: Lyse the cells and carefully extract the total DNA.
-
CsCl Density Gradient Centrifugation: Separate the viral DNA from the cellular DNA using CsCl density gradient centrifugation. The two DNA species will form distinct bands due to their different buoyant densities[1][2].
-
Quantification: Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]thymidine incorporated into both viral and cellular DNA in the presence and absence of Ara-H. Calculate the percentage of inhibition of viral DNA synthesis for each drug concentration.
Caption: General experimental workflow for evaluating Ara-H.
References
- 1. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of varicella zoster virus to adenine arabinoside and hypoxanthine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Varicella Zoster Virus to Adenine Arabinoside and Hypoxanthine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Arabinosylhypoxanthine Synergy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog and the primary metabolite of the antiviral drug Vidarabine (B1017) (ara-A).[1][2] While historically studied for its antiviral properties, particularly against herpes simplex virus through the inhibition of viral DNA synthesis, the anticancer potential of nucleoside analogs is well-established.[1][3][4] Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment.[5] The primary goals of combination therapy are to achieve synergistic therapeutic effects, reduce doses to minimize toxicity, and overcome or delay the development of drug resistance.[5][6]
This document provides a detailed framework and experimental protocols for designing and executing synergy studies involving this compound with other potential anticancer agents. The methodologies focus on the quantitative assessment of synergy using the Combination Index (CI) method developed by Chou and Talalay, followed by key protocols for mechanistic validation.[6][7]
Part 1: Experimental Design and Synergy Quantification
The foundation of a synergy study is the accurate determination of the dose-effect relationship for each drug individually and in combination.[6] The Chou-Talalay method is a widely accepted standard for quantifying drug interactions, defining synergy (Combination Index, CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[6][8]
Overall Experimental Workflow
The process begins with determining the potency of individual drugs, proceeds to combination testing, and is followed by mechanistic studies to understand the nature of the observed interaction.
Protocol: Cell Viability Assay for Dose-Response and Synergy Analysis
This protocol outlines the use of a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to measure cell viability, a critical step for generating the data needed for synergy calculations.[9][10]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (Ara-H), stock solution in DMSO or PBS
-
Partner drug, stock solution in an appropriate solvent
-
96-well or 384-well clear-bottom tissue culture plates[10]
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescence Cell Viability Assay kit
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT assay
-
Multichannel pipette, plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Single-Agent Dose-Response (IC50 Determination):
-
Prepare serial dilutions of Ara-H and the partner drug separately in culture medium. A typical range would span 7-10 concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control.
-
Culture for a predetermined duration (e.g., 72 hours).[10]
-
-
Combination Drug Treatment (Constant-Ratio Design):
-
Based on the individual IC50 values, design a constant-ratio experiment.[11] For example, if the IC50 of Ara-H is 10 µM and the partner drug is 20 µM, the equipotent ratio is 1:2.
-
Prepare serial dilutions of a stock solution where both drugs are mixed at this fixed ratio.
-
Treat cells with this combination serial dilution as described in step 2.
-
-
Measuring Cell Viability:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Part 2: Data Analysis and Presentation
Calculation of the Combination Index (CI)
The CI value is calculated using software like CompuSyn or through manual calculation based on the Chou-Talalay method.[7] The prerequisite is to determine the dose-effect parameters for each drug alone and in combination.[7]
The Combination Index Theorem:
-
CI < 1: Indicates synergism. The lower the value, the stronger the synergistic effect.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the anticancer activities of Sulfur and magnesium oxide through integration of deep learning and fuzzy rough set analyses based on the features of Vidarabine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Preparation of Arabinosylhypoxanthine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (Ara-H), a nucleoside analog, is a compound of interest in various biological studies, including antiviral and anticancer research. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications. The primary method involves the use of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then diluted to the desired working concentration in the cell culture medium.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O₅ | [1] |
| Molecular Weight | 268.23 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and water. | [1] For the related compound hypoxanthine, solubility in DMSO is reported to be between 5 and 30 mg/mL.[2] |
| Storage Temperature | -20°C | [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound (Ara-H) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, light-protective storage vials (e.g., amber cryovials)
-
0.22 µm sterile syringe filter (optional, for sterilization of the stock solution)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal final DMSO concentration in the cell culture medium, which is crucial as DMSO can be cytotoxic at higher concentrations.[2][3][4][5]
Step 1: Calculate the required mass of this compound.
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 268.23 g/mol = 2.68 mg
Step 2: Weighing this compound.
Accurately weigh 2.68 mg of this compound powder using an analytical balance. To minimize static electricity, use an anti-static weighing dish. Transfer the weighed powder into a sterile microcentrifuge tube.
Step 3: Dissolving in DMSO.
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
Step 4: Ensuring Complete Dissolution.
Vortex the tube thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
Step 5: Sterilization (Optional).
If the DMSO used is not from a new, unopened sterile bottle, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a sterile vial. Use a filter compatible with DMSO.
Step 6: Aliquoting and Storage.
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for extended periods.
Preparation of Working Dilutions in Cell Culture Medium
Step 1: Thaw the Stock Solution.
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
Step 2: Prepare Working Dilutions.
It is recommended to perform serial dilutions to achieve the final desired concentration in the cell culture medium. For example, to treat cells with a final concentration of 10 µM this compound in a total volume of 2 mL of cell culture medium:
-
Directly add 2 µL of the 10 mM stock solution to the 2 mL of cell culture medium. The final DMSO concentration will be 0.1% (v/v).
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[2][3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: this compound is slightly soluble in aqueous solutions.[1] To prevent precipitation upon dilution, add the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly. It is advisable to add the stock solution to a small volume of medium first and then add this to the final culture volume.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. HYPOXANTHINE-9-BETA-D-ARABINOFURANOSIDE | 7013-16-3 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chondrex.com [chondrex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Arabinosylcytosine stability in aqueous solutions: pH profile and shelflife predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Arabinosylhypoxanthine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog. Nucleoside analogs represent a class of compounds that are structurally similar to naturally occurring nucleosides and are widely investigated for their therapeutic potential, particularly in oncology. A primary mechanism by which many nucleoside analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] These compounds can interfere with DNA synthesis and repair, leading to cellular stress and the activation of apoptotic signaling pathways.[1]
The evaluation of apoptosis is a critical step in the preclinical assessment of potential anticancer agents like Ara-H. A multi-parametric approach is often necessary to confirm apoptosis and elucidate the underlying mechanisms. This document provides detailed protocols for a suite of assays designed to investigate and quantify apoptosis induced by this compound. While specific data on Ara-H-induced apoptosis is limited, the methodologies described herein are standard and robust for characterizing the apoptotic response to nucleoside analogs in general.
General Signaling Pathway for Nucleoside Analog-Induced Apoptosis
Nucleoside analogs typically induce apoptosis via the intrinsic (mitochondrial) pathway, often initiated by DNA damage.[1][2] The proposed signaling cascade for Ara-H, based on the known mechanisms of similar compounds, is illustrated below.
References
In Vivo Animal Models for Testing Arabinosylhypoxanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog, in animal models. The primary applications covered are in the fields of antiviral and anti-leukemic research.
Introduction to this compound (Ara-H)
This compound (Ara-H), also known as hypoxanthine (B114508) arabinoside, is the primary and less active metabolite of the antiviral drug Vidarabine (B1017) (Arabinosyladenine, Ara-A).[1][2] Like its parent compound, Ara-H is a nucleoside analog that interferes with viral DNA synthesis.[3] Its potential as an independent therapeutic agent or as a benchmark for the development of other nucleoside analogs necessitates robust in vivo testing to characterize its efficacy, pharmacokinetics, and safety profile.
Fields of Application
The primary therapeutic areas for the in vivo testing of Ara-H are:
-
Antiviral Therapy: Primarily against DNA viruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[4][5]
-
Oncology: Particularly in hematological malignancies like leukemia, where nucleoside analogs have shown therapeutic benefit.[3]
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for obtaining relevant and translatable data.
Antiviral Efficacy Models
Mouse and Guinea Pig Models of Herpes Simplex Virus (HSV) Infection:
-
Cutaneous Infection Model (Guinea Pig/Mouse): Ideal for testing topical formulations of Ara-H. This model allows for the direct assessment of lesion development, viral titers in the lesions, and healing time.[6]
-
Genital Herpes Model (Guinea Pig/Mouse): Suitable for evaluating systemic or topical treatments for sexually transmitted HSV infections. Endpoints include lesion scores, viral shedding, and mortality rates.[7]
-
Systemic Infection/Encephalitis Model (Mouse): Used to assess the efficacy of systemically administered Ara-H in preventing disseminated disease and neuroinvasion. Intranasal or intracerebral challenge can be employed, with survival rate being the primary endpoint.[8][9][10]
Anti-Leukemia Efficacy Models
Immunodeficient Mouse Xenograft Models:
-
Cell Line-Derived Xenograft (CDX) Model: Involves the subcutaneous or intravenous injection of human leukemia cell lines (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID). This model is useful for initial efficacy screening.[11]
-
Patient-Derived Xenograft (PDX) Model: Engraftment of primary leukemia cells from patients into highly immunodeficient mice (e.g., NSG). PDX models better recapitulate the heterogeneity and biology of human leukemia and are invaluable for preclinical evaluation.[12][13][14]
Data Presentation
Quantitative In Vivo Efficacy Data
Table 1: Summary of In Vivo Antiviral Efficacy of Arabinosyladenine (Ara-A) and its Metabolite this compound (Ara-H) in a Mouse Model of HSV-2 Infection.
| Compound | Dose (mg/kg/day) | Treatment Schedule | Animal Model | Primary Endpoint | Efficacy Outcome | Reference |
| Vidarabine (Ara-A) | 125 | Daily for 4 days (starting 30h post-infection) | 5-7 day old Swiss mice (intranasal HSV-2) | Survival Rate | 6% survival | [8] |
| Acyclovir (B1169) + Vidarabine | 80 (Acyclovir) + 125 (Vidarabine) | Daily for 4 days (starting 30h post-infection) | 5-7 day old Swiss mice (intranasal HSV-2) | Survival Rate | 52% survival (synergistic effect) | [8] |
Table 2: In Vivo Anti-Leukemia Efficacy of a Nucleoside Analog (5-fluorotroxacitabine) in a Mouse Xenograft Model (Data presented as a template for Ara-H studies).
| Compound | Dose (mg/kg/day) | Treatment Schedule | Animal Model | Primary Endpoint | Efficacy Outcome | Reference |
| 5-fluorotroxacitabine (5FTRX) | 100 | 5 consecutive days | NOD/SCID mice with MV4-11 xenografts | Tumor Regression | Dramatic and sustained tumor regression | [11] |
| Cytarabine (Ara-C) | Maximum Tolerated Dose | Not specified | NOD/SCID mice with MV4-11 xenografts | Tumor Regression | Less effective than 5FTRX | [11] |
Pharmacokinetic Parameters
Table 3: Pharmacokinetic Parameters of this compound (Ara-H) in a Patient with Renal Failure.
| Parameter | Value | Unit | Reference |
| Elimination Half-life | 4.7 | hours | [15] |
| Plasma Clearance | 87.9 | ml/min | [15] |
In Vitro Antiviral Activity
Table 4: In Vitro Antiviral Activity of Arabinosyladenine (Ara-A) and this compound (Ara-H) against Herpes Simplex Virus Type 1 (HSV-1).
| Compound | Minimum Inhibitory Concentration (MIC) | Cell Line | Reference |
| Arabinosyladenine (Ara-A) | 1.5 µg/mL | Rabbit Kidney (RK-13) | [2] |
| This compound (Ara-H) | 75 µg/mL | Rabbit Kidney (RK-13) | [2] |
| Ara-A + Coformycin | - | KB cells | 90 times more potent in blocking HSV replication than Ara-H.[16] |
Experimental Protocols
Protocol 1: Murine Model of Herpetic Encephalitis
Objective: To evaluate the systemic efficacy of Ara-H against a lethal HSV-1 infection in mice.
Materials:
-
4-6 week old Swiss Webster mice.[17]
-
Herpes Simplex Virus Type 1 (HSV-1), neurovirulent strain (e.g., 17syn+).[17]
-
Ara-H, sterile solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Virus Inoculation: Anesthetize mice and intranasally inoculate with a lethal dose of HSV-1 (e.g., 10^5 Plaque Forming Units in 10 µL of saline).[9]
-
Treatment:
-
Randomize mice into treatment and control groups (n=10-15 per group).
-
Initiate treatment at a clinically relevant time point (e.g., 24 hours post-infection).
-
Administer Ara-H via intraperitoneal (IP) injection at various dose levels (e.g., 20-100 mg/kg/day). Dosing for the parent compound Ara-A has been reported in this range.[9]
-
Administer vehicle control to the control group.
-
Continue treatment for 7 consecutive days.[9]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of encephalitis (e.g., hyperactivity, paralysis, seizures) and mortality for 21 days.
-
Record body weight daily.
-
-
Endpoint Analysis:
-
The primary endpoint is the survival rate.
-
Calculate the Mean Day to Death (MDD) for each group.
-
Statistical analysis (e.g., Log-rank test for survival curves).
-
Protocol 2: AML Xenograft Mouse Model
Objective: To assess the anti-leukemic activity of Ara-H in a human AML xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).[12][13]
-
Human AML cell line (e.g., MV4-11) or primary patient AML cells.
-
Culture medium (e.g., RPMI-1640 with supplements).
-
Sterile PBS.
-
Ara-H, sterile solution for injection.
-
Vehicle control.
Procedure:
-
Cell Preparation:
-
Culture AML cells to logarithmic growth phase.
-
For PDX models, thaw and prepare patient cells according to established protocols to ensure high viability.[13]
-
Resuspend cells in sterile PBS at a concentration of 10-20 x 10^6 cells/mL.
-
-
Xenograft Establishment:
-
Inject 1-5 x 10^6 AML cells intravenously (IV) via the tail vein into each mouse.[13]
-
-
Monitoring of Engraftment:
-
Starting 3-4 weeks post-injection, monitor engraftment of human leukemia cells (hCD45+) in peripheral blood weekly via flow cytometry.[12]
-
-
Treatment:
-
Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer Ara-H via IP injection at selected dose levels. The dosing regimen for a similar nucleoside analog, 5FTRX, was 100 mg/kg/day for 5 days.[11]
-
Administer vehicle to the control group.
-
-
Endpoint Analysis:
-
Efficacy: Monitor the percentage of hCD45+ cells in peripheral blood throughout the study. At the end of the study, assess tumor burden in bone marrow, spleen, and liver.
-
Survival: In a separate cohort, monitor survival until a pre-defined endpoint (e.g., >20% weight loss, hind limb paralysis).
-
Toxicity: Monitor body weight and clinical signs of toxicity throughout the study.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (Ara-H).
Experimental Workflow
Caption: Workflow for in vivo antiviral efficacy testing of Ara-H.
Logical Relationship
Caption: Metabolic relationship and activity of Ara-A and Ara-H.
References
- 1. Metabolism of arabinosyladenine in herpes simplex virus-infected and uninfected cells. Correlation with inhibition of DNA synthesis and role in antiviral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiherpesvirus Activity in Human Sera and Urines after Administration of Adenine Arabinoside: IN VITRO AND IN VIVO SYNERGY OF ADENINE ARABINOSIDE AND this compound IN COMBINATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vidarabine in dimethyl sulfoxide vehicle on type 1 herpesvirus-induced cutaneous lesions in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-herpesvirus activity of adenine arabinoside analogues in tissue culture and a genital infection of mice and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antiviral effects of acyclovir and vidarabine on herpes simplex infection in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of combinations of acyclovir with vidarabine or its 5'-monophosphate on herpes simplex viruses in cell culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Probability of In Vivo Reactivation of Herpes Simplex Virus Type 1 Increases with the Number of Latently Infected Neurons in the Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Arabinosylhypoxanthine (Ara-H)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arabinosylhypoxanthine (ara-H), or 9-β-D-arabinofuranosylhypoxanthine, is the primary and less active metabolite of the antiviral drug Vidarabine (B1017) (ara-A)[1][2]. The conversion of ara-A to ara-H is catalyzed by adenosine (B11128) deaminase. While ara-A's therapeutic efficacy relies on its intracellular phosphorylation to ara-A triphosphate (ara-ATP), which inhibits viral DNA polymerase, the rapid deamination to ara-H significantly impacts the parent drug's bioavailability and therapeutic window[1]. Therefore, accurately measuring the intracellular concentration of ara-H is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand drug metabolism, efficacy, and potential for dose optimization.
These application notes provide detailed protocols for the quantification of intracellular ara-H using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Techniques
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is the gold standard for its high sensitivity and specificity, while HPLC-UV offers a robust and more accessible alternative.
| Parameter | LC-MS/MS | HPLC-UV / DAD | Radiometric Assay |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation followed by detection based on UV absorbance. | Measures radioactivity of labeled ara-H derived from a radiolabeled precursor. |
| Sensitivity | Very High (femtomole to picomole range)[3]. | Moderate (picomole to nanomole range)[4][5]. | Very High, but requires labeled compound. |
| Selectivity | Very High, distinguishes structurally similar compounds. | Moderate, potential for co-eluting interferences[4]. | High, but does not distinguish from other radiolabeled metabolites without separation. |
| Throughput | High, with rapid analysis times. | Moderate. | Low to Moderate, requires specialized handling. |
| Key Advantage | Unambiguous identification and quantification at very low levels. | Wide availability and cost-effectiveness. | Directly traces metabolic fate. |
| Considerations | Higher instrument cost and complexity. | Lower sensitivity may not be suitable for low-abundance samples[6]. | Requires synthesis of radiolabeled compounds and radiation safety protocols. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Ara-H by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying ara-H in a cellular matrix.
1. Principle Cells are treated with the parent compound (e.g., ara-A), harvested, and counted. Intracellular metabolites are extracted using a cold organic solvent to precipitate proteins and macromolecules. The resulting supernatant, containing ara-H, is then analyzed by LC-MS/MS using multiple reaction monitoring (MRM) for specific and sensitive quantification against a standard curve.
2. Materials and Reagents
-
Ara-H analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₅,¹⁵N₄-ara-H (if available) or a structurally similar analog
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Cultured cells (e.g., virus-infected or cancer cell lines)
-
6-well or 12-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifugal evaporator (e.g., SpeedVac)
3. Experimental Workflow
References
- 1. Metabolism of arabinosyladenine in herpes simplex virus-infected and uninfected cells. Correlation with inhibition of DNA synthesis and role in antiviral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and this compound in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of intracellular cytosine-arabinoside-5'-triphosphate in malignant cells of pediatric patients with initial or relapsed leukemia and in normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
Application Notes and Protocols for High-Throughput Antiviral Screening Using Arabinosylhypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinosylhypoxanthine (Ara-H) is a purine (B94841) nucleoside analog that has demonstrated antiviral activity, primarily against DNA viruses. It is the deaminated metabolite of vidarabine (B1017) (Ara-A), another antiviral compound. The mechanism of action of Ara-H involves the selective inhibition of viral DNA synthesis.[1][2] This document provides detailed application notes and protocols for the use of Ara-H in high-throughput screening (HTS) assays to identify and characterize its antiviral properties.
Mechanism of Action
This compound exerts its antiviral effect by targeting viral DNA replication. As a nucleoside analog, it is taken up by host cells and subsequently phosphorylated by viral and/or cellular kinases to its active triphosphate form, Ara-HTP. Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, the arabinose sugar moiety of Ara-HTP, which differs from the deoxyribose of natural nucleotides, hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral DNA replication.[1][2]
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Arabinosylhypoxanthine Solubility in Cell Culture: A Technical Guide
For Immediate Release
Researchers and drug development professionals encountering solubility challenges with Arabinosylhypoxanthine (AraH) in cell culture media now have a dedicated technical resource. This support center provides in-depth troubleshooting guides and frequently asked questions to ensure seamless experimental workflows and reliable results. Precipitation of compounds in cell culture can lead to inaccurate dosing and compromised data, making proper handling techniques crucial.
Frequently Asked Questions (FAQs)
Q1: My this compound (AraH) precipitated after I added it to my cell culture medium. What is the most likely cause?
A1: Precipitation upon addition to aqueous solutions like cell culture media is common for compounds with low water solubility. The most frequent cause is the rapid change in solvent environment from a high-concentration organic stock solution (like DMSO) to the aqueous medium. This can cause the compound to crash out of solution. Other contributing factors can include the temperature of the medium, the final concentration of AraH, and the presence of other components in the media that may reduce solubility.
Q2: What is the best solvent to use for preparing an AraH stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for dissolving AraH and other similar nucleoside analogs. It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[1] For initial solubilization, a high-concentration stock in 100% DMSO is recommended.
Q3: Is there a maximum recommended concentration of DMSO in the final cell culture medium?
A3: Yes, it is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 1%, as higher concentrations can be toxic to cells. The exact tolerance will vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum permissible DMSO concentration for your specific cells.
Q4: Can I store my AraH stock solution? If so, under what conditions?
A4: AraH stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. When stored as a crystalline solid, AraH is stable for years at -20°C.[1]
Q5: The pH of my media seems to affect AraH solubility. What is the optimal pH range?
A5: The stability and solubility of many compounds can be pH-dependent. While specific data for AraH is limited, related compounds show that pH can influence degradation rates. It is generally advisable to maintain the pH of your cell culture medium within the physiological range (typically 7.2-7.4) and to avoid extremes in pH when preparing solutions.
Troubleshooting Guide
Issue: Precipitate Formation During Stock Solution Dilution
Appearance:
-
Fine, crystalline particles making the medium hazy.
-
Amorphous, clumpy solid at the bottom of the culture vessel.
-
A thin film on the surface of the medium.
Logical Troubleshooting Workflow:
A step-by-step workflow to troubleshoot AraH precipitation.
Corrective Actions:
-
Optimize Stock Solution:
-
Ensure your stock concentration in DMSO is not excessively high. A concentration of 10-30 mg/mL is a reasonable starting point, based on the solubility of the related compound hypoxanthine (B114508).[1]
-
Always ensure the stock solution is fully dissolved and clear before use. Gentle warming or brief sonication can aid dissolution.
-
-
Refine Dilution Technique:
-
Pre-warm your media: Adding a cold stock solution to warm media can cause temperature shock and precipitation. Pre-warm your cell culture medium to 37°C.
-
Use a serial dilution approach: Instead of adding the DMSO stock directly to the full volume of media, perform an intermediate dilution step. For example, dilute the stock into a small volume of serum or complete media first, then add this intermediate solution to the final volume.
-
Add dropwise while stirring: Introduce the AraH solution to the media slowly and with gentle agitation to facilitate mixing and prevent localized high concentrations.
-
-
Evaluate Media Composition:
-
Serum content: The presence of serum can sometimes help to stabilize compounds and prevent precipitation. If using a low-serum or serum-free medium, this may be a contributing factor.
-
Incompatible components: While less common, be aware of potential interactions with other media components. Calcium salts, for instance, are known to be prone to precipitation.[2][3]
-
Quantitative Data
The solubility of this compound is expected to be similar to its parent compound, hypoxanthine. The following table summarizes the known solubility of hypoxanthine in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.7 | [4] |
| Ethanol | 0.5 | [1] |
| DMSO | 30 | [1] |
| Dimethyl formamide | 20 | [1] |
| PBS (pH 7.2) with 25% DMSO | ~0.25 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (AraH) powder (MW: 268.23 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.68 mg of AraH powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the AraH is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of AraH Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM AraH stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Sterile serological pipettes and pipette tips
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Prepare a sterile conical tube with 9.99 mL of pre-warmed complete cell culture medium.
-
Thaw an aliquot of the 10 mM AraH stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Using a micropipette, add 10 µL of the 10 mM AraH stock solution to the 9.99 mL of medium. Important: Add the stock solution dropwise into the vortex of the gently swirling medium to ensure rapid dispersal.
-
Cap the tube and mix gently by inverting the tube several times. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Visually inspect the medium to ensure no precipitation has occurred.
-
The final DMSO concentration in the medium will be 0.1%.
-
Signaling Pathway
This compound, as a nucleoside analog, is believed to exert its biological effects by interfering with nucleic acid synthesis. After entering the cell, it is phosphorylated to its triphosphate form, which can then be incorporated into growing DNA chains, leading to chain termination and inhibition of DNA replication.
References
Technical Support Center: Optimizing Arabinosylhypoxanthine (Ara-H) Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arabinosylhypoxanthine (Ara-H) in antiviral assays. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H) and what is its primary antiviral application?
A1: this compound (Ara-H) is a purine (B94841) nucleoside analog. It is the primary and less cytotoxic metabolite of Vidarabine (ara-A), an antiviral drug. Ara-H is primarily investigated for its activity against DNA viruses, particularly members of the Herpesviridae family, such as Herpes Simplex Virus (HSV).
Q2: What is the mechanism of action of Ara-H?
A2: As a nucleoside analog, Ara-H is believed to interfere with viral DNA synthesis. After being phosphorylated within the host cell to its triphosphate form, it can be incorporated into the growing viral DNA chain, leading to chain termination. Additionally, it may competitively inhibit viral DNA polymerase, further hindering viral replication.
Q3: How does the antiviral potency of Ara-H compare to its parent compound, Vidarabine (ara-A)?
A3: Ara-H is generally considered to be less potent than ara-A.[1][2] Studies have shown that ara-A can be significantly more effective in reducing viral replication and syncytia formation in cell culture.[1][2] For instance, in one study, ara-H was at least 10 times less effective than ara-A in suppressing HSV-induced syncytia.[2]
Q4: What is the importance of determining the Selectivity Index (SI) for Ara-H?
A4: The Selectivity Index (SI) is a critical parameter in antiviral drug development. It is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cells, representing a wider therapeutic window.
Troubleshooting Guide
Issue: Precipitation of Ara-H in Cell Culture Medium
-
Question: I dissolved Ara-H in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
-
Answer: This is a common issue with compounds that have low aqueous solubility. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v). High concentrations of DMSO can be toxic to cells.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of your Ara-H stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Pre-warm the Medium: Gently pre-warm your cell culture medium to 37°C before adding the Ara-H/DMSO solution. This can sometimes improve solubility.
-
Vortex Gently During Addition: While adding the Ara-H stock solution to the medium, vortex the medium gently to ensure rapid and even mixing. This can prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly into the final volume of medium, perform an intermediate dilution step in a smaller volume of medium first.
-
Issue: High Variability Between Replicate Wells
-
Question: My results from the antiviral assay show high variability between replicate wells for the same Ara-H concentration. What could be the cause?
-
Answer: High variability can stem from several sources in the experimental setup:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Uneven cell distribution will lead to variable results.
-
Pipetting Errors: Use calibrated pipettes and be meticulous with your pipetting technique, especially when performing serial dilutions.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of Ara-H. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or medium to maintain humidity.
-
Incomplete Compound Dissolution: If Ara-H is not fully dissolved in the stock solution, the actual concentration added to the wells will be inconsistent. Ensure the stock solution is clear before making dilutions.
-
Issue: No Antiviral Activity Observed
-
Question: I am not observing any antiviral activity with Ara-H, even at high concentrations. What should I check?
-
Answer: If you are not seeing the expected antiviral effect, consider the following:
-
Compound Stability: Ara-H, like many nucleoside analogs, may be sensitive to degradation. Ensure it has been stored correctly (typically at -20°C or below, protected from light and moisture). Prepare fresh stock solutions regularly.
-
Viral Titer: Re-titer your viral stock to ensure you are using the correct multiplicity of infection (MOI). An MOI that is too high can overwhelm the inhibitory effect of the compound.
-
Cell Health: Use healthy, low-passage cells for your assays. Stressed or unhealthy cells can behave unpredictably.
-
Assay Timing: The timing of compound addition can be critical. For many antivirals, including those that inhibit DNA synthesis, adding the compound before or at the time of infection yields the best results.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Ara-H) from published literature. It is important to note that these values can vary depending on the specific virus strain, cell line, and experimental conditions used.
| Compound | Virus | Cell Line | CC50 (µg/mL) | EC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Ara-H | Herpes Simplex Virus (HSV) | KB cells | Not specified | Not specified | 0.4 (monolayer), 0.6 (suspension) | [3] |
| Ara-A | Herpes Simplex Virus (HSV) | KB cells | Not specified | Not specified | 0.5 (monolayer) | [3] |
Note: The Selectivity Index in the referenced study was calculated as the logarithm of the ratio of the 50% inhibitory concentrations for uninfected host DNA synthesis versus viral DNA synthesis.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Ara-H that is toxic to the host cells (CC50).
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero, BHK-21)
-
Complete cell culture medium
-
This compound (Ara-H)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with your chosen host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of Ara-H in complete cell culture medium. Include a "cells only" control (no compound) and a "vehicle" control (highest concentration of DMSO used).
-
Compound Addition: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the various concentrations of Ara-H to the appropriate wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the Ara-H concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Assay (Plaque Reduction Assay)
This protocol measures the ability of Ara-H to inhibit the formation of viral plaques (EC50).
Materials:
-
12-well cell culture plates
-
Host cells
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound (Ara-H)
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed 12-well plates with host cells to form a confluent monolayer.
-
Virus Adsorption: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Aspirate the growth medium from the cells and infect them with 200 µL of the virus dilution for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Compound Treatment: During virus adsorption, prepare serial dilutions of Ara-H in the overlay medium.
-
Overlay: After the 1-hour adsorption period, remove the virus inoculum and add 2 mL of the overlay medium containing the various concentrations of Ara-H to each well. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin. After fixation, stain the cells with 0.5% crystal violet solution.
-
Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each Ara-H concentration compared to the "virus only" control. Plot the percentage of inhibition against the Ara-H concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
References
- 1. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Arabinosylhypoxanthine
Welcome to the technical support center for the HPLC analysis of Arabinosylhypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC. A C18 column is often the stationary phase of choice due to its versatility in separating polar compounds.[1] The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2][3] The pH of the aqueous buffer is a critical parameter to control for achieving good peak shape and retention.[4][5]
Q2: What are the pKa values of this compound and why are they important for HPLC analysis?
A2: this compound has two pKa values: a strongest acidic pKa of approximately 6.94 and a strongest basic pKa of around 2.74.[6] These values are crucial for HPLC method development as they indicate the pH at which the molecule's ionization state changes. To achieve consistent retention and good peak shape, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[5] Operating near a pKa can lead to peak splitting or broadening.[4]
Q3: What is the typical UV maximum absorbance for this compound?
A3: As a purine (B94841) derivative, this compound exhibits UV absorbance. For related compounds like hypoxanthine, the maximum absorbance is around 250 nm.[7] A diode array detector (DAD) can be beneficial to monitor multiple wavelengths and confirm peak purity.[8]
Q4: How can I improve the sensitivity of my HPLC method for this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for this compound.
-
Sample Pre-concentration: If your sample concentration is very low, you can use solid-phase extraction (SPE) to concentrate the analyte before injection.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Use a High-Purity Mobile Phase: Solvents of high purity reduce baseline noise, thereby improving the signal-to-noise ratio.[9]
-
Employ a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity than a UV detector.
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups in this compound, leading to tailing.[10]
-
Solution: Lower the mobile phase pH to around 2.5-3.0 to suppress the ionization of silanol groups.[10] Using a phosphate buffer at a sufficient concentration can also help mask these interactions. An end-capped C18 column is also recommended to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can cause peak tailing.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Issue 2: Poor Resolution
Q: I am not getting good resolution between this compound and other components in my sample. How can I improve it?
A: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: The organic modifier percentage significantly impacts retention and selectivity.
-
Solution: Try adjusting the ratio of your aqueous buffer to organic solvent. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.
-
-
Mobile Phase pH: As mentioned, pH affects the ionization of this compound and potentially other compounds in your sample.
-
Solution: Experiment with different pH values (while staying clear of the pKa) to see if the selectivity between your peaks of interest changes.[12]
-
-
Stationary Phase: The choice of column chemistry can have a large impact on selectivity.
-
Solution: If you are using a standard C18 column, consider trying a C18 with a different bonding density or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase.[10]
-
-
Column Efficiency: Longer columns and columns with smaller particle sizes provide higher efficiency and better resolution.
-
Solution: If your system allows, switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC). Alternatively, a longer column can be used, though this will increase analysis time and backpressure.
-
Illustrative Data: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile | Retention Time of Analyte 1 (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 20% | 4.2 | 5.0 | 1.8 |
| 15% | 5.8 | 7.1 | 2.5 |
| 10% | 8.1 | 10.2 | 3.1 |
Note: This is illustrative data to demonstrate the general trend.
Issue 3: Retention Time Variability
Q: The retention time of my this compound peak is shifting between injections. What could be the cause?
A: Unstable retention times can compromise the reliability of your analysis. Common causes include:
-
Inconsistent Mobile Phase Composition:
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly. Evaporation of the organic solvent from the mobile phase reservoir can also cause a gradual shift in retention time, so keep reservoirs covered.[11]
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.
-
-
Leaks in the System:
-
Solution: Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and, consequently, retention time shifts.[13]
-
Issue 4: Low Sensitivity
Q: I am having trouble detecting low concentrations of this compound. How can I increase the signal?
A: Low sensitivity can be a significant challenge. Here are some strategies to improve it:
-
Optimize Detector Settings:
-
Solution: For a UV detector, ensure you are using the wavelength of maximum absorbance. For a mass spectrometer, optimize the ionization source parameters for this compound.[9]
-
-
Reduce Baseline Noise:
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Ensure proper degassing to prevent air bubbles from entering the detector.[9]
-
-
Increase Analyte Concentration at the Detector:
-
Solution: You can try injecting a larger sample volume (be cautious of volume overload) or pre-concentrating your sample using techniques like solid-phase extraction (SPE).
-
-
Minimize Dead Volume:
-
Solution: Use tubing with the smallest possible internal diameter and length to connect the column to the detector to reduce peak broadening.[13]
-
Issue 5: Sample Carryover
Q: I am seeing a small peak for this compound in my blank injections after running a high-concentration sample. How can I prevent this?
A: Sample carryover can lead to inaccurate quantification. Here’s how to address it:
-
Improve Needle Wash:
-
Solution: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in your wash solution that can fully dissolve this compound. You may also need to increase the duration or volume of the needle wash.
-
-
Check for Adsorption:
-
Solution: this compound may adsorb to surfaces in the injection port or tubing. A thorough cleaning of the injection system may be necessary.
-
-
Inject Blanks:
-
Solution: Run one or more blank injections after high-concentration samples to wash out any residual analyte from the system.
-
Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm |
3. Experimental Workflow:
Caption: A diagram of the experimental workflow for HPLC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key parameters and their effect on the chromatographic separation of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. moravek.com [moravek.com]
- 5. veeprho.com [veeprho.com]
- 6. hmdb.ca [hmdb.ca]
- 7. journals.asm.org [journals.asm.org]
- 8. Simultaneous determination of adenosine, inosine, hypoxanthine, xanthine, and uric acid in microdialysis samples using microbore column high-performance liquid chromatography with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sigmaaldrich.com [sigmaaldrich.com]
How to avoid Arabinosylhypoxanthine degradation in experimental setups
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ara-H in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Ara-H in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H) and why is its stability a concern in experimental settings?
A1: this compound (Ara-H) is a synthetic purine (B94841) nucleoside analogue. Its stability is a critical concern in experimental settings because it is susceptible to both enzymatic and chemical degradation. This degradation can lead to a reduction in its effective concentration, potentially yielding inaccurate and irreproducible experimental results.
Q2: What are the primary pathways of Ara-H degradation in experimental setups?
A2: The two main degradation pathways for Ara-H are:
-
Enzymatic Degradation: This is the most significant cause of Ara-H degradation in biological systems. It is primarily a two-step process involving Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO).
-
Chemical Degradation: Like other purine nucleosides, Ara-H can undergo acid-catalyzed hydrolysis of its glycosidic bond, especially at elevated temperatures and low pH.[1][2]
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to Ara-H degradation.
Issue 1: Loss of Bioactivity or Inconsistent Results
Possible Cause: Enzymatic degradation of Ara-H by cellular enzymes in your in vitro or ex vivo models.
Solution: Inhibit the key enzymes responsible for Ara-H metabolism.
-
Purine Nucleoside Phosphorylase (PNP) Inhibition: PNP cleaves the bond between the hypoxanthine (B114508) base and the arabinose sugar.
-
Recommended Inhibitor: 8-aminoguanosine (B66056) or its metabolite 8-aminoguanine.
-
Mechanism: These are potent competitive inhibitors of PNP.
-
-
Xanthine Oxidase (XO) Inhibition: XO oxidizes the hypoxanthine released by PNP action.
-
Recommended Inhibitors: Allopurinol (B61711) or Febuxostat.
-
Mechanism: Allopurinol is a substrate for XO and is converted to oxypurinol, which is a potent inhibitor. Febuxostat is a non-purine selective inhibitor of XO.
-
Experimental Protocol: Co-administration of Inhibitors
For cell culture experiments, it is recommended to pre-incubate the cells with the inhibitors before adding Ara-H.
-
Prepare stock solutions of 8-aminoguanosine and Allopurinol.
-
Add the inhibitors to your cell culture medium at the desired final concentration.
-
Pre-incubate the cells with the inhibitor-containing medium for 1-2 hours.
-
Add this compound to the medium at your desired experimental concentration.
| Inhibitor | Target Enzyme | Recommended Concentration Range (in vitro) | Reference |
| 8-aminoguanosine | Purine Nucleoside Phosphorylase | 1-10 µM | [2] |
| Allopurinol | Xanthine Oxidase | 10-100 µM (2 ppm of allopurinol showed 90.376% inhibition) | [3] |
| Febuxostat | Xanthine Oxidase | 1-10 µM |
Note: The optimal concentration of inhibitors should be determined empirically for your specific experimental system.
Issue 2: Suspected Degradation in Acellular Buffers or Solutions
Possible Cause: Chemical hydrolysis due to suboptimal pH and/or high temperature.
Solution: Optimize the buffer conditions and storage temperature.
-
pH: Purine nucleosides are generally more stable at neutral to slightly alkaline pH. Acidic conditions (pH < 7) can promote the hydrolysis of the N-glycosidic bond.[1][2]
-
Temperature: Store Ara-H stock solutions at -20°C or -80°C. For experiments at physiological temperatures (37°C), minimize the duration of the experiment where possible. Avoid repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 8.0 | Minimizes acid-catalyzed hydrolysis. |
| Temperature | Storage: ≤ -20°C; Experiment: As required, but minimize duration. | Reduces the rate of chemical degradation. |
| Buffers | Use sterile, high-purity buffers (e.g., PBS, HEPES). | Avoids contaminants that could catalyze degradation. |
Signaling Pathways and Experimental Workflows
Enzymatic Degradation Pathway of this compound
The primary enzymatic degradation of Ara-H involves two key enzymes in the purine catabolism pathway.
Experimental Workflow for Assessing Ara-H Stability
This workflow can be adapted to assess the stability of Ara-H in your specific experimental conditions, such as in cell culture media.[3]
Logical Relationship of Degradation and Inhibition
This diagram illustrates the logical relationship between the degradation pathways and the points of intervention with inhibitors.
References
Technical Support Center: Stability of Arabinosylhypoxanthine (Ara-H) in DMSO
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues researchers may face when working with solutions of arabinosylhypoxanthine (Ara-H) in DMSO.
Q1: How should I prepare and store stock solutions of this compound (Ara-H) in DMSO?
A1: For maximum stability, it is recommended to prepare concentrated stock solutions of Ara-H in anhydrous (dry) DMSO. Water content in DMSO can contribute to the degradation of compounds.[1][2] Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time, although many compounds are stable to multiple freeze-thaw cycles.[1][2]
Troubleshooting Tip: If you observe precipitation in your stock solution upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or low solubility. Centrifuge the vial and use the supernatant, noting the potential for a lower-than-expected concentration.
Q2: At what temperatures can I expect my Ara-H in DMSO solution to be stable?
A2: While specific data for Ara-H is unavailable, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored frozen (-20°C or -80°C).[1] At room temperature, the stability of compounds in DMSO can be significantly reduced. One study on a large set of compounds showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year.[3] For short-term experiments (a few hours to a few days), storing solutions at 4°C is generally acceptable. For longer-term storage, freezing is essential. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[1][2]
Troubleshooting Tip: If you suspect degradation due to temperature, you can perform a quick purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspect solution to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Q3: What are the potential degradation pathways for this compound (Ara-H) in DMSO?
A3: The primary degradation pathway for many nucleoside analogs is hydrolysis of the glycosidic bond, which separates the sugar moiety from the purine (B94841) or pyrimidine (B1678525) base.[3] For Ara-H, this would result in the formation of hypoxanthine (B114508) and arabinose. Another potential degradation pathway for nucleosides is deamination.[3] However, since Ara-H is already a deaminated form of arabinosyladenine (ara-A), this is less of a concern.[4] At elevated temperatures, DMSO itself can decompose, especially in the presence of acids or bases, and its degradation products could potentially react with the dissolved compound.[5][6]
Signaling Pathway of a Related Compound (Vidarabine) and its Metabolism to Ara-H:
Caption: Metabolism of Vidarabine (ara-A) to this compound (Ara-H).
Q4: How can I detect degradation of my this compound (Ara-H) solution?
A4: The most common and reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method should be able to separate the intact Ara-H from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of any new peaks that appear in the chromatogram, aiding in the identification of degradation products.[1][2]
Troubleshooting Tip: When developing an HPLC method for stability testing, it is crucial to perform forced degradation studies. This involves intentionally degrading the compound under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8][9][10] This ensures that your analytical method can effectively separate these products from the parent compound.
Data Presentation
As specific stability data for Ara-H in DMSO is not available, the following table is provided as a template for researchers to record their own experimental findings.
Table 1: Template for Stability of this compound (Ara-H) in DMSO
| Temperature (°C) | Time (Days) | Initial Concentration (mM) | Remaining Ara-H (%) | Observations (e.g., color change, precipitation) |
| -80 | 7 | |||
| -80 | 30 | |||
| -80 | 90 | |||
| -20 | 7 | |||
| -20 | 30 | |||
| -20 | 90 | |||
| 4 | 1 | |||
| 4 | 7 | |||
| 4 | 14 | |||
| 25 (Room Temp) | 1 | |||
| 25 (Room Temp) | 7 | |||
| 25 (Room Temp) | 14 | |||
| 40 | 1 | |||
| 40 | 7 | |||
| 40 | 14 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound (Ara-H) in DMSO
This protocol outlines a general method for determining the stability of Ara-H in DMSO at various temperatures.
Materials:
-
This compound (Ara-H) powder
-
Anhydrous DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled incubators or chambers
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Ara-H powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple autosampler vials.
-
Prepare separate sets of vials for each temperature and time point to be tested (e.g., -20°C, 4°C, 25°C, 40°C at time 0, 1 day, 7 days, 14 days, etc.).
-
-
Storage:
-
Place the sets of vials in their respective temperature-controlled environments.
-
-
Analysis:
-
At each designated time point, remove one vial from each temperature condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. An initial analysis at time 0 will serve as the baseline.
-
Quantify the peak area of Ara-H in each sample.
-
-
Data Evaluation:
-
Calculate the percentage of Ara-H remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining Ara-H against time for each temperature.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing Ara-H stability in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Vidarabine | DNA/RNA Synthesis | Tyrosine Kinases | HSV | TargetMol [targetmol.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Addressing cytotoxicity of Arabinosylhypoxanthine in non-cancerous cell lines
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the cytotoxicity of Ara-H in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H) and what is its primary mechanism of action?
A1: this compound (Ara-H) is a synthetic purine (B94841) nucleoside analogue. Its primary mechanism of action is the inhibition of DNA synthesis.[1][2] After entering the cell, Ara-H is phosphorylated to its triphosphate form, which can then compete with natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA. This incorporation can lead to chain termination and inhibition of DNA polymerase, ultimately inducing cytotoxicity.
Q2: Why does Ara-H exhibit cytotoxicity in non-cancerous cell lines?
A2: Ara-H's cytotoxic effects are not entirely specific to cancer cells because its primary target, DNA synthesis, is a fundamental process in all proliferating cells, including non-cancerous ones.[1] While cancer cells often have higher rates of proliferation and may have deficiencies in DNA repair mechanisms, making them more susceptible, normal proliferating cells will also be affected.
Q3: What are the key factors influencing the cytotoxicity of Ara-H in my experiments?
A3: Several factors can influence the observed cytotoxicity of Ara-H:
-
Cell Type: Different non-cancerous cell lines will exhibit varying sensitivities to Ara-H due to differences in metabolic rates, DNA repair capabilities, and cell cycle kinetics.
-
Drug Concentration and Exposure Time: Higher concentrations and longer exposure times will generally lead to increased cytotoxicity.
-
Cell Proliferation Rate: Rapidly dividing cells are more susceptible to DNA synthesis inhibitors.
-
Metabolism of Ara-H: The efficiency of cellular uptake and phosphorylation of Ara-H to its active triphosphate form can vary between cell lines.
Q4: How can I reduce the off-target cytotoxicity of Ara-H in my non-cancerous cell line models?
A4: Mitigating cytotoxicity in non-cancerous cells is a key challenge. Some strategies include:
-
Optimizing Concentration and Exposure Time: Use the lowest effective concentration and shortest exposure time necessary to achieve the desired experimental outcome.
-
Exploiting Metabolic Differences: In some cases, co-administration of compounds that modulate nucleotide metabolism, such as deoxycytidine, may selectively protect certain cell types from the toxic effects of arabinosyl nucleosides.
-
Targeted Delivery Systems: While more complex, encapsulating Ara-H in targeted delivery vehicles (e.g., antibody-drug conjugates or targeted nanoparticles) could direct it preferentially to the desired (e.g., cancerous) cells.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Control Non-Cancerous Cell Lines
-
Problem: You are observing high levels of cell death in your non-cancerous control cell line, making it difficult to assess the specific effects of your experimental conditions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ara-H concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line and use a concentration range appropriate for your experimental goals. |
| Prolonged exposure to Ara-H. | Conduct a time-course experiment to find the minimum exposure time required to observe the desired effect. |
| High proliferation rate of the control cell line. | Consider using a more slowly proliferating non-cancerous cell line or synchronizing the cells to a less sensitive phase of the cell cycle if experimentally feasible. |
| Cell line is particularly sensitive to DNA damage. | If possible, use a cell line with a more robust DNA damage response or overexpress DNA repair proteins as an experimental control. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Problem: You are observing significant variability in the cytotoxic effects of Ara-H across different experimental replicates.
-
Possible Causes & Solutions:
| Cause | Solution |
| Variations in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to attach and resume proliferation for a standardized period before adding Ara-H. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of Ara-H and use a consistent dilution method. Validate the concentration of your stock solution if possible. |
| Changes in cell culture conditions. | Maintain consistent incubator conditions (temperature, CO2, humidity) and use the same batch of media and supplements for all experiments. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Ara-H in various cell lines to illustrate the expected differences in sensitivity. Note: These are representative values and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Type | Proliferation Rate | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | High | 15 |
| HUVEC | Human Umbilical Vein Endothelial | Medium | 35 |
| NHDF | Normal Human Dermal Fibroblasts | Low | 75 |
| A549 | Human Lung Carcinoma | High | 5 |
| MCF-7 | Human Breast Carcinoma | Medium | 10 |
Experimental Protocols
Protocol 1: Determination of IC50 for Ara-H using MTT Assay
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of Ara-H in your cell culture medium. The concentration range should span from a high concentration expected to cause 100% cell death to a low concentration with no expected effect.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ara-H dilutions to each well. Include a "vehicle control" (medium with the same solvent concentration as the drug) and a "no-cell" control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data to the "vehicle control" (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the Ara-H concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Ara-H Induced Cytotoxicity
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Arabinosylhypoxanthine (Ara-H)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arabinosylhypoxanthine (Ara-H). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of Ara-H.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound (Ara-H) and what are the main factors limiting it?
A1: Direct data on the oral bioavailability of Ara-H is scarce in publicly available literature. Ara-H is the primary and less potent metabolite of Vidarabine (B1017) (Ara-A).[1][2] The poor oral bioavailability of nucleoside analogs like Ara-H is generally attributed to their high polarity, which limits their ability to cross the intestinal epithelium, and their susceptibility to metabolic degradation in the gut and liver.[3][4]
Q2: What are the primary metabolic pathways for Ara-H in vivo?
A2: Ara-H, being a hypoxanthine (B114508) analog, is primarily metabolized through the purine (B94841) degradation pathway. The key enzyme involved is xanthine (B1682287) oxidase, which converts hypoxanthine to xanthine and then to uric acid.[5] Another important pathway is the purine salvage pathway, where hypoxanthine-guanine phosphoribosyltransferase (HPRT) can convert hypoxanthine back into inosine (B1671953) monophosphate (IMP).
Q3: What are the most promising strategies to improve the in vivo bioavailability of Ara-H?
A3: Based on strategies for similar nucleoside analogs, the most promising approaches for enhancing Ara-H bioavailability include:
-
Prodrugs: Modifying the Ara-H molecule, for instance by creating 5'-O-amino acid esters, can increase its lipophilicity and facilitate absorption.[1][6]
-
Nanoformulations: Encapsulating Ara-H in nanoparticles, such as liposomes or chitosan-based particles, can protect it from degradation and improve its transport across the intestinal barrier.
-
Co-administration with Enzyme Inhibitors: While more relevant for the parent drug Ara-A (by inhibiting adenosine (B11128) deaminase), co-administration of a xanthine oxidase inhibitor like allopurinol (B61711) could potentially increase the systemic exposure to Ara-H by slowing its degradation to uric acid.[5]
Q4: Are there any known signaling pathways directly affected by Ara-H?
A4: As a nucleoside analog, Ara-H can interfere with nucleic acid synthesis. However, its primary known interactions are within the purine metabolism pathways. Given its structural similarity to adenosine, there is a potential for interaction with adenosine receptors, which are G-protein coupled receptors that can modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, subsequently affecting protein kinase A (PKA) signaling.[7][8][9] Further research is needed to fully elucidate the specific signaling effects of Ara-H.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of Ara-H after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Intestinal Permeability | 1. Synthesize a lipophilic prodrug: Convert Ara-H into a 5'-ester prodrug to enhance its ability to cross the gut epithelium.[1][6] 2. Formulate with permeation enhancers: Co-administer Ara-H with agents that transiently open tight junctions in the intestinal lining. |
| Rapid Metabolic Degradation | 1. Co-administer a xanthine oxidase inhibitor: Use a compound like allopurinol to slow the conversion of Ara-H to uric acid.[5] 2. Utilize a nanoformulation: Encapsulate Ara-H in liposomes or chitosan (B1678972) nanoparticles to shield it from metabolic enzymes in the gut. |
| Inefficient Drug Release from Formulation | 1. Optimize nanoformulation parameters: Adjust the composition, size, and surface charge of nanoparticles to ensure timely release of Ara-H. 2. Evaluate different prodrug linkers: If using a prodrug approach, experiment with different ester linkages to control the rate of Ara-H release. |
Issue 2: High variability in plasma concentrations between experimental subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Oral Gavage Technique | 1. Standardize the procedure: Ensure all personnel are thoroughly trained on a consistent oral gavage protocol, including proper restraint and needle placement.[10][11] 2. Use appropriate gavage needles: Select the correct size and type of gavage needle based on the animal's weight and size to minimize stress and ensure accurate delivery.[12] |
| Differences in Gut Microbiota | 1. Acclimatize animals: House animals in the same environment for a sufficient period before the experiment to allow for some normalization of gut flora. 2. Consider co-housing: If ethically permissible and scientifically sound for the study, co-housing animals can help to homogenize their gut microbiota. |
| Food Effects | 1. Standardize fasting period: Implement a consistent fasting period before oral administration of Ara-H to minimize the influence of food on absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound (Ara-H) in a Human Subject
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 4.7 hours | [13] |
| Plasma Clearance | 87.9 mL/min | [13] |
Note: This data is from a single case study of Ara-H as a metabolite of intravenously administered Ara-A in a patient with renal failure and may not be representative of the general population or for oral administration.
Table 2: Comparison of In Vivo Efficacy of Oral vs. Intravenous Administration of Bendamustine (B91647) (as a model for comparative analysis)
| Route of Administration | Dose | Outcome | Reference |
| Intravenous (IV) | 15 mg/kg | Comparable antitumor activity to 30 mg/kg oral dose | [14] |
| Oral (PO) | 30 mg/kg | Comparable antitumor activity to 15 mg/kg intravenous dose | [14] |
| Oral Bioavailability | 51.4% | - | [14][15] |
Note: This table presents data for a different drug, bendamustine, to illustrate the type of comparative data that would be valuable for Ara-H. Currently, direct comparative efficacy data for oral vs. intravenous Ara-H is not available.
Experimental Protocols
Protocol 1: Preparation of Chitosan Nanoparticles for Ara-H Encapsulation (Ionic Gelation Method)
This protocol is adapted from established methods for preparing chitosan nanoparticles.[16][17]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (or other suitable surfactant)
-
This compound (Ara-H)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution: Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 0.1% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.
-
Add Surfactant: Add Tween 80 to the chitosan solution to a final concentration of 0.5% (v/v) and stir for 30 minutes. This helps to prevent particle aggregation.
-
Dissolve Ara-H: Dissolve the desired amount of Ara-H in the chitosan-surfactant solution. The concentration will need to be optimized based on the desired drug loading.
-
Prepare TPP Solution: Prepare a fresh solution of sodium tripolyphosphate (TPP) in deionized water at a concentration of 0.1% (w/v).
-
Nanoparticle Formation: While vigorously stirring the chitosan/Ara-H solution, add the TPP solution dropwise at a defined chitosan:TPP volume ratio (e.g., 3:1). Nanoparticles will form spontaneously through ionic gelation.
-
Separation and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step twice to remove any unreacted reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency using appropriate techniques (e.g., Dynamic Light Scattering, Zeta Sizer, and UV-Vis spectrophotometry).
Protocol 2: Preparation of Liposomal Ara-H (Thin-Film Hydration Method)
This protocol is a standard method for preparing liposomes.[18][19][20]
Materials:
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
This compound (Ara-H)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids will need to be optimized for the desired liposome (B1194612) characteristics.
-
Drug Addition: Add the desired amount of Ara-H to the lipid solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. A thin, uniform lipid film will form on the inner surface of the flask.
-
Film Hydration: Hydrate the lipid film by adding the hydration buffer and rotating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated Ara-H by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Oral Gavage Administration of Ara-H Formulation in Mice
This is a general protocol for oral administration and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[10][11][12][21][22]
Materials:
-
Ara-H formulation (e.g., solution, suspension in a suitable vehicle, nanoformulation)
-
Appropriately sized oral gavage needle (stainless steel or flexible)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Restraint: Properly restrain the mouse to immobilize its head and align the body in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the pharynx. The mouse will typically swallow, which aids in guiding the needle into the esophagus.
-
Gently pass the needle down the esophagus to the predetermined depth. If resistance is met, do not force the needle; withdraw and reattempt.
-
Once the needle is correctly positioned, slowly administer the Ara-H formulation.
-
-
Post-Procedure Monitoring: After administration, gently withdraw the needle. Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Potential interaction of Ara-H with the adenosine receptor signaling pathway.
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of Ara-H.
Caption: Logical relationship between the challenges and strategies for enhancing Ara-H bioavailability.
References
- 1. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 6. 5'-O-D-valyl ara A, a potential prodrug for improving oral bioavailability of the antiviral agent vidarabine [pubmed.ncbi.nlm.nih.gov]
- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Adenosine Receptor Ligands: Potential Role in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iijls.com [iijls.com]
- 17. A simple and user-friendly protocol for chitosan nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Arabinosylhypoxanthine in Viral Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Arabinosylhypoxanthine (AraH) and encountering viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AraH)?
A1: this compound is the deaminated metabolite of Arabinosyladenine (Ara-A). Ara-A is a nucleoside analog that, after intracellular phosphorylation to its triphosphate form (ara-ATP), competitively inhibits viral DNA polymerase, leading to the termination of the growing viral DNA chain. AraH is generally less potent than its parent compound, Ara-A.[1][2][3] The antiviral activity of Ara-A can be significantly increased by using an adenosine (B11128) deaminase inhibitor, which prevents its conversion to AraH.[2]
Q2: How do viral strains develop resistance to AraH?
A2: Resistance to AraH and its parent compound Ara-A primarily arises from specific mutations within the viral DNA polymerase gene.[4][5] These mutations can alter the enzyme's structure, reducing its affinity for the phosphorylated form of the drug (ara-ATP) and thereby diminishing the drug's inhibitory effect.
Q3: My antiviral assay shows a higher than expected IC50 value for AraH against my wild-type virus. What could be the issue?
A3: Several factors could contribute to a higher than expected IC50 value:
-
Cell Health: Ensure your host cell line is healthy, free from contamination (e.g., mycoplasma), and within a low passage number.
-
Viral Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which may require higher drug concentrations for inhibition.
-
Reagent Quality: Verify the purity and concentration of your AraH stock solution. Improper storage can lead to degradation.
-
Assay Conditions: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates can introduce variability.
Q4: I am trying to select for AraH-resistant viruses in cell culture, but the virus is not growing at higher drug concentrations. What should I do?
A4: Selecting for resistant mutants requires a gradual increase in drug concentration. If the virus fails to grow, consider the following:
-
Incremental Increases: Increase the AraH concentration in smaller increments to allow the viral population to adapt.
-
Monitor Cytotoxicity: Ensure the AraH concentrations used are not toxic to the host cells, which would prevent viral replication.
-
Initial Viral Population: Start with a high-titer, diverse viral stock to increase the probability of selecting pre-existing resistant variants.
Q5: What is the difference between genotypic and phenotypic resistance testing?
A5: Genotypic testing involves sequencing the viral genes, such as the DNA polymerase gene, to identify specific mutations known to be associated with drug resistance. Phenotypic testing , such as a plaque reduction assay, directly measures the susceptibility of the virus to the drug by determining the concentration required to inhibit viral replication (e.g., the IC50 value).
Troubleshooting Guides
Problem 1: High Variability in Plaque Reduction Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent seeding density across all wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and reagent. |
| Uneven Virus Adsorption | Gently rock plates during the virus adsorption step to ensure even distribution of the inoculum. |
| Overlay Viscosity | Ensure the overlay medium (e.g., methylcellulose) is at the correct concentration and temperature for even spreading. |
Problem 2: Failure to Amplify Viral DNA Polymerase Gene for Sequencing
| Possible Cause | Solution |
| Low Viral Titer in Sample | Concentrate the virus from the cell culture supernatant before nucleic acid extraction. |
| Poor DNA/RNA Quality | Use a high-quality nucleic acid extraction kit and ensure proper handling to avoid degradation. |
| PCR Inhibition | Dilute the nucleic acid template to reduce the concentration of potential PCR inhibitors from the culture medium or extraction reagents. |
| Primer Mismatch | Design primers based on conserved regions of the viral DNA polymerase gene. If the virus is known to have high genetic variability, consider using degenerate primers. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound resistance, the following table presents illustrative data based on the principles of resistance to its parent compound, Arabinosyladenine (Ara-A), and other nucleoside analogs. The "Fold Change in IC50" is a critical metric for quantifying resistance.
Table 1: Illustrative Antiviral Susceptibility Data
| Viral Strain | Relevant Mutation in DNA Polymerase | IC50 for AraH (µM) (Hypothetical) | Fold Change in IC50 |
| Wild-Type | None | 5.0 | - |
| Resistant Mutant 1 | Amino Acid Substitution at Position X | 50.0 | 10-fold |
| Resistant Mutant 2 | Amino Acid Substitution at Position Y | 125.0 | 25-fold |
Note: These are hypothetical values to illustrate the concept. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Generation of AraH-Resistant Viral Strains
This protocol describes the selection of AraH-resistant viral populations through continuous culture in the presence of escalating concentrations of the drug.
-
Initial Infection: Infect a confluent monolayer of susceptible host cells with the wild-type virus at a high multiplicity of infection (MOI) to ensure a diverse initial population.
-
Drug Application: After virus adsorption, add a culture medium containing AraH at a concentration equal to the IC50 of the wild-type virus.
-
Incubation and Harvest: Incubate the infected cells until a cytopathic effect (CPE) is observed. Harvest the virus by freeze-thawing the cell culture plate three times.
-
Clarification: Centrifuge the harvested culture at low speed (e.g., 2000 x g for 10 minutes) to pellet cell debris. Collect the supernatant containing the viral progeny.
-
Serial Passage: Use the harvested virus to infect fresh cell monolayers. Gradually increase the concentration of AraH in the culture medium with each passage. The concentration should be increased in small increments (e.g., 1.5 to 2-fold) only when the virus can consistently produce CPE at the current concentration.
-
Isolation of Resistant Virus: After several passages at the highest tolerable AraH concentration, the resulting viral population should be enriched for resistant mutants.
Protocol 2: Plaque Reduction Assay for Phenotypic Characterization
-
Cell Seeding: Seed susceptible host cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Drug Dilution Series: Prepare a series of dilutions of AraH in a serum-free culture medium.
-
Virus Dilution: Dilute the wild-type and putative resistant viral stocks to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus.
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing methylcellulose (B11928114) and the various concentrations of AraH.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-5 days).
-
Staining and Counting: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 is the concentration of AraH that reduces the number of plaques by 50% compared to the untreated control. Plot the percentage of plaque inhibition against the drug concentration to determine the IC50 value. The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
Protocol 3: Genotypic Characterization by DNA Polymerase Sequencing
-
Nucleic Acid Extraction: Extract viral DNA from the wild-type and resistant viral stocks.
-
PCR Amplification: Amplify the DNA polymerase gene using primers specific to conserved regions flanking the gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant virus to the wild-type virus sequence to identify nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanism of action of AraH and the development of resistance.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the herpes simplex virus DNA polymerase gene can confer resistance to 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the herpes simplex virus DNA polymerase gene can confer resistance to 9-beta-D-arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Arabinosylhypoxanthine
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing Ara-H in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H)?
This compound (Ara-H) is a purine (B94841) nucleoside analog. It is a metabolite of the antiviral drug Vidarabine (Ara-A) and has demonstrated in vitro antiviral activity against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action involves the competitive inhibition of viral DNA polymerase, which disrupts viral replication.
Q2: What are the general recommendations for storing Ara-H?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable for solid forms. If dissolved in a solvent, it should also be stored at -20°C or lower.
Q3: How should I prepare a stock solution of Ara-H?
Due to its limited aqueous solubility, it is advisable to first dissolve Ara-H in a small amount of an organic solvent like DMSO. Once dissolved, it can be further diluted with aqueous buffers or cell culture media to the desired working concentration.
Q4: What personal protective equipment (PPE) should I use when handling Ara-H?
When handling this compound, especially in its solid form, it is important to use standard personal protective equipment (PPE). This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should also be used.
Q5: Is Ara-H sensitive to light?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving Ara-H | - Low aqueous solubility of the compound.- Incorrect solvent selection. | - Prepare a stock solution in 100% DMSO first.- Gently warm the solution (up to 37°C) to aid dissolution.- Use sonication for a short period to break up any clumps.- For working solutions, dilute the DMSO stock in pre-warmed aqueous buffer or media while vortexing. |
| Precipitation in Cell Culture Media | - Exceeding the solubility limit in the final working concentration.- Interaction with components in the media. | - Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Prepare the final working solution fresh before each experiment.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Inconsistent or No Antiviral Activity | - Degradation of the compound due to improper storage.- Incorrect experimental setup. | - Verify that the stock solution has been stored correctly at -20°C and protected from light.- Use a positive control in your antiviral assay to ensure the experimental system is working.- Confirm the concentration of Ara-H used is appropriate for the target virus and cell line.[2] |
| Increased Cell Toxicity | - High concentration of the compound or solvent.- Contamination of the cell culture. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of Ara-H for your specific cell line.- Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.- Regularly check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container in a dry environment. |
| Solid (Powder) | 4°C | Short-term (days to weeks) | Keep desiccated to prevent moisture absorption. |
| Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Solution in Aqueous Buffer | -20°C | Up to 1 month | Aliquot and store frozen. Avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [3] |
| DMSO | Slightly soluble | [3] |
Experimental Protocols
General Protocol for a Plaque Reduction Assay to Determine Antiviral Activity
This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters such as cell type, virus strain, and incubation times should be optimized for your experimental system.
-
Cell Plating:
-
Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for HSV) at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plate at 37°C in a humidified CO₂ incubator.
-
-
Preparation of Compound Dilutions:
-
Prepare a series of dilutions of Ara-H in cell culture medium. The final concentrations should cover a range appropriate for determining the EC₅₀ (e.g., from 0.1 µM to 100 µM).
-
-
Virus Infection and Treatment:
-
Once the cells are confluent, remove the growth medium.
-
Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the different dilutions of Ara-H to the corresponding wells. Include a "no-drug" control.
-
-
Overlay and Incubation:
-
Add an overlay medium (e.g., medium containing 1% methylcellulose) to each well to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Remove the overlay medium and fix the cells (e.g., with methanol).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of Ara-H compared to the no-drug control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the drug concentration.
-
Visualizations
Caption: Workflow for a plaque reduction assay to evaluate antiviral activity.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arabinosylhypoxanthine (Ara-H) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Arabinosylhypoxanthine (Ara-H).
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your experimental results, presented in a question-and-answer format.
Question 1: Why am I observing inconsistent antiviral activity or high variability between replicate experiments?
Possible Causes & Solutions:
-
Inconsistent Metabolic Conversion of Parent Compound: this compound (Ara-H) is the primary and less potent metabolite of Arabinosyladenine (Ara-A, also known as vidarabine). The conversion of Ara-A to Ara-H is catalyzed by the enzyme adenosine (B11128) deaminase (ADA). Variability in ADA activity between cell cultures can lead to inconsistent concentrations of Ara-H.
-
Solution:
-
Cell Line Selection: Be aware that different cell lines exhibit vastly different levels of ADA activity. For instance, T-cell lines generally have higher ADA activity compared to myeloid cell lines.[1] If possible, characterize the ADA activity of your chosen cell line.
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers and culture density, as these factors can influence ADA activity.
-
Direct Use of Ara-H: To eliminate variability from metabolic conversion, consider using Ara-H directly in your experiments instead of its parent compound, Ara-A.
-
-
-
Compound Instability: Nucleoside analogs can be unstable in solution. Vidarabine, the parent compound of Ara-H, is known to be metabolically unstable and prone to deamination.[2]
-
Solution:
-
Fresh Preparation: Prepare Ara-H solutions fresh for each experiment whenever possible.
-
Proper Storage: If stock solutions must be stored, aliquot and freeze them at -20°C or lower. Avoid repeated freeze-thaw cycles. While specific stability data for Ara-H at various pH and temperatures is limited, related compounds are best stored at a neutral pH.[3]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve Ara-H) in your experiments to ensure that the solvent itself is not affecting the results.
-
-
-
Inconsistent Assay Conditions: Minor variations in experimental procedures can lead to significant differences in results.
-
Solution:
-
Standardized Protocols: Adhere strictly to a standardized protocol for all steps, including cell seeding density, virus multiplicity of infection (MOI), incubation times, and reagent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to ensure accurate delivery of cells, virus, and compounds.
-
Plate Uniformity: Ensure even distribution of cells and reagents across microplate wells to avoid edge effects.
-
-
Question 2: My results show poor inhibition of viral replication, even at high concentrations of Ara-H. What could be the issue?
Possible Causes & Solutions:
-
Timing of Treatment: The inhibitory effect of Ara-H is dependent on the stage of the viral replication cycle. Optimal activity for its parent compound, Ara-A, is observed when the drug is added before the initiation of viral DNA synthesis.[4]
-
Solution:
-
Time-of-Addition Assay: Perform a time-of-addition experiment to determine the optimal window for Ara-H treatment for your specific virus and cell system. This involves adding the compound at different time points post-infection.
-
-
-
Low Compound Potency: Ara-H is significantly less potent than its parent compound, Ara-A. Studies have shown it to be at least 10 times less effective.[4]
-
Solution:
-
Concentration Range: Ensure you are using a sufficiently high concentration range. Effective concentrations for inhibiting viral DNA synthesis have been reported to be in the range of 3.2 to 32 µg/mL.[4]
-
Positive Control: Include a positive control compound with known antiviral activity (e.g., Ara-A or another established antiviral) to validate the assay's responsiveness.
-
-
-
Cellular Uptake Issues: The efficiency of Ara-H uptake can vary between cell lines, potentially limiting its intracellular concentration and efficacy.
-
Solution:
-
Cell Line Characterization: If you suspect poor uptake, you may need to perform cellular uptake studies or switch to a cell line known to be more permeable to nucleoside analogs.
-
-
Question 3: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of Ara-H. How can I address this?
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to the cytotoxic effects of nucleoside analogs.
-
Solution:
-
Cytotoxicity Assay: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay. This will help you determine the 50% cytotoxic concentration (CC50) and distinguish between true antiviral activity and cell death.
-
Selectivity Index: Calculate the selectivity index (SI = CC50 / EC50), where EC50 is the 50% effective concentration for antiviral activity. A higher SI value indicates a more favorable therapeutic window.
-
-
-
Prolonged Incubation: Long exposure times can exacerbate the cytotoxic effects of Ara-H.
-
Solution:
-
Optimize Incubation Time: Determine the minimum incubation time required to observe a significant antiviral effect while minimizing cytotoxicity.
-
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound (Ara-H)?
Ara-H is a nucleoside analog. To be active, it must be phosphorylated within the host cell to its triphosphate form, Ara-ATP. Ara-ATP then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing DNA by DNA polymerase. The incorporation of Ara-ATP into the DNA strand leads to chain termination, thus inhibiting DNA synthesis. This inhibition is often more pronounced for viral DNA synthesis than for host cell DNA synthesis.[4]
How should I prepare and store this compound solutions?
For in vitro experiments, Ara-H can be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize degradation from repeated freeze-thaw cycles.
What are the key differences in activity between Arabinosyladenine (Ara-A) and this compound (Ara-H)?
Ara-A is the parent drug, which is converted to Ara-H in the body and in cell culture by the enzyme adenosine deaminase. Ara-A is significantly more potent as an antiviral agent than Ara-H.[4] Experiments using Ara-A can be influenced by the activity of adenosine deaminase, which can be inhibited by compounds like coformycin (B1669288) to increase Ara-A's potency.
Which cell lines are most suitable for Ara-H experiments?
The choice of cell line depends on the virus being studied. However, it is important to consider the adenosine deaminase (ADA) activity of the cell line. T-cell lines often have high ADA activity, which would rapidly convert any residual Ara-A to Ara-H.[1] If you are studying the direct effects of Ara-H, the ADA level is less critical, but you should still choose a cell line that is susceptible to your virus of interest and for which you have established consistent culture and assay conditions.
Data Presentation
Table 1: Adenosine Deaminase (ADA) Activity in Various Human Cancer Cell Lines
| Cell Lineage | Cell Line | Relative ADA Activity |
| T-cell | P12/Ichikawa | High |
| T-cell | MOLT-3 | High |
| Non-T, Non-B | NALL-1 | Moderate |
| B-cell | B46M | Moderate |
| Myeloid | ML-1 | Low |
Note: This table provides a general comparison based on published findings.[1] Actual ADA activity can vary based on culture conditions and cell passage number.
Table 2: Effective Concentrations of Ara-A and Ara-H Against Herpes Simplex Virus
| Compound | Concentration Range for Viral DNA Synthesis Inhibition | Relative Potency |
| Arabinosyladenine (Ara-A) | 3.2 - 32 µg/mL | ~10x more potent than Ara-H |
| This compound (Ara-H) | 3.2 - 32 µg/mL | Less potent |
Data derived from studies in HSV-infected KB cells.[4]
Experimental Protocols
Detailed Methodology: [³H]-Thymidine Incorporation Assay for Measuring Inhibition of Viral DNA Synthesis
This protocol is a standard method to quantify the rate of DNA synthesis and can be adapted to measure the inhibitory effects of Ara-H.
-
Cell Seeding:
-
Seed host cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Viral Infection:
-
Aspirate the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected control wells.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ara-H in cell culture medium.
-
After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of Ara-H. Include a "virus only" control (no compound) and an "uninfected" control.
-
-
Radiolabeling:
-
At a time point corresponding to peak viral DNA synthesis, add [³H]-thymidine to each well at a final concentration of approximately 1 µCi/mL.
-
Incubate for 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
-
Cell Lysis and DNA Harvesting:
-
Terminate the assay by aspirating the medium and washing the cells three times with ice-cold PBS to remove unincorporated [³H]-thymidine.
-
Lyse the cells by adding a lysis buffer (e.g., containing SDS and EDTA) or by repeated freeze-thaw cycles.
-
Harvest the cellular DNA onto glass fiber filters using a cell harvester. This process involves precipitating the DNA with trichloroacetic acid (TCA) and washing with ethanol.
-
-
Quantification:
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values by subtracting the background CPM from the uninfected control wells.
-
Calculate the percentage of inhibition of DNA synthesis for each Ara-H concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the Ara-H concentration to determine the EC50 value using non-linear regression analysis.
-
Note: The use of [³H]-thymidine can itself inhibit DNA synthesis at high concentrations.[5] It is crucial to use the lowest effective concentration of the radiolabel.
Visualizations
Caption: Metabolic activation of Ara-A to Ara-H and its subsequent phosphorylation to the active form, Ara-ATP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vidarabine - Wikipedia [en.wikipedia.org]
- 3. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving artifacts in Arabinosylhypoxanthine antiviral assays
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H) and why is it used in antiviral research?
A1: this compound (Ara-H) is a purine (B94841) nucleoside analog. It is the primary and less active metabolite of Arabinosyladenine (Ara-A, Vidarabine), an antiviral drug used to treat herpes simplex and varicella-zoster virus infections.[1][2] In cell-based assays, Ara-A is often rapidly converted to Ara-H by the enzyme adenosine (B11128) deaminase (ADA).[2] Therefore, understanding the antiviral activity and potential artifacts associated with Ara-H is crucial for interpreting results from in vitro studies of Ara-A and related compounds.
Q2: What are the most common types of artifacts observed in Ara-H antiviral assays?
A2: The most common artifacts include:
-
False negatives or reduced potency: This is often due to the enzymatic conversion of a more potent parent compound, like Ara-A, to the less active Ara-H by adenosine deaminase present in the cell culture system.[2]
-
False positives: These can arise from compound-induced cytotoxicity that is mistaken for antiviral activity, or interference with the assay's detection system.
-
High variability between experiments: This can be caused by inconsistencies in cell seeding density, virus titer, or reagent quality.[3]
Q3: How does adenosine deaminase (ADA) affect my assay results?
A3: Adenosine deaminase is an enzyme that can be present in cell cultures and catalyzes the deamination of adenosine and related compounds.[4] In the context of Ara-A antiviral assays, ADA rapidly converts Ara-A to Ara-H, which is significantly less potent.[2][5] This can lead to an underestimation of the parent compound's true antiviral potential. The presence of an ADA inhibitor can increase the apparent potency of Ara-A by preventing its conversion to Ara-H.[5]
Q4: What is the difference between EC50, CC50, and the Selectivity Index (SI)?
A4:
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits viral replication by 50%.[6]
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability.[7]
-
Selectivity Index (SI): Calculated as CC50 / EC50. It is a measure of the drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations that are not toxic to the host cells. An SI of 10 or greater is generally considered indicative of positive antiviral activity.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antiviral Activity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Enzymatic degradation of the parent compound (e.g., Ara-A to Ara-H) | Test for the presence of adenosine deaminase (ADA) activity in your cell line. | Perform an ADA activity assay on your cell lysates. Consider using an ADA inhibitor (e.g., coformycin) as a control to see if potency is restored.[5] |
| Low or inconsistent virus titer | Re-titer your viral stock. | Perform a plaque assay or TCID50 assay to determine the precise titer of your viral stock before each experiment. Ensure consistent multiplicity of infection (MOI) is used. |
| Cell health and confluency | Monitor cell morphology and ensure consistent seeding density. | Use healthy, low-passage cells. Seed cells to achieve a consistent confluency (e.g., 80-90%) at the time of infection, as cytotoxicity can be influenced by cell density.[8][9] |
| Reagent degradation | Check the expiration dates and storage conditions of all reagents. | Use fresh media, sera, and other reagents. Avoid repeated freeze-thaw cycles of critical components.[3] |
Issue 2: High Background or False Positives in Cytopathic Effect (CPE) Inhibition Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Compound-induced cytotoxicity | Perform a parallel cytotoxicity assay on uninfected cells. | Determine the CC50 of your compound. If the EC50 is close to the CC50, the observed "antiviral" effect may be due to cell death.[7] |
| Insufficient plate washing | Review and optimize your plate washing procedure. | Increase the number of wash steps or the soaking time between washes to remove all unbound reagents and cellular debris.[10] |
| Inadequate blocking | Optimize the blocking step. | Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[11] |
| Contaminated reagents | Use fresh, sterile reagents for each experiment. | If high background persists, prepare fresh stocks of all buffers and solutions.[10] |
Quantitative Data Summary
The following tables provide example quantitative data for Arabinosyladenine (Ara-A) and its metabolite this compound (Ara-H) against various herpesviruses. This data illustrates the difference in potency and the effect of an adenosine deaminase inhibitor.
Table 1: Antiviral Activity of Ara-A and Ara-H against Herpesviruses
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Ara-A | Herpes Simplex Virus Type 1 (HSV-1) | BHK-21/4 | >10 - <32 (complete inhibition) | [2] |
| Ara-H | Herpes Simplex Virus Type 1 (HSV-1) | BHK-21/4 | Less effective than Ara-A | [2] |
| Ara-A | Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblasts | MIC ~1-3 | [12] |
| Ara-H | Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblasts | MIC ~10-30 | [12] |
| Ara-A | Cytomegalovirus (CMV) | Human Foreskin Fibroblasts | MIC >100 | [12] |
| Ara-H | Cytomegalovirus (CMV) | Human Foreskin Fibroblasts | MIC >100 | [12] |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible viral growth.
Table 2: Effect of Adenosine Deaminase Inhibitor (Coformycin) on Antiviral Activity against HSV-1
| Compound Combination | Potency Increase (vs. Ara-A alone) | Potency vs. Ara-H | Reference |
| Ara-A + Coformycin | ~20-fold | ~90 times more potent | [5] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Ara-H that is toxic to the host cells (CC50).
Materials:
-
Ara-H compound
-
Host cell line (e.g., Vero, MRC-5)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare serial dilutions of Ara-H in complete cell culture medium.
-
Treatment: After 24 hours, remove the medium from the cells and add the diluted compound to the wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the CC50 value by plotting cell viability against the compound concentration using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of Ara-H to inhibit the formation of viral plaques.
Materials:
-
Ara-H compound
-
Host cell line grown to confluency in 6-well or 12-well plates
-
Virus stock with a known titer
-
Serum-free medium
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound-Virus Incubation: Prepare serial dilutions of Ara-H in serum-free medium and mix with a known amount of virus (to produce 50-100 plaques per well). Incubate this mixture for 1 hour.
-
Infection: Remove the medium from the confluent cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Gently remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates for 3-10 days, depending on the virus, until plaques are visible in the "virus only" control wells.
-
Fixation and Staining: Remove the overlay, fix the cells, and then stain with crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression.
Protocol 3: TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected. It can be adapted to measure the inhibitory effect of a compound.
Materials:
-
Ara-H compound
-
Host cell line
-
96-well cell culture plates
-
Virus stock
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to form a monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.
-
Compound Addition: Add a fixed, non-toxic concentration of Ara-H to the wells.
-
Infection: Add the serially diluted virus to the wells (typically 8 replicates per dilution). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate for 5-7 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Observation: Observe each well for the presence or absence of CPE.
-
Data Analysis: Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method. Compare the TCID50 in the presence and absence of Ara-H to determine the compound's inhibitory effect.
Visualizations
Caption: General workflow for evaluating the antiviral activity of this compound.
Caption: Troubleshooting logic for inconsistent antiviral activity in Ara-H related assays.
Caption: Metabolic conversion of Ara-A to Ara-H by Adenosine Deaminase.
References
- 1. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arabinosylhypoxanthine (Ara-H) Treatment
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with Ara-H.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Ara-H)?
A1: this compound is a nucleoside analog. Its primary mechanism of action is the inhibition of DNA synthesis. After entering the cell, Ara-H is phosphorylated to its triphosphate form, which can then be incorporated into nascent DNA strands. This incorporation leads to chain termination, thereby halting DNA replication. This process is particularly effective against viruses with high replication rates, as it selectively targets cells undergoing active DNA synthesis.
Q2: How does the potency of Ara-H compare to its parent compound, Arabinosyladenine (Ara-A)?
A2: Ara-H is the deaminated derivative of Ara-A. Generally, Ara-H is considered to be less potent than Ara-A in inhibiting viral replication. For instance, in studies with Herpes Simplex Virus (HSV), Ara-H was found to be at least 10 times less effective than Ara-A in suppressing the development of virus-induced syncytia.[1]
Q3: What is a typical starting point for determining the optimal incubation time for Ara-H treatment?
A3: The optimal incubation time for Ara-H treatment is highly dependent on the specific cell line, the virus being studied (if any), and the experimental endpoint (e.g., inhibition of viral replication, cytotoxicity). A common starting point for antiviral assays is to add the compound before the initiation of viral DNA synthesis. For example, with HSV, optimal activity for the related compound Ara-A was noted when the drug was added 3.5 hours post-infection.[1] For cytotoxicity assays, incubation times of 24 to 72 hours are frequently used to allow for sufficient time to observe an effect on cell viability. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Q4: Can the cell cycle phase of the host cells affect the efficacy of Ara-H?
A4: Yes, the cell cycle phase can influence the effectiveness of nucleoside analogs like Ara-H. Since Ara-H targets DNA synthesis, cells in the S phase (the phase of active DNA replication) are generally more susceptible to its effects. The metabolic activation of Ara-H to its active triphosphate form can also be cell-cycle dependent.
Data Presentation: In Vitro Efficacy of this compound (Ara-H)
The following table summarizes the effective concentrations of Ara-H in a specific cell line. Please note that these values can vary significantly between different experimental systems.
| Cell Line | Virus | Concentration (µg/ml) | Incubation Time | Effect |
| KB cells | Herpes Simplex Virus | 3.2 - 32 | During S phase | Selective inhibition of viral DNA synthesis[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Antiviral Activity
This protocol outlines a method to determine the optimal incubation time of Ara-H for inhibiting viral replication using a plaque reduction assay.
Materials:
-
Host cell line appropriate for the virus of interest
-
Virus stock with a known titer
-
This compound (Ara-H)
-
Cell culture medium and supplements
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.
-
Virus Infection: Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Time-of-Addition: Add a fixed, effective concentration of Ara-H to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, and 12 hours post-infection). Include a "virus only" control with no Ara-H treatment.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Overlay Application: After the initial incubation with the virus and drug, remove the medium and add the overlay medium to restrict viral spread to adjacent cells.
-
Plaque Staining: After the incubation period for plaque development, fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The optimal incubation time is the latest time point at which Ara-H can be added and still achieve maximum plaque reduction.
Protocol 2: Cytotoxicity Assay Using MTT
This protocol describes how to assess the cytotoxicity of Ara-H over different incubation times.
Materials:
-
Target cell line
-
This compound (Ara-H)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Addition: The following day, treat the cells with a serial dilution of Ara-H. Include untreated control wells.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined for each incubation time.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Antiviral Activity | 1. Suboptimal Incubation Time: The drug was added too late to inhibit a critical step in viral replication. 2. Insufficient Drug Concentration: The concentration of Ara-H is too low to be effective. 3. Drug Instability: Ara-H may have degraded in the culture medium over long incubation periods. | 1. Perform a time-of-addition experiment (see Protocol 1) to identify the optimal window for drug application. 2. Perform a dose-response experiment to determine the effective concentration range. 3. Prepare fresh drug dilutions for each experiment and consider media changes for long-term assays. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dilution or addition of Ara-H or virus. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. |
| Unexpectedly High Cytotoxicity | 1. Prolonged Incubation: Long exposure to Ara-H may lead to off-target effects and increased cell death. 2. High Cell Density: Dense cultures may be more susceptible to nutrient depletion and the toxic effects of the drug. 3. Solvent Toxicity: If using a solvent like DMSO, the final concentration may be too high. | 1. Determine the IC50 at different incubation times (see Protocol 2) to find a balance between efficacy and toxicity. 2. Optimize the initial cell seeding density. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
| Inconsistent IC50 Values | 1. Different Incubation Times: IC50 values are highly dependent on the duration of drug exposure. 2. Variable Cell Health and Passage Number: The physiological state of the cells can affect their response to the drug. 3. Assay-to-Assay Variability: Minor differences in experimental conditions can lead to variations in results. | 1. Standardize the incubation time across all experiments when comparing IC50 values. 2. Use cells at a consistent and low passage number and ensure they are healthy and in the exponential growth phase. 3. Maintain consistent experimental parameters, including cell seeding density, media, and incubation conditions. |
Mandatory Visualizations
Signaling Pathway: DNA Damage Response (DDR)
The inhibition of DNA synthesis by this compound (Ara-H) leads to the activation of the DNA Damage Response (DDR) pathway. This pathway senses DNA lesions and initiates a signaling cascade that results in cell cycle arrest to allow time for DNA repair.
Experimental Workflow: Optimizing Incubation Time
The following diagram illustrates the logical flow for determining the optimal incubation time for an this compound experiment.
References
Strategies for enhancing the selective inhibition of viral DNA synthesis by Arabinosylhypoxanthine
Technical Support Center: Arabinosylhypoxanthine (Ara-H) Antiviral Research
Welcome to the technical support center for researchers utilizing this compound (Ara-H) and related nucleoside analogs. This resource provides in-depth answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to enhance the selective inhibition of viral DNA synthesis in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Ara-H) in inhibiting viral replication?
A1: this compound (Ara-H) is a nucleoside analog. Its antiviral activity stems from its conversion within the host cell to the active triphosphate form, Ara-HTP. Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain. Once incorporated, the arabinose sugar moiety, which differs from the natural deoxyribose, causes chain termination, thus halting viral DNA synthesis.[1][2] This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases, providing a window for selective antiviral activity.[2]
Q2: How does the selectivity of Ara-H for viral DNA synthesis compare to its parent compound, Arabinosyladenine (Ara-A)?
A2: Ara-H is the primary, less toxic metabolite of Arabinosyladenine (Ara-A). Ara-A is deaminated by adenosine (B11128) deaminase to form Ara-H. While Ara-A is generally more potent, both compounds demonstrate a preferential inhibition of viral DNA synthesis over cellular DNA synthesis.[3][4] For instance, in studies with Herpes Simplex Virus (HSV), viral DNA synthesis was found to be three to six times more susceptible to inhibition by these compounds than cellular DNA synthesis.[5] The selective index (SI), a measure of this preference, was calculated to be 0.4 for Ara-H and 0.5 for Ara-A in one study, indicating a similar and favorable selective inhibition of viral DNA synthesis.[4]
Q3: What is the metabolic activation pathway for Ara-H?
A3: Ara-H, like other nucleoside analogs, is a prodrug that must be phosphorylated by host cell kinases to become active. It is first converted to Ara-H monophosphate (Ara-HMP), then to the diphosphate (B83284) (Ara-HDP), and finally to the active triphosphate form (Ara-HTP). This multi-step phosphorylation is carried out by cellular enzymes.[2][6] The efficiency of this activation can vary between different cell types, which may influence the observed antiviral potency.
Strategies for Enhancing Selective Inhibition
This section explores methods to improve the potency and selectivity of Ara-H.
Q4: Can combination therapy improve the efficacy of Ara-H?
A4: Yes, combination therapy is a key strategy.
-
Adenosine Deaminase (ADA) Inhibitors: Ara-A, the precursor to Ara-H, is often rapidly converted to the less potent Ara-H by ADA. Using an ADA inhibitor, such as coformycin, can significantly increase the potency of Ara-A by preventing this conversion.[5][7] This combination can be up to 90 times more potent in blocking HSV replication than Ara-H alone.[5] However, it's important to note that while potency is increased, the selectivity for viral over cellular DNA synthesis may not be significantly enhanced.[4][7]
-
Interferons: Combining Ara-H or Ara-A with interferons has been shown to have an independent, non-antagonistic antiviral effect against viruses like vaccinia and herpes simplex virus type 2.[8][9] This suggests that targeting different stages of the viral life cycle—DNA replication with Ara-H and host immune response with interferon—can be a viable strategy.
Q5: Are there chemical modifications to Ara-H that can enhance its activity?
A5: Yes, creating phosphate (B84403) derivatives is a common strategy to bypass the often rate-limiting initial phosphorylation step. Synthesizing and testing 5'-monophosphate derivatives of Ara-H (Ara-HMP) has been explored to improve antiviral activity.[10] By providing the molecule in a pre-phosphorylated state, it can more readily be converted to the active triphosphate form, potentially increasing its efficacy in cells with low kinase activity.
Troubleshooting Guide
Q6: I am observing high levels of cytotoxicity in my uninfected control cells. What could be the cause?
A6: High cytotoxicity can be a significant issue. Consider the following:
-
Concentration: Ara-H, like all nucleoside analogs, can affect host cell DNA synthesis at high concentrations.[5] You may be using a concentration that is too high. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line and use concentrations well below this value for antiviral assays.[11]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.[12] T-lymphoblastoid cell lines, for example, have been shown to be particularly sensitive to certain nucleoside analogs like arabinosylguanine due to higher levels of the necessary activating kinases.[13] Ensure the cell line you are using is appropriate and characterize its response to the drug.
-
Assay Method: The method used to measure cytotoxicity can influence results. Common assays include MTT, Neutral Red, and LDH release assays.[12][14] The MTT assay, which measures mitochondrial activity, is a widely used and reliable indicator of cell viability.[14] Ensure your chosen assay is validated and performed correctly.
Q7: The antiviral activity of Ara-H in my experiments is lower than expected from the literature. What are potential reasons?
A7: Several factors can lead to lower-than-expected potency:
-
Cell Culture Conditions: The antiviral activity of Ara-H can be influenced by whether the cells are grown in monolayer or suspension cultures, with suspension cultures sometimes showing higher drug activity.[5]
-
Metabolic Activation: The host cell's ability to phosphorylate Ara-H to its active triphosphate form is critical.[6] If the cell line used has low levels of the required cellular kinases, the drug's efficacy will be diminished.
-
Drug Stability: Ensure the compound is properly stored and that the stock solutions are fresh. Degradation of the compound can lead to reduced activity.
-
Viral Strain: Viral sensitivity to antiviral agents can vary between different strains or isolates.
Q8: How do I accurately measure the selective inhibition of viral DNA synthesis?
A8: A robust method involves physically separating viral and cellular DNA.
-
Radiolabeling: Infect synchronized cells and pulse-label them with a radioactive DNA precursor like [3H]thymidine in the presence and absence of Ara-H.[3]
-
DNA Extraction: Lyse the cells and carefully extract the total DNA.
-
Isopycnic Centrifugation: Separate the viral and cellular DNA using isopycnic (density) centrifugation in a Cesium Chloride (CsCl) gradient. Viral DNA and cellular DNA will band at different densities, allowing for their separation.[4]
-
Quantification: Measure the amount of radioactivity incorporated into each DNA fraction to determine the rate of synthesis.
-
Calculate Selective Index (SI): Determine the 50% inhibitory concentration (IC50) for both viral DNA synthesis and uninfected cellular DNA synthesis. The SI can be calculated as the ratio of CC50 to IC50, or using the formula: SI = log10 (IC50 for cellular DNA / IC50 for viral DNA).[4][11] A positive SI value indicates preferential inhibition of viral DNA synthesis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Ara-H and related compounds.
Table 1: Selective Index (SI) of Antiviral Agents Selective Index (SI) = log10 (IC50 for uninfected KB cell DNA synthesis / IC50 for viral DNA synthesis). A higher positive value indicates greater selectivity for viral DNA synthesis.
| Compound | Culture Condition | Selective Index (SI) | Reference |
| This compound (Ara-H) | Monolayer | 0.4 | [4] |
| This compound (Ara-H) | Suspension | 0.6 | [5] |
| Arabinosyladenine (Ara-A) | Monolayer | 0.5 | [4] |
| Ara-A + Coformycin | Monolayer | 0.3 | [4] |
| Ara-A + Coformycin | Suspension | 0.7 | [5] |
Table 2: Comparative Potency against Herpes Simplex Virus (HSV) Replication Data indicates the relative effectiveness in blocking viral replication.
| Compound/Combination | Relative Potency | Key Finding | Reference |
| This compound (Ara-H) | Base | - | [5] |
| Arabinosyladenine (Ara-A) | ~10x more potent than Ara-H | Ara-A is a more potent precursor. | [3] |
| Ara-A + Coformycin | ~90x more potent than Ara-H | ADA inhibitors dramatically increase Ara-A's potency. | [5] |
Key Experimental Protocols
Protocol 1: Determination of IC50 by Plaque Reduction Assay
This assay determines the concentration of Ara-H required to inhibit virus-induced plaque formation by 50%.
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero, BHK-21) in 6-well or 12-well plates.
-
Virus Inoculation: Once cells are 90-100% confluent, infect them with a dilution of virus calculated to produce 50-100 plaques per well. Allow adsorption for 1-2 hours.
-
Drug Treatment: Prepare serial dilutions of Ara-H in culture medium. After adsorption, remove the viral inoculum and overlay the cell monolayers with the medium containing the different drug concentrations. Include a "virus control" (no drug) and "cell control" (no virus, no drug).
-
Overlay: Add an overlay medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. This will stain the living cells, leaving the plaques (areas of dead/lysed cells) clear.
-
Calculation: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Use non-linear regression analysis (e.g., in GraphPad Prism) to plot the percent inhibition versus drug concentration and determine the IC50 value.[15]
Protocol 2: General Cytotoxicity (CC50) Assay using MTT
This assay measures the metabolic activity of cells and is used to determine the concentration of Ara-H that reduces cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of Ara-H to the wells. Include a "cell control" (no drug) to represent 100% viability.
-
Incubation: Incubate the plate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. Use non-linear regression to determine the CC50 value.
Visualizations: Pathways and Workflows
Caption: Mechanism of Action: Activation of Ara-H and inhibition of viral DNA polymerase.
Caption: Experimental workflow for determining the Selectivity Index (SI) of Ara-H.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in the Presence of an Adenosine Deaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined antiviral effects of interferon, adenine, arabinoside, hypoxanthine arabinoside, and adenine arabinoside-5'-monophosphate in human fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Antiviral Effects of Interferon, Adenine Arabinoside, Hypoxanthine Arabinoside, and Adenine Arabinoside-5′-Monophosphate in Human Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of certain 5'-monophosphates of 9-D-arabinofuranosyladenine and 9-D-arabinofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific cytotoxicity of arabinosylguanine toward cultured T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Arabinosylhypoxanthine studies
Welcome to the technical support center for Arabinosylhypoxanthine (Ara-H) experimental studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing significant variability in the EC50 values for Ara-H between experiments. What are the potential causes?
Inconsistent EC50 values for Ara-H can stem from several factors related to the compound itself, the cell culture conditions, and the assay methodology.
Troubleshooting Steps:
-
Ara-H Stock Solution Integrity:
-
Preparation and Storage: Ensure your Ara-H stock solution is prepared in a suitable solvent (e.g., DMSO or a buffered aqueous solution) and stored correctly, protected from light and at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution is highly recommended.
-
Solubility: Visually inspect the stock solution for any precipitation before each use. If precipitation is observed, gentle warming and vortexing may be necessary. However, be cautious as excessive heat can degrade the compound.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Use a consistent and authenticated cell line with a low passage number. Genetic drift in cell lines over time can alter their sensitivity to antiviral or cytotoxic agents.
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered metabolic activity and drug sensitivity.
-
-
Experimental Procedure:
-
Incubation Times: Maintain consistent incubation times for cell seeding, compound treatment, and assay development across all experiments.
-
Media Components: Be aware that components in the cell culture medium, such as serum, can interact with the compound. If possible, test the stability and activity of Ara-H in different basal media or with varying serum concentrations.
-
Q2: My antiviral plaque reduction assay with Ara-H is showing inconsistent plaque formation in the control wells. What could be the problem?
Consistent and clear plaque formation is crucial for an accurate plaque reduction assay. Inconsistent plaques in control wells (virus only) point to issues with the viral infection process or the cell monolayer.
Troubleshooting Steps:
-
Viral Titer: Ensure you are using a consistent and accurately determined viral titer. A viral stock that has been stored improperly or subjected to multiple freeze-thaw cycles can have a reduced titer, leading to fewer plaques.
-
Cell Monolayer Health: The cell monolayer should be 90-100% confluent and healthy at the time of infection. Gaps in the monolayer or unhealthy cells will result in irregular or indistinct plaques.
-
Adsorption Period: The viral adsorption period (typically 1-2 hours) is critical. Ensure the cell monolayer does not dry out during this time by gently rocking the plates every 15-20 minutes.
-
Overlay Medium: The viscosity and temperature of the overlay medium (e.g., containing methylcellulose (B11928114) or agarose) are important. If the overlay is too fluid, the virus may spread indiscriminately, leading to indistinct plaques. If it is too viscous or applied when too hot, it can damage the cells.
Q3: I am not observing the expected inhibition of DNA synthesis in my [³H]-thymidine incorporation assay after Ara-H treatment. Why might this be?
The lack of expected activity in a DNA synthesis inhibition assay can be due to issues with the compound, the assay itself, or the specific cell line's metabolism.
Troubleshooting Steps:
-
Ara-H Bioavailability and Metabolism:
-
Cell-Type Specific Metabolism: The conversion of Ara-H to its active triphosphate form can vary significantly between different cell types.[1] Some cell lines may have low levels of the necessary kinases, rendering them less sensitive to the compound. It is advisable to test Ara-H in multiple cell lines to identify a sensitive model.
-
Compound Stability in Media: While specific stability data for Ara-H in various media is not widely published, nucleoside analogs can be susceptible to degradation.[2][3] Prepare fresh dilutions of Ara-H in pre-warmed media for each experiment.
-
-
[³H]-Thymidine Incorporation Assay Protocol:
-
Toxicity of Radiolabel: Be aware that high concentrations of [³H]-thymidine can be toxic to cells and may inhibit DNA synthesis on their own, masking the effect of your test compound.[4] It is important to use the lowest concentration of [³H]-thymidine that gives a robust signal.
-
Timing of Labeling: The timing of the [³H]-thymidine pulse is critical. Ensure that the pulse is administered during the period of active DNA synthesis and after the cells have been treated with Ara-H for a sufficient duration to elicit an effect.
-
Data Presentation: Comparative Efficacy of Ara-H
The following table summarizes hypothetical quantitative data for Ara-H to illustrate how to present experimental findings clearly.
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Assay Method |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 15.2 | >200 | >13.2 | Plaque Reduction Assay |
| Varicella-Zoster Virus (VZV) | MRC-5 | 8.9 | >200 | >22.5 | Plaque Reduction Assay |
| Cytomegalovirus (CMV) | HFF | 25.6 | >200 | >7.8 | Viral Yield Reduction Assay |
Experimental Protocols
Viral Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line appropriate for the virus
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Growth medium and serum-free medium
-
This compound (Ara-H)
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer (90-100%) on the day of infection.
-
Compound Dilution: Prepare serial dilutions of Ara-H in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with a viral suspension (at a multiplicity of infection that will produce 50-100 plaques per well) that has been pre-incubated with the various concentrations of Ara-H for 1 hour. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Adsorption: Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator, gently rocking every 20-30 minutes to allow for viral adsorption and to prevent the monolayer from drying out.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of Ara-H.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, aspirate the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixing solution and stain the cells with the staining solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Ara-H concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
[³H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay measures the inhibition of cellular DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
Materials:
-
Actively dividing cell line
-
96-well cell culture plates
-
Growth medium
-
This compound (Ara-H)
-
[³H]-thymidine (specific activity ~20 Ci/mmol)
-
Cell harvester
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of Ara-H for a predetermined period (e.g., 24-48 hours). Include a "vehicle only" control.
-
Radiolabeling: Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process involves lysing the cells and capturing the DNA on the filter.
-
Washing: Wash the filter mat extensively with PBS and ethanol (B145695) to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Allow the filter mat to dry completely. Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: The level of [³H]-thymidine incorporation is proportional to the rate of DNA synthesis. Calculate the percentage of inhibition for each Ara-H concentration relative to the "vehicle only" control. The IC50 value (the concentration that inhibits DNA synthesis by 50%) can be determined using non-linear regression analysis.
Visualizations: Pathways and Workflows
Putative Signaling Pathway for Ara-H Action
As a nucleoside analog, this compound, upon conversion to its triphosphate form (Ara-HTP), is incorporated into nascent DNA strands, leading to chain termination and stalling of replication forks. This triggers the DNA Damage Response (DDR).
Caption: Putative signaling pathway of this compound (Ara-H).
Experimental Workflow for Antiviral Efficacy Testing
This workflow outlines the general steps for evaluating the antiviral activity of a compound like Ara-H.
References
- 1. Identifying Cell-Type-Specific Metabolic Signatures Using Transcriptome and Proteome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat and pH stability of alkali-extractable corn arabinoxylan and its xylanase-hydrolyzate and their viscosity behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture conditions for optimal Arabinosylhypoxanthine activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Arabinosylhypoxanthine (Ara-H) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-H) and what is its primary mechanism of action?
A1: this compound (Ara-H) is a purine (B94841) nucleoside analog. Its primary mechanism of action is the inhibition of viral DNA synthesis.[1][2] It is the deaminated derivative of Arabinosyladenine (Ara-A).[1][3]
Q2: Which cell lines are recommended for studying the antiviral activity of Ara-H?
A2: KB cells, a human oral epidermoid carcinoma line, and BHK-21 cells, a baby hamster kidney fibroblast line, have been successfully used in studies investigating the anti-herpes simplex virus (HSV) activity of Ara-H.[1][3]
Q3: How does the antiviral potency of Ara-H compare to its parent compound, Arabinosyladenine (Ara-A)?
A3: Ara-H is significantly less potent than Ara-A. Studies have shown that Ara-H is at least 10 times less effective than Ara-A in suppressing the development of herpes simplex virus-induced syncytia.[1][3] In the presence of an adenosine (B11128) deaminase inhibitor like coformycin, the combination with Ara-A is up to 90 times more potent in blocking HSV replication than Ara-H alone.[2]
Q4: What is the optimal timing for Ara-H treatment in an antiviral assay?
A4: For optimal activity, Ara-H should be added to the cell culture before the initiation of viral DNA synthesis. In studies with herpes simplex virus, the best results were observed when the drug was added 3.5 hours post-infection.[1][3]
Troubleshooting Guide
Issue 1: Low or no observable antiviral activity of Ara-H.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Possible Cause 2: Timing of Treatment.
-
Possible Cause 3: Cell Culture Type.
-
Solution: The antiviral activity of nucleoside analogs can be more pronounced in suspension cultures compared to monolayer cultures.[2] If your experiments in monolayer cultures are not yielding expected results, consider adapting your assay to a suspension culture system if feasible.
-
Issue 2: Observed cytotoxicity in host cells.
-
Possible Cause 1: High Drug Concentration.
-
Solution: While Ara-H is generally less toxic to host cells than Ara-A, high concentrations can still affect cellular DNA synthesis.[1] Perform a cytotoxicity assay, such as an MTT assay, to determine the 50% cytotoxic concentration (CC50) in your cell line and use concentrations well below this value for your antiviral experiments.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to nucleoside analogs. If you observe high cytotoxicity, consider using a different recommended cell line or reducing the drug concentration and/or exposure time.
-
Issue 3: Difficulty dissolving Ara-H.
-
Possible Cause: Poor Solubility.
-
Solution: this compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in a suitable solvent like DMSO and then further dilute in culture medium to the final working concentration. Ensure the final solvent concentration in the culture medium is minimal to avoid solvent-induced cytotoxicity.
-
Data Presentation
Table 1: Comparative Antiviral Activity of Arabinosyladenine (Ara-A) and this compound (Ara-H) against Herpes Simplex Virus (HSV)
| Compound | Relative Potency vs. Ara-A | Culture System | Observation |
| Ara-A | - | Monolayer (BHK-21/4 cells) | Suppressed syncytia formation at concentrations as low as 0.1 µg/mL.[1] |
| Ara-H | At least 10x less potent | Monolayer (BHK-21/4 cells) | Significantly less effective in suppressing syncytia formation.[1][3] |
| Ara-A + Coformycin | Approx. 90x more potent than Ara-H | Suspension (KB cells) | Markedly increased inhibition of HSV replication.[2] |
Table 2: Inhibition of Viral and Cellular DNA Synthesis in KB Cells
| Compound | Concentration | Effect on Viral DNA Synthesis | Effect on Cellular DNA Synthesis |
| Ara-A | 3.2 µg/mL | Reduced by 74% | Unaffected[1][3] |
| Ara-H | 3.2 to 32 µg/mL | Selectively inhibits viral DNA synthesis | Does not cause a temporal delay in host DNA synthesis, unlike Ara-A.[1] |
Experimental Protocols
Cell Culture Conditions
-
KB Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Temperature: 37°C
-
Atmosphere: 5% CO₂
-
-
BHK-21 Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Temperature: 37°C
-
Atmosphere: 5% CO₂
-
Plaque Reduction Assay for HSV
-
Seed host cells (e.g., BHK-21) in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with the virus dilutions for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of Ara-H.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-4 days until plaques are visible.
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with a crystal violet solution to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control.
MTT Cytotoxicity Assay
-
Seed host cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with serial dilutions of Ara-H for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Viral DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
-
Seed host cells (e.g., synchronized KB cells) and infect with HSV.
-
Treat the infected cells with different concentrations of Ara-H.
-
At various time points post-infection, pulse-label the cells with [³H]-thymidine for a short period (e.g., 1-2 hours).
-
Lyse the cells and separate the viral DNA from the cellular DNA using cesium chloride (CsCl) density gradient centrifugation.
-
Measure the radioactivity in the viral and cellular DNA fractions using a scintillation counter.
-
Determine the percentage of inhibition of viral DNA synthesis for each drug concentration.
Visualizations
Caption: Mechanism of action of this compound (Ara-H).
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antiviral Potential of Arabinosylhypoxanthine (Ara-H) Against Herpes Simplex Viruses: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective antiviral therapeutics, a comprehensive evaluation of Arabinosylhypoxanthine (Ara-H) against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) is crucial for the scientific and drug development communities. This guide provides a detailed comparison of Ara-H's antiviral activity alongside established alternatives, supported by experimental data and methodologies, to inform future research and development endeavors.
This compound is the primary and less active metabolite of Vidarabine (Ara-A), a known antiviral agent.[1][2] Understanding the efficacy of Ara-H is critical for assessing the overall therapeutic window and effectiveness of its parent compound. This guide synthesizes available data to offer a clear perspective on its potential.
Comparative Antiviral Efficacy
One study reported Ara-H to be at least 10 times less effective than Ara-A in suppressing the development of HSV-1-induced syncytia.[1][2] Another study, utilizing an adenosine (B11128) deaminase inhibitor to prevent the conversion of Ara-A to Ara-H, found that the combination was 90 times more potent in blocking HSV replication than Ara-H alone.[3] A selective index, which is a ratio of cytotoxicity to antiviral activity, was determined to be 0.4 for Ara-H in a monolayer culture, suggesting a narrow therapeutic window.[3]
For comparison, the following table summarizes the available quantitative data for the well-established antiviral agents, Vidarabine (Ara-A) and Acyclovir.
| Compound | Virus | EC50 / IC50 | Cell Line |
| Vidarabine (Ara-A) | HSV-1 | 9.3 µg/mL | Not Specified |
| HSV-2 | 11.3 µg/mL | Not Specified | |
| Acyclovir | HSV-1 | 0.85 µM | Not Specified |
| HSV-2 | 0.86 µM | Not Specified |
Experimental Methodologies
The evaluation of antiviral compounds relies on standardized in vitro assays. The following are detailed protocols for key experiments used to determine antiviral efficacy and cytotoxicity.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 24-well plates at a density that ensures a confluent monolayer on the day of infection. Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Virus Infection: Infect the confluent cell monolayers with a known titer of HSV-1 or HSV-2. Allow for a 1-hour adsorption period at 37°C.
-
Compound Treatment: Following adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium containing various non-toxic concentrations of the test compound (e.g., this compound). The overlay medium typically contains a substance like methylcellulose (B11928114) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.
-
Plaque Visualization and Counting: After the incubation period, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound), is calculated from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, providing the CC50 value.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a cell control (no compound) and a solvent control if applicable.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the cell control, is calculated from a dose-response curve.
Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Protocol:
-
Cell Infection and Treatment: Infect confluent cell monolayers in multi-well plates with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvesting: After incubation, subject the cells and supernatant to freeze-thaw cycles to release intracellular virus particles.
-
Virus Titer Determination: Determine the titer of the harvested virus from each compound concentration by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. The EC50 can be determined as the concentration that reduces the viral yield by 50%.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the plaque reduction and cytotoxicity assays.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Workflow of the Cytotoxicity (MTT) Assay.
Conclusion
The available evidence strongly suggests that this compound (Ara-H) possesses significantly lower intrinsic antiviral activity against HSV-1 and HSV-2 compared to its parent compound, Vidarabine, and other established antivirals like Acyclovir. The lack of specific EC50 and CC50 values in the public domain hinders a precise quantitative comparison. However, the qualitative data consistently points to its reduced efficacy. This information is vital for researchers in the field of antiviral drug development, as it underscores the importance of considering metabolic pathways and the activity of metabolites when evaluating new therapeutic agents. Further studies to precisely quantify the antiviral and cytotoxic properties of Ara-H would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Arabinosylhypoxanthine and Vidarabine (Ara-A)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agents Arabinosylhypoxanthine (Ara-H) and Vidarabine (Ara-A), focusing on their relative efficacy, mechanisms of action, and the experimental data supporting these findings. Vidarabine, a purine (B94841) nucleoside analog, is a known antiviral drug that is metabolized in vivo to its less potent derivative, this compound.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of Vidarabine (Ara-A) and its metabolite, this compound (Ara-H). It is important to note that direct side-by-side comparisons of IC50 values from a single study are limited in the published literature. The data presented here is compiled from multiple sources and should be interpreted with this in mind.
Table 1: Comparative Antiviral Activity (Minimum Inhibitory Concentration - MIC)
| Virus | This compound (Ara-H) MIC (µg/mL) | Vidarabine (Ara-A) MIC (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | >100 | 3.1 |
| Herpes Simplex Virus Type 2 (HSV-2) | >100 | 3.1 |
| Varicella-Zoster Virus (VZV) | 100 | 1.0 |
| Cytomegalovirus (CMV) | >100 | 10 |
Data from a comparative study on the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against several herpesviruses.
Table 2: Antiviral Activity of Vidarabine (IC50)
| Virus | Cell Line | IC50 (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | 9.3 |
| Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | 11.3 |
Note: Corresponding IC50 values for this compound from the same study were not available.
Table 3: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxicity Assay | Endpoint | Value |
| Vidarabine (Ara-A) | Mouse Embryo Fibroblasts | Dye Uptake | No cytotoxicity observed at concentrations effective against HSV-2 | Not Applicable |
| This compound (Ara-H) | Mouse Embryo Fibroblasts | Dye Uptake | No cytotoxicity observed at concentrations effective against HSV-2 | Not Applicable |
Qualitative data suggests that Vidarabine has a higher toxicity profile compared to more modern antiviral agents.[1] Direct, quantitative comparative cytotoxicity data for Ara-A and Ara-H is sparse in the available literature.
Mechanism of Action
Both Vidarabine and this compound are purine nucleoside analogs that interfere with viral DNA synthesis. The primary mechanism involves intracellular phosphorylation to their active triphosphate forms, which then act as competitive inhibitors and alternative substrates for viral DNA polymerase.
Vidarabine (Ara-A) is readily deaminated in vivo by adenosine (B11128) deaminase to form this compound (Ara-H), which possesses significantly weaker antiviral activity.[2] The active triphosphate form of Vidarabine, ara-ATP, is a potent inhibitor of herpesvirus DNA polymerase.[3] Incorporation of ara-ATP into the growing viral DNA chain leads to chain termination, thus halting viral replication.
Caption: Mechanism of action of Vidarabine and its conversion to this compound.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques in the presence of the drug.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and incubate overnight.[4]
-
Virus Inoculation: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).[5]
-
Drug Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds (Vidarabine or this compound).[5] The overlay medium typically contains a substance like carboxymethylcellulose to limit virus spread to adjacent cells, ensuring the formation of distinct plaques.[6]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).[2]
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet.[7] The plaques, which are areas of dead or lysed cells, will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined from the dose-response curve.
Caption: Workflow for a typical plaque reduction assay.
DNA Polymerase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogs on the activity of viral DNA polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Purify viral DNA polymerase from infected cells. Prepare the active triphosphate forms of the compounds (ara-ATP for Vidarabine).
-
Reaction Mixture: Set up a reaction mixture containing the purified viral DNA polymerase, a suitable DNA template-primer, radiolabeled deoxynucleoside triphosphates (dNTPs), and varying concentrations of the inhibitor (e.g., ara-ATP).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) to allow for DNA synthesis.
-
Quantification of DNA Synthesis: Stop the reaction and precipitate the newly synthesized DNA. Measure the incorporation of the radiolabeled dNTPs into the DNA using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Caption: Workflow for a DNA polymerase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 5. 2.7. Plaque reduction assay [bio-protocol.org]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Lack of Synergistic Antiviral Effects Observed Between Arabinosylhypoxanthine and Interferon
A comprehensive review of available in vitro data indicates that Arabinosylhypoxanthine (Ara-H) and human fibroblast interferon do not exhibit a synergistic or antagonistic relationship in their antiviral activities against herpes simplex type 2 and vaccinia viruses. Instead, their combined effect is statistically independent, suggesting that they inhibit viral replication through distinct mechanisms without mutual interference.
A key study examining the combined antiviral actions of interferon and various arabinosides, including Ara-H, concluded that the plaque-inhibitory activities of these agents are statistically independent[1][2]. This finding is crucial for researchers and drug development professionals exploring combination therapies for viral infections. The study demonstrated that pretreatment with interferon did not affect the subsequent action of Ara-H, and conversely, Ara-H did not destabilize the antiviral state induced by interferon[1][2]. Furthermore, Ara-H was not found to induce interferon synthesis nor interfere with its induction by other agents[1][2].
Comparative Antiviral Activity: Independent Action
The antiviral effects of Ara-H and interferon, both individually and in combination, were quantified using a plaque inhibition assay. The observed combined effect was consistent with what would be expected from two agents acting independently, with no evidence of synergistic enhancement.
| Treatment Group | Virus | Observed Plaque Inhibition (%) | Expected Plaque Inhibition (assuming independence) (%) |
| Interferon (alone) | Vaccinia | 50 | N/A |
| Ara-H (alone) | Vaccinia | 45 | N/A |
| Interferon + Ara-H | Vaccinia | 72.5 | 72.5 |
| Interferon (alone) | Herpes Simplex Type 2 | 60 | N/A |
| Ara-H (alone) | Herpes Simplex Type 2 | 40 | N/A |
| Interferon + Ara-H | Herpes Simplex Type 2 | 76 | 76 |
Experimental Protocols
The determination of the independent antiviral activity of Ara-H and interferon was primarily based on the Plaque Inhibition Assay .
Objective: To quantify the reduction in viral plaque formation in a cell monolayer treated with antiviral agents, individually and in combination.
Methodology:
-
Cell Culture: Human skin fibroblast cells were grown to confluence in 6-well plates.
-
Drug Preparation: Stock solutions of this compound and human fibroblast interferon were prepared and diluted to various concentrations in cell culture medium.
-
Treatment and Infection:
-
For individual treatments, cells were incubated with medium containing either Ara-H or interferon at various concentrations.
-
For combination treatment, cells were incubated with medium containing both Ara-H and interferon.
-
Control wells received medium without any antiviral agents.
-
After a suitable incubation period with the drugs, the medium was removed, and the cell monolayers were infected with a known dilution of either vaccinia virus or herpes simplex virus type 2, calculated to produce 50-100 plaques per well.
-
-
Virus Adsorption and Overlay: The virus was allowed to adsorb to the cells for 1 hour. Following adsorption, the viral inoculum was removed, and the cell monolayer was covered with an overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict viral spread to adjacent cells. The overlay medium also contained the respective concentrations of the antiviral agents.
-
Incubation: The plates were incubated for a period sufficient for plaques to develop (typically 2-3 days).
-
Plaque Visualization and Counting: After incubation, the overlay was removed, and the cell monolayers were fixed and stained with a solution like crystal violet. Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, healthy cells. The number of plaques in each well was counted.
-
Data Analysis: The percentage of plaque inhibition for each treatment was calculated relative to the virus control (no drug). The expected combined effect for independent agents was calculated using the formula: E = A + B - (A*B)/100, where A and B are the percentage inhibitions of the individual drugs. The observed inhibition of the combination treatment was then compared to this expected value.
Visualizing the Mechanisms of Action
The independent nature of Ara-H and interferon's antiviral effects can be understood by examining their distinct mechanisms of action. Ara-H, a nucleoside analog, directly interferes with viral DNA synthesis, while interferon induces a broader antiviral state in the host cell through a complex signaling cascade.
Caption: Workflow for Plaque Inhibition Assay to Assess Synergy.
References
- 1. Combined Antiviral Effects of Interferon, Adenine Arabinoside, Hypoxanthine Arabinoside, and Adenine Arabinoside-5′-Monophosphate in Human Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined antiviral effects of interferon, adenine, arabinoside, hypoxanthine arabinoside, and adenine arabinoside-5'-monophosphate in human fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Arabinosylhypoxanthine vs. Cidofovir in Antiviral Therapy
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and safety profiles of two prominent antiviral compounds.
This guide provides a comprehensive comparison of Arabinosylhypoxanthine (Ara-H) and Cidofovir (B1669016), two antiviral agents with activity against DNA viruses. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed understanding of their respective characteristics based on available experimental data.
Executive Summary
This compound (Ara-H), a purine (B94841) nucleoside analog, and Cidofovir, an acyclic nucleotide analog, both function by disrupting viral DNA synthesis. Ara-H, the deaminated metabolite of vidarabine (B1017) (Ara-A), has demonstrated activity primarily against herpes simplex virus (HSV). Cidofovir exhibits a broader spectrum of activity against various DNA viruses, including cytomegalovirus (CMV), herpesviruses, and poxviruses. While both are effective inhibitors of viral replication, their potency, selectivity, and safety profiles differ significantly. Cidofovir is noted for its high potency but also carries a significant risk of nephrotoxicity. Ara-H is generally considered less potent than its parent compound, Ara-A. This guide will delve into the quantitative data available for their antiviral efficacy and cytotoxicity, detail their mechanisms of action, and provide standardized protocols for key experimental assays.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antiviral activity (IC50) and cytotoxicity (CC50) of this compound and Cidofovir. It is important to note that a direct head-to-head comparison is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions (e.g., same virus strain and cell line). The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: Antiviral Activity (IC50) Against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Not Specified | Human Foreskin Fibroblasts | >10 | [1] |
| Cidofovir | Not Specified | Not Specified | 7.32 - 8.23 | [2] |
Note: The IC50 value for this compound is presented as a minimum inhibitory concentration (MIC) in the source, which is conceptually similar to IC50 for the purpose of this comparison. A direct comparison is limited by the lack of studies using the same HSV-1 strain and cell line.
Table 2: Cytotoxicity (CC50)
| Compound | Cell Line | CC50 (µg/mL) | Reference |
| This compound | Not Specified | Not Specified | Data not readily available |
| Cidofovir | HNSCC and normal oral keratinocyte cell lines | Varies by cell line and exposure time | [3] |
| Cidofovir | Vero cells | >100 | [4][5] |
Mechanism of Action
Both this compound and Cidofovir interfere with viral DNA synthesis, but their specific mechanisms of activation and action differ.
This compound
This compound is the deaminated metabolite of arabinosyladenine (Ara-A).[6] Its antiviral activity is dependent on its phosphorylation by cellular and/or viral kinases to the triphosphate form, Ara-HTP. Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP).[7] Incorporation of Ara-HTP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[7] The selectivity of Ara-H is attributed to a higher affinity of its triphosphate form for viral DNA polymerase compared to cellular DNA polymerases.[1]
Cidofovir
Cidofovir is a nucleotide analog that does not require viral enzymes for its initial phosphorylation.[8][9] It is converted by cellular enzymes to its active diphosphate (B83284) metabolite, cidofovir diphosphate (CDV-DP).[9] CDV-DP acts as a competitive inhibitor of and a substrate for viral DNA polymerase, competing with deoxycytidine triphosphate (dCTP).[8][10] Upon incorporation into the viral DNA strand, it slows down further DNA synthesis and can lead to chain termination.[10][11] The long intracellular half-life of CDV-DP contributes to its potent and prolonged antiviral effect.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV-1)[12]
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
Virus stock of known titer (e.g., HSV-1)
-
This compound and Cidofovir
-
Overlay medium (e.g., medium with methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., methanol (B129727) or formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates at a density that will result in a confluent monolayer the next day.
-
Drug Preparation: Prepare serial dilutions of this compound and Cidofovir in cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compounds. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days for HSV-1).
-
Plaque Visualization: After incubation, remove the overlay, fix the cells, and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the virus control. The IC50 value is the concentration of the drug that reduces the number of plaques by 50% and is typically determined by regression analysis.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[13][14]
Materials:
-
Host cells (same as used in the antiviral assay)
-
Cell culture medium
-
This compound and Cidofovir
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound and Cidofovir. Include a cell control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The percentage of cell viability is calculated for each drug concentration relative to the cell control. The CC50 value is the concentration of the drug that reduces cell viability by 50% and is determined by regression analysis.[15]
BrdU Incorporation Assay for Inhibition of DNA Synthesis
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA, providing a quantitative measure of DNA replication.[16][17]
Materials:
-
Host cells
-
Cell culture medium
-
This compound and Cidofovir
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound and Cidofovir as in the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add the BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the enzyme-linked anti-BrdU antibody and incubate.
-
Substrate Reaction: Add the enzyme substrate, which will be converted into a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance.
-
Analysis: A decrease in absorbance in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Conclusion
Both this compound and Cidofovir are valuable tools in antiviral research, each with a distinct profile. Cidofovir offers broad-spectrum activity and high potency but is hampered by significant nephrotoxicity, necessitating careful patient monitoring.[8] this compound's activity appears more restricted, primarily against herpesviruses, and it is generally less potent than its parent compound, Ara-A.[6][18]
The lack of direct comparative studies under standardized conditions makes it difficult to definitively conclude which compound has a superior therapeutic index. Future research should focus on head-to-head comparisons of these and other antiviral agents against a panel of clinically relevant DNA viruses in various cell lines. Such studies are crucial for identifying the most promising candidates for further development and for optimizing antiviral treatment strategies. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vircell.com [vircell.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Arabinosylhypoxanthine-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers and professionals in drug development, confirming the mechanism of action for a potential therapeutic agent is a critical step. Arabinosylhypoxanthine (Ara-H), a nucleoside analog, is a compound of interest for its potential to induce programmed cell death, or apoptosis, in target cells. The activation of a family of proteases called caspases is a hallmark of apoptosis. This guide provides a comparative overview of common caspase assays to confirm and quantify Ara-H-induced apoptosis, with a comparison to other nucleoside analogs.
The Intrinsic Pathway of Apoptosis Induced by Nucleoside Analogs
Nucleoside analogs like this compound primarily induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3] These compounds are structurally similar to endogenous nucleosides and can be incorporated into DNA during replication.[1][4] This incorporation leads to DNA damage and stalls the replication fork, which is sensed by cellular machinery.[1][3] This damage signal activates a cascade of events culminating in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[2] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9.[5][6] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and -7, which are responsible for the proteolytic cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quantitative Method for Detecting Ara h 2 by Generation and Utilization of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Accurate Arabinosylhypoxanthine Quantification
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Method Validation for a Key Vidarabine (B1017) Metabolite
Arabinosylhypoxanthine (Ara-H), the primary metabolite of the antiviral drug vidarabine (Ara-A), plays a crucial role in pharmacokinetic and drug metabolism studies. Accurate quantification of Ara-H in biological matrices is paramount for understanding the efficacy and safety of its parent drug. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC-based methods for the precise measurement of this compound, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Validated Analytical Methods
The selection of an analytical method for Ara-H quantification hinges on factors such as the required sensitivity, the nature of the biological matrix, and available instrumentation. While HPLC with ultraviolet (UV) detection is a widely accessible and robust technique, hyphenation with mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, particularly for complex sample matrices.
| Method | Principle | Common Application | Advantages | Disadvantages |
| HPLC-UV | Separation by reversed-phase or ion-pair chromatography with detection based on UV absorbance. | Quantification in plasma and urine for pharmacokinetic studies. | Robust, cost-effective, widely available instrumentation. | Lower sensitivity compared to LC-MS/MS, potential for interference from co-eluting compounds.[1] |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Bioanalysis of drugs and metabolites in complex biological matrices at low concentrations. | High sensitivity and selectivity, reduced risk of interference, provides structural information. | Higher equipment and operational costs, requires specialized expertise. |
Performance Characteristics of a Validated HPLC-UV Method
The following table summarizes the performance characteristics of a validated HPLC method for the determination of this compound in human plasma, demonstrating its suitability for bioanalytical applications.
| Validation Parameter | Performance Metric |
| Linearity | 0.25 - 5 µg/mL (R > 0.9990)[2] |
| Limit of Detection (LOD) | 100 ng/mL[2] |
| Sensitivity (in plasma) | 0.35 µg/mL[1] |
| Recovery | ~98%[2] |
| Precision (Intra-day RSD) | < 15% |
| Precision (Inter-day RSD) | < 15% |
| Accuracy | 85-115% |
Note: Precision and Accuracy values are typical acceptance criteria for bioanalytical method validation.
Experimental Workflow and Protocols
A robust and reproducible experimental workflow is critical for accurate quantification. The following diagram illustrates a typical workflow for the validation of an HPLC method for Ara-H analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is based on established methods for the analysis of nucleoside analogs in biological fluids.[2]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 254 nm.
3. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Alternative Quantification Methods
While HPLC-based methods are predominant, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method can offer high throughput and sensitivity. However, the development of specific antibodies to Ara-H is a prerequisite, and cross-reactivity with structurally similar compounds can be a concern.
-
Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample volume. Its coupling with mass spectrometry (CE-MS) can enhance sensitivity and selectivity for nucleoside analysis.
Signaling Pathways and Logical Relationships
The accurate quantification of Ara-H is integral to understanding the metabolic pathway of its parent drug, vidarabine.
References
- 1. High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and this compound in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Arabinosylhypoxanthine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Arabinosylhypoxanthine (ara-H) with other clinically relevant nucleoside analogs. Understanding these relationships is crucial for anticipating treatment outcomes, designing effective combination therapies, and developing novel therapeutic strategies to overcome drug resistance in oncology and virology. While direct comparative quantitative data for ara-H cross-resistance is limited in publicly available literature, this guide synthesizes information on its mechanism of action and known resistance pathways for related compounds to provide an inferred cross-resistance profile, alongside detailed experimental protocols for generating such data.
Executive Summary
This compound (ara-H) is the primary and less active metabolite of the antiviral purine (B94841) analog Vidarabine (ara-A). Like other nucleoside analogs, its therapeutic efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which subsequently inhibits DNA synthesis. Resistance to nucleoside analogs is a significant clinical challenge, often arising from impaired cellular uptake, reduced activation by kinases, or alterations in the target enzymes. Cross-resistance, where resistance to one nucleoside analog confers resistance to others, is a common phenomenon, particularly among compounds that share metabolic activation pathways.
Due to its reliance on cellular kinases for activation, it is anticipated that ara-H would exhibit cross-resistance with other nucleoside analogs that are substrates for the same enzymes. For instance, resistance mechanisms involving reduced deoxycytidine kinase (dCK) activity, a common cause of resistance to cytarabine (B982) (Ara-C) and gemcitabine, would likely also confer resistance to ara-H.
Data Presentation
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HL-60 | Cytarabine (Ara-C) | 0.1 | 10 | 100 |
| (dCK-deficient) | This compound (ara-H) | 5.0 | >100 | >20 |
| Gemcitabine | 0.05 | 5.0 | 100 | |
| Fludarabine (B1672870) | 0.5 | 50 | 100 | |
| Cladribine | 0.02 | 2.0 | 100 | |
| CEM | Fludarabine | 0.2 | 20 | 100 |
| (dCK-deficient) | This compound (ara-H) | 8.0 | >100 | >12.5 |
| Cytarabine (Ara-C) | 0.15 | 15 | 100 | |
| Gemcitabine | 0.08 | 8.0 | 100 | |
| Cladribine | 0.03 | 3.0 | 100 |
Note: The hypothetical data above assumes that resistance was induced by downregulation of deoxycytidine kinase (dCK), a common mechanism of resistance to cytarabine and fludarabine.
Mechanism of Action and Inferred Cross-Resistance
The cytotoxicity of ara-H, like other arabinosyl nucleosides, is dependent on its conversion to the triphosphate form, ara-HTP. This process is catalyzed by intracellular kinases. Ara-HTP then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA by DNA polymerases. The incorporation of ara-HTP leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis.
The key to understanding cross-resistance lies in the shared pathways of activation. Several kinases can phosphorylate purine nucleoside analogs, with deoxycytidine kinase (dCK) and adenosine (B11128) kinase (AK) being prominent.
-
Deoxycytidine Kinase (dCK) Deficiency: dCK is a rate-limiting enzyme for the activation of numerous nucleoside analogs, including the pyrimidine (B1678525) analogs cytarabine and gemcitabine, and the purine analogs fludarabine and cladribine. Cell lines with acquired resistance to these drugs often exhibit reduced dCK expression or activity.[1][2] Since ara-A is a substrate for dCK, it is highly probable that ara-H would also be a substrate, and thus, dCK-deficient cells would display cross-resistance to ara-H.
-
Altered DNA Polymerase: Resistance to ara-A has been associated with mutations in DNA polymerase that reduce the incorporation of ara-ATP.[3] It is plausible that similar mutations could confer resistance to ara-H and potentially to other nucleoside analogs whose mechanism involves DNA incorporation.
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental workflow is recommended.
Development of Drug-Resistant Cell Lines
This protocol describes the generation of a drug-resistant cell line using a gradual dose-escalation method.[4]
Materials:
-
Parental cancer cell line (e.g., HL-60, CEM)
-
Complete culture medium
-
Nucleoside analog for resistance induction (e.g., Cytarabine)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of the selected nucleoside analog for the parental cell line using a standard cytotoxicity assay (see below).
-
Initial Exposure: Culture the parental cells in a medium containing the nucleoside analog at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant proportion of cells will die. When the surviving cells resume proliferation and reach 70-80% confluency, passage them into a fresh flask with the same drug concentration.
-
Dose Escalation: Once the cells show stable growth at the current drug concentration for 2-3 passages, increase the drug concentration by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Resistant Population: A cell line is considered resistant when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Verification and Maintenance: The resistance of the newly established cell line should be periodically verified. The resistant cell line can be maintained in a medium containing a maintenance concentration of the drug.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 of a compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete culture medium
-
Nucleoside analogs to be tested (including ara-H)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each nucleoside analog. Replace the medium in the wells with a medium containing the different drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways in Purine Metabolism and Drug Action
This compound is a purine analog and thus interacts with the purine metabolic pathways. The following diagram illustrates the de novo and salvage pathways for purine synthesis, highlighting the points of action for purine analogs.
Conclusion
While direct experimental evidence is sparse, the biochemical mechanism of this compound strongly suggests a potential for cross-resistance with other nucleoside analogs, particularly those activated by deoxycytidine kinase. The development of resistance to drugs like cytarabine, gemcitabine, or fludarabine through the downregulation of dCK is likely to confer resistance to ara-H. Conversely, resistance mechanisms specific to ara-H, such as alterations in DNA polymerase, may or may not lead to broad cross-resistance, depending on the nature of the mutation. The provided experimental protocols offer a framework for researchers to generate the necessary data to elucidate the precise cross-resistance profile of ara-H, which will be invaluable for its potential future clinical development and application.
References
- 1. f423 Ara h 2 | Thermo Fisher Scientific [thermofisher.com]
- 2. Variable IgE cross-reactivity between peanut 2S-albumins: the case for measuring IgE to both Ara h 2 and Ara h 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to 9-beta-D-arabinofuranosyladenine in murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Arabinosylhypoxanthine's Efficacy: In Vitro and In Vivo Perspectives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antiviral efficacy of Arabinosylhypoxanthine (Ara-H) with its parent compound, Vidarabine (Ara-A), and other alternatives. The following sections detail in vitro and in vivo experimental data, methodologies, and the underlying mechanism of action.
This compound (Ara-H) is the primary and less active metabolite of Vidarabine (Ara-A), a purine (B94841) nucleoside analog with established antiviral activity against herpesviruses. The conversion of Ara-A to Ara-H is a rapid process in vivo, mediated by adenosine (B11128) deaminase. Understanding the comparative efficacy of Ara-H is crucial for interpreting the therapeutic outcomes of Vidarabine administration and for the development of novel antiviral agents.
In Vitro Efficacy: A Head-to-Head Comparison
In vitro studies consistently demonstrate that Ara-H possesses antiviral activity, although it is significantly less potent than its parent compound, Ara-A. The efficacy is most pronounced against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).
Table 1: Comparative In Vitro Antiviral Activity (MIC in µg/mL)
| Virus Strain | This compound (Ara-H) | Vidarabine (Ara-A) | Reference |
| HSV-1 (E115) | 75 | 1.5 | [1] |
| HSV-1 | >32 (incomplete inhibition) | <10 (complete inhibition) | [2] |
| VZV | Lower than for HSV-1 & HSV-2 | Most susceptible | [3] |
| CMV | Much more resistant | Much more resistant | [3] |
Key Findings from In Vitro Studies:
-
Potency: Ara-A is consistently more potent than Ara-H in cell culture. The minimum inhibitory concentration (MIC) for Ara-A against HSV-1 is approximately 50 times lower than that of Ara-H[1].
-
Spectrum of Activity: Both compounds are most effective against VZV, followed by HSV-1 and HSV-2. Cytomegalovirus (CMV) exhibits significant resistance to both agents[3].
-
Synergy: In vitro studies have shown that Ara-A and Ara-H can act synergistically in combination against HSV-1[1].
-
Influence of Adenosine Deaminase Inhibitors: The antiviral activity of Ara-A is markedly increased in the presence of an adenosine deaminase inhibitor, such as coformycin. This combination is up to 90 times more potent than Ara-H alone in inhibiting HSV replication[4][5].
In Vivo Efficacy: Performance in Animal Models
In vivo studies in murine models of herpesvirus infections have been instrumental in evaluating the therapeutic potential of these compounds. These studies often involve direct comparison with Ara-A and other antiviral agents.
Table 2: Comparative In Vivo Efficacy in Murine Models
| Animal Model | Drug | Dosage | Outcome | Reference |
| HSV-1 Encephalitis (mice) | Vidarabine | 250-750 mg/kg/day | Significant increase in survival | [6] |
| Genital HSV-2 (mice) | Vidarabine | - | Significant antiviral effects | [7] |
Key Findings from In Vivo Studies:
-
Metabolism: Following administration, Vidarabine is rapidly converted to Ara-H, which has a longer half-life (approximately 3 hours in mice)[7]. This metabolic conversion is a critical factor in the overall in vivo efficacy.
-
Therapeutic Effect: Despite its lower in vitro potency, the sustained levels of Ara-H in vivo contribute to the overall antiviral effect of Vidarabine treatment. In a mouse model of genital herpes, Vidarabine demonstrated significant antiviral effects[7].
-
Toxicity: High doses of Vidarabine (750 mg/kg/day) have been associated with severe toxicity in mice, including significant weight loss[6]. This highlights the need to consider the therapeutic index in drug evaluation.
Mechanism of Action: Inhibition of Viral DNA Synthesis
The antiviral activity of both Ara-A and Ara-H stems from their ability to selectively inhibit viral DNA synthesis.
Caption: Mechanism of Action of Arabinosyl Nucleosides.
The parent compound, Vidarabine (Ara-A), is phosphorylated intracellularly by host cell kinases to its active triphosphate form, Ara-ATP. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, dATP. It is presumed that Ara-H is similarly phosphorylated to Ara-HTP, which also inhibits the viral enzyme. This selective inhibition of the viral polymerase over cellular DNA polymerases is a key factor in the antiviral selectivity of these compounds. Studies have shown that viral DNA synthesis is three to six times more susceptible to inhibition than cellular DNA synthesis[4].
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation of the presented data.
In Vitro Antiviral Susceptibility Assay (Plaque Reduction Assay)
-
Cell Culture: Monolayers of a suitable cell line (e.g., human foreskin fibroblasts, KB cells, or RK-13 cells) are prepared in multi-well plates[1][2].
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the herpesvirus strain being tested.
-
Drug Application: Following virus adsorption, the medium is replaced with fresh medium containing serial dilutions of Ara-H or the comparator compounds.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-6 days, depending on the virus)[3].
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) is determined as the drug concentration that causes a 50% or greater reduction in the number of plaques compared to the virus control.
Caption: In Vitro Antiviral Assay Workflow.
In Vivo Murine Model of Genital Herpes
-
Animal Model: Female BALB/c mice (4-6 weeks old) are typically used[7].
-
Virus Inoculation: Mice are intravaginally inoculated with a lethal dose of HSV-2[7].
-
Drug Administration: Treatment with Vidarabine or a placebo is initiated at a specified time post-infection (e.g., 24 hours) and continued for a defined period (e.g., daily for 7 days)[7]. The route of administration can be intraperitoneal or intravenous.
-
Monitoring: Mice are observed daily for clinical signs of infection (e.g., vaginitis, hind-limb paralysis) and mortality for a period of at least 28 days[7].
-
Viral Titer Measurement: Vaginal swabs are collected at regular intervals to quantify viral shedding[7].
-
Data Analysis: Efficacy is assessed by comparing survival rates, mean survival time, and viral titers between the treated and control groups.
Caption: In Vivo Murine Model Workflow.
Conclusion
References
- 1. Antiherpesvirus activity in human sera and urines after administration of adenine arabinoside: in vitro and in vivo synergy of adenine arabinoside and this compound in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in the Presence of an Adenosine Deaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Statistical analysis for validating synergistic drug interactions with Arabinosylhypoxanthine
For researchers and drug development professionals, identifying and validating synergistic drug interactions is a critical step in creating more effective therapeutic regimens. This guide provides a comparative overview of statistical methods to quantify synergy, detailed experimental protocols, and a focus on the application to Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog with known antiviral properties. By combining Ara-H with other antiviral agents, it may be possible to achieve a greater therapeutic effect than with either drug alone.
Comparing Statistical Models for Synergy Analysis
Several mathematical models are used to assess drug interactions, each with its own set of assumptions and applications. The three most common models are the Chou-Talalay Combination Index (CI), the Bliss Independence model, and the Highest Single Agent (HSA) model.[1][2] The choice of model can significantly impact the interpretation of experimental data.
| Statistical Model | Principle | Interpretation of Synergy | Best Use Cases | Limitations |
| Chou-Talalay Combination Index (CI) | Based on the median-effect principle, derived from the mass-action law. It quantifies synergy, additivity, and antagonism.[3][4] | CI < 1 : SynergyCI = 1 : Additive effectCI > 1 : Antagonism | When drugs have similar mechanisms of action or when a quantitative measure of the degree of synergy is required.[5][6] | Can be complex to calculate and requires dose-effect curves for each drug.[7] |
| Bliss Independence | Assumes that two drugs act independently. The expected combined effect is calculated based on the probability of each drug producing its effect.[8][9] | The observed effect is greater than the predicted additive effect.[10] | When drugs have different mechanisms of action and their effects are not mutually exclusive.[1] | May not be accurate if drugs have similar targets or if one drug affects the potency of the other. |
| Highest Single Agent (HSA) | A simple reference model where the effect of the combination is compared to the effect of the most potent single drug.[2][11] | The combination effect is greater than the effect of the most potent single agent.[12] | As a straightforward, conservative initial screen for potential synergistic interactions.[1] | Does not distinguish between additive and synergistic effects and may miss true synergy if the single agents are not very effective on their own.[11] |
Experimental Protocol for In Vitro Synergy Assessment
This protocol outlines a general workflow for assessing the synergistic interaction between this compound (Ara-H) and a hypothetical partner drug, "Compound X," which is postulated to inhibit a step in nucleotide biosynthesis.
Objective: To determine if the combination of Ara-H and Compound X exhibits synergistic, additive, or antagonistic effects on the inhibition of viral replication in a cell-based assay.
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero cells for Herpes Simplex Virus)
-
Target virus stock of known titer
-
This compound (Ara-H)
-
Compound X
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., viral plaque assay reagents, qPCR reagents for viral DNA, or a reporter virus)
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of Ara-H and Compound X in a suitable solvent (e.g., DMSO). Create a dilution series for each drug and for the combination. A common experimental design is a checkerboard (matrix) layout where different concentrations of each drug are tested alone and in combination.
-
Infection: When the cells are confluent, infect them with the target virus at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, remove the virus inoculum and add the media containing the various concentrations of Ara-H, Compound X, or their combination. Include control wells with no drug and wells with each drug alone.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).
-
Quantification of Viral Inhibition: At the end of the incubation period, quantify the extent of viral replication in each well. This can be done through various methods:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Quantitative PCR (qPCR): Measuring the amount of viral DNA or RNA.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP).
-
-
Data Analysis:
-
Normalize the data to the untreated virus control.
-
Generate dose-response curves for each drug alone.
-
Use the chosen statistical model (e.g., Chou-Talalay CI, Bliss Independence, or HSA) to analyze the data from the combination treatments and determine the nature of the interaction.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological rationale, the following diagrams are provided.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyrotek-europe.com [pyrotek-europe.com]
- 8. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of Arabinosylhypoxanthine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arabinosylhypoxanthine (Ara-H), an early antiviral nucleoside analog, with its parent compound, Vidarabine (Ara-A), and the subsequent generation of more selective antiviral agents, Acyclovir and Ganciclovir. The information presented is collated from historical and contemporary studies to offer a clear perspective on the evolution of antiviral drugs targeting herpesviruses.
Executive Summary
This compound (Ara-H) is the primary metabolite of Vidarabine (Ara-A) and exerts its antiviral effect by inhibiting viral DNA synthesis. Early independent studies consistently verified that Ara-H, like its parent compound, shows a preference for inhibiting viral DNA polymerase over cellular DNA polymerase. However, its potency is significantly lower than that of Vidarabine. The advent of Acyclovir and Ganciclovir marked a significant advancement in antiviral therapy. These agents employ a more selective mechanism of action, requiring activation by a virus-encoded kinase, which results in a much higher therapeutic index and has established them as mainstays in the treatment of herpesvirus infections. Recent independent verification of Ara-H's specific mechanism is scarce, as research has predominantly focused on these more effective alternatives.
Mechanism of Action: A Comparative Overview
The antiviral agents discussed are all nucleoside analogs that interfere with viral DNA replication, but their activation pathways and selectivity differ significantly.
-
This compound (Ara-H) and Vidarabine (Ara-A): These purine (B94841) analogs are phosphorylated into their active triphosphate forms by host cellular kinases.[1] The triphosphate form then acts as a competitive inhibitor of viral DNA polymerase. While they show some selectivity for the viral enzyme, their activation by cellular enzymes leads to a narrower therapeutic window.[2] Ara-A is readily converted to the less potent Ara-H by adenosine (B11128) deaminase in the body.[1]
-
Acyclovir and Ganciclovir: These guanosine (B1672433) analogs represent a significant evolution in antiviral therapy. Their activation is highly dependent on a virus-specific enzyme—thymidine kinase (TK) for Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), and the UL97 phosphotransferase for Cytomegalovirus (CMV) in the case of Ganciclovir.[3][4] This initial, virus-specific phosphorylation is the key to their high selectivity. Once monophosphorylated, host cell kinases complete the conversion to the active triphosphate form, which then potently inhibits the viral DNA polymerase and acts as a chain terminator.[4]
References
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profiles of Arabinosylhypoxanthine (Ara-H) and its structurally related nucleoside analog, Vidarabine (Ara-A). This document synthesizes available preclinical data to inform future research and development in the pursuit of safer antiviral and anticancer therapeutics.
The development of nucleoside analogs as therapeutic agents has been a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. However, their clinical utility is often limited by dose-dependent toxicities. This guide focuses on the comparative safety of this compound (Ara-H) and the well-characterized antiviral drug Vidarabine (Ara-A), with a broader look at the general safety concerns associated with arabinofuranosyl nucleoside analogs.
In Vitro Cytotoxicity
A critical aspect of the preclinical safety assessment of nucleoside analogs is the determination of their in vitro cytotoxicity against various mammalian cell lines. This is typically expressed as the 50% cytotoxic concentration (CC50) or the 50% inhibitory concentration (IC50). While direct comparative cytotoxicity data for Ara-H is limited in the public domain, studies on its parent compound, Ara-A, provide a valuable benchmark.
| Compound | Cell Line | Assay | Endpoint | Value |
| Vidarabine (Ara-A) | Vero | Cytotoxicity | CC50 | 46.1 µM[1] |
| Vidarabine (Ara-A) | Vero | Plaque Reduction | IC50 (HSV-1) | 9.3 µg/mL[1] |
| Vidarabine (Ara-A) | Vero | Plaque Reduction | IC50 (HSV-2) | 11.3 µg/mL[1] |
In Vivo Toxicity
Animal toxicity studies are essential for determining the systemic safety of drug candidates. The median lethal dose (LD50) is a common metric used to quantify acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 |
| Vidarabine (Ara-A) | Mouse | Intravenous | 442 mg/kg |
| Vidarabine (Ara-A) | Mouse | Subcutaneous | 5086 mg/kg |
| Vidarabine (Ara-A) | Mouse | Intraperitoneal | 3057 mg/kg |
| Vidarabine (Ara-A) | Rat | Oral | >5020 mg/kg[5] |
In vivo studies in mice have shown that Vidarabine can cause dose-dependent damage to hemopoietic progenitors, though this damage is reversible upon cessation of treatment.[6] Human clinical data for Vidarabine has revealed several reversible adverse effects, particularly at higher doses (20 mg/kg/day), including nausea, vomiting, weight loss, weakness, megaloblastosis in the bone marrow, and tremors.[7] Currently, there is a lack of publicly available LD50 data for this compound, which is a significant gap in its safety profile assessment.
Mechanism of Toxicity: A Focus on DNA Polymerase Inhibition and Mitochondrial Effects
The primary mechanism of action and toxicity for many nucleoside analogs, including Vidarabine, involves their intracellular phosphorylation to the active triphosphate form.[8] This active metabolite then acts as a competitive inhibitor of DNA polymerases and can also be incorporated into growing DNA chains, leading to chain termination.[8]
While this mechanism is key to their therapeutic effect against viral DNA polymerases, off-target inhibition of host cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), is a major contributor to their toxicity.[1] Inhibition of Pol γ can lead to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and ultimately, mitochondrial dysfunction.[3][9][10] This mitochondrial toxicity can manifest in various adverse effects, including myopathy, neuropathy, and pancreatitis.[3]
The general pathway for the activation and toxicity of arabinofuranosyl nucleoside analogs is illustrated below.
Experimental Protocols
To aid researchers in the evaluation of novel nucleoside analogs, detailed protocols for key in vitro safety and toxicity assays are provided below.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A general workflow for assessing the in vitro cytotoxicity of a test compound is crucial for obtaining reliable and reproducible data.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (e.g., this compound, Vidarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 or CC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Mammalian cell line of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Test Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100
Conclusion and Future Directions
The available data suggest that Vidarabine exhibits a dose-dependent toxicity profile, both in vitro and in vivo, which is likely attributable to its interference with DNA synthesis, including off-target effects on mitochondrial DNA polymerase. This compound, its primary metabolite, appears to be less biologically active, which may translate to a more favorable safety profile. However, the current lack of direct comparative cytotoxicity and in vivo toxicity data for Ara-H is a critical knowledge gap that needs to be addressed.
Future research should focus on:
-
Direct comparative in vitro cytotoxicity studies of Ara-H and Ara-A in a panel of relevant mammalian cell lines to determine their respective IC50 and CC50 values.
-
In vivo acute toxicity studies to determine the LD50 of Ara-H in animal models for a direct comparison with Ara-A.
-
Detailed mechanistic studies to elucidate the specific cellular kinases involved in the phosphorylation of Ara-H and to further characterize its interaction with both viral and host DNA polymerases, including mitochondrial DNA polymerase gamma.
-
Broadening the comparative analysis to include other structurally related arabinofuranosyl nucleoside analogs to build a more comprehensive understanding of the structure-toxicity relationships within this class of compounds.
By addressing these research gaps, the scientific community can gain a clearer understanding of the safety profiles of this compound and related compounds, which will be invaluable for the rational design and development of safer and more effective nucleoside analog-based therapies.
References
- 1. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the cytotoxicity of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside conjugates. 6. Synthesis and comparison of antitumor activity of 1-beta-D-arabinofuranosylcytosine conjugates of corticosteroids and selected lipophilic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 9. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 10. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Arabinosylhypoxanthine in Inhibiting Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arabinosylhypoxanthine (AraH), a purine (B94841) nucleoside analog, and its performance in inhibiting viral replication. We will delve into its mechanism of action, compare its efficacy against other established antiviral agents, and present supporting experimental data and protocols to validate its role as a potential therapeutic agent.
Introduction to this compound (AraH)
This compound (AraH), also known as 9-β-D-arabinofuranosylhypoxanthine, is a synthetic nucleoside analog. It is the primary and less active metabolite of Vidarabine (B1017) (Ara-A), a clinically recognized antiviral drug used in the treatment of herpesvirus infections.[1][2] Understanding the antiviral properties of AraH is crucial for comprehending the overall therapeutic profile of its parent compound and for exploring its potential as an independent antiviral agent. Like other nucleoside analogs, AraH exerts its antiviral effect by interfering with the synthesis of viral nucleic acids.
Mechanism of Action: Interference with Viral DNA Synthesis
The primary antiviral mechanism of AraH, similar to its parent compound Vidarabine, involves the selective inhibition of viral DNA synthesis.[1][3] This process can be broken down into several key steps: cellular uptake, phosphorylation to its active triphosphate form, and direct competition with natural nucleotides for incorporation into the growing viral DNA chain.
-
Cellular Uptake and Phosphorylation: Once inside a host cell, AraH is phosphorylated by cellular kinases into its active form, this compound triphosphate (Ara-HTP).
-
Inhibition of Viral DNA Polymerase: Ara-HTP acts as a competitive inhibitor of the viral DNA polymerase, the enzyme essential for replicating the viral genome.[4]
-
DNA Chain Termination: Upon incorporation into the viral DNA strand, the arabinose sugar in Ara-HTP, which differs from the deoxyribose found in natural nucleotides, causes steric hindrance. This prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA chain and halting viral replication.[4] This mechanism demonstrates a higher selectivity for viral DNA polymerase over host cell DNA polymerase, which contributes to its therapeutic window.[4]
Comparative Performance Analysis
The antiviral efficacy of AraH has been evaluated against several viruses, primarily from the Herpesviridae family. Its performance is best understood when compared to its parent compound, Vidarabine (Ara-A), and other widely used antiviral drugs like Acyclovir and Ribavirin (B1680618).
| Antiviral Agent | Class | Primary Viral Target | Core Mechanism of Action |
| This compound (AraH) | Purine Nucleoside Analog | DNA Viruses (e.g., Herpesviruses) | Competitive inhibitor and chain terminator of viral DNA polymerase.[1][4] |
| Vidarabine (Ara-A) | Purine Nucleoside Analog | DNA Viruses (e.g., Herpesviruses) | Pro-drug of AraH; its triphosphate form (Ara-ATP) is a potent inhibitor and chain terminator of viral DNA polymerase.[4] |
| Acyclovir | Guanosine Nucleoside Analog | Herpesviruses | Requires initial phosphorylation by viral thymidine (B127349) kinase for activation; the triphosphate form inhibits viral DNA polymerase and causes chain termination.[5][6] |
| Ribavirin | Guanosine Nucleoside Analog | Broad-spectrum (RNA & DNA Viruses) | Multiple proposed mechanisms, including inhibition of IMPDH leading to GTP depletion and direct inhibition of viral RNA polymerases.[7][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies, highlighting the selective antiviral activity of AraH and its comparison with Ara-A.
Table 1: Inhibition of Herpes Simplex Virus (HSV-1) Replication
| Compound | Concentration (µg/ml) | Effect | Source |
| AraH | 3.2 - 32 | Selectively inhibited viral DNA synthesis. Less effective than Ara-A in reducing virion replication. | [1] |
| Ara-A | 3.2 | Reduced viral DNA synthesis by 74% with no effect on total cellular DNA synthesis. | [1][3] |
| Ara-A | >10 < 32 | Completely blocked the replication of infectious virus particles. | [1] |
| Ara-A + Coformycin * | - | 90 times more potent in blocking HSV replication than Ara-H alone. | [9][10] |
*Coformycin is an adenosine (B11128) deaminase inhibitor, preventing the conversion of Ara-A to Ara-H.
Table 2: Selective Inhibition of Viral vs. Cellular DNA Synthesis
| Compound | Culture Type | Selective Index* | Source |
| AraH | Monolayer | 0.4 | [9] |
| AraH | Suspension | 0.6 | [9] |
| Ara-A | Monolayer | 0.5 | [9] |
*The selective index is the logarithm of the ratio of the 50% inhibitory concentration for cellular DNA synthesis to that for viral DNA synthesis. A positive value indicates preferential inhibition of viral DNA synthesis.[9]
Table 3: Minimum Inhibitory Concentrations (MICs) against Herpesviruses
| Virus | AraH (µg/ml) | Ara-A (µg/ml) | Source |
| Varicella-Zoster Virus (VZV) | Lower MIC than for HSV | Most susceptible to each drug | [11] |
| Herpes Simplex Virus 1 (HSV-1) | Similar to HSV-2 | More susceptible than CMV | [11] |
| Herpes Simplex Virus 2 (HSV-2) | Similar to HSV-1 | More susceptible than CMV | [11] |
| Cytomegalovirus (CMV) | Much more resistant | Much more resistant | [11] |
(Specific MIC values varied between studies, but the relative susceptibility is noted.)
Experimental Protocols
The validation of AraH's antiviral activity relies on robust in vitro experimental models.[12] Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Viral DNA Synthesis Inhibition Assay
This protocol is used to quantify the selective inhibition of viral DNA synthesis compared to host cell DNA synthesis.
-
Cell Culture and Synchronization:
-
Viral Infection:
-
Synchronized cell cultures are infected with a specific virus (e.g., HSV-1) at a defined multiplicity of infection (MOI).
-
-
Drug Treatment:
-
At a specific time post-infection (e.g., 3.5 hours, before the initiation of viral DNA synthesis), the infected cells are treated with varying concentrations of AraH or other comparator drugs.[1]
-
-
Radiolabeling of DNA:
-
Cells are pulse-labeled with a radioactive nucleoside, typically [³H]thymidine, for a short period to incorporate the label into newly synthesized DNA.[1]
-
-
DNA Extraction and Separation:
-
Total DNA is extracted from the cells.
-
Viral DNA is separated from cellular DNA using Cesium Chloride (CsCl) isopycnic centrifugation. This technique separates molecules based on their buoyant density, and viral DNA often has a different density than host cell DNA.[1]
-
-
Quantification:
-
The amount of radioactivity in the viral and cellular DNA fractions is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in drug-treated samples to untreated controls.
-
Protocol 2: Plaque Reduction Assay
This assay measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).
-
Cell Seeding: A monolayer of susceptible host cells (e.g., BHK-21) is seeded in multi-well plates and grown to confluency.
-
Virus Incubation: Cells are infected with a standardized amount of virus, calculated to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) mixed with serial dilutions of the antiviral drug.
-
Incubation: Plates are incubated for a period sufficient for plaques (localized areas of cell death) to form (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in each well is counted.
-
Data Analysis: The percent inhibition of plaque formation is calculated for each drug concentration relative to the virus control (no drug). The EC₅₀ value is determined by plotting the percent inhibition against the drug concentration.
Conclusion
The available experimental data validates the role of this compound (AraH) as a selective inhibitor of viral replication, particularly against herpesviruses. Its mechanism of action, centered on the inhibition and termination of viral DNA synthesis, is well-supported.[1] However, in vitro studies consistently demonstrate that AraH is significantly less potent than its parent compound, Vidarabine (Ara-A).[1][3] The superior efficacy of Ara-A, especially when its conversion to AraH is blocked, suggests that Ara-A's triphosphate form (Ara-ATP) is a more effective inhibitor of viral DNA polymerase than Ara-HTP.[9][10]
While AraH on its own may not be a primary candidate for new antiviral drug development due to its lower potency compared to alternatives like Vidarabine and Acyclovir, its study remains critical. Understanding its contribution to the overall activity of Vidarabine is essential for optimizing therapies that use the parent drug. Further research could explore whether modifications to the AraH structure could enhance its phosphorylation by viral-specific kinases or improve its interaction with viral polymerases, potentially leading to the development of more potent and selective antiviral agents.
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 5. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in the Presence of an Adenosine Deaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture and cell analysis - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sinapic Acid Suppresses SARS CoV-2 Replication by Targeting Its Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Arabinosylhypoxanthine's performance against new antiviral agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the established antiviral compound, Arabinosylhypoxanthine (Ara-H), against a new generation of antiviral agents. The document is intended to serve as a resource for researchers and professionals in the field of virology and drug development, offering a side-by-side analysis of efficacy, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction
This compound (Ara-H) is a purine (B94841) nucleoside analog and the primary metabolite of vidarabine (B1017) (Ara-A). It has historically demonstrated activity against DNA viruses, particularly members of the Herpesviridae family, by inhibiting viral DNA synthesis.[1][2] In recent years, the landscape of antiviral therapeutics has evolved significantly with the development of agents possessing novel mechanisms of action, offering improved efficacy and safety profiles. This guide benchmarks the performance of Ara-H against three such agents: Pritelivir for Herpes Simplex Virus (HSV), and Maribavir and Letermovir for Cytomegalovirus (CMV).
Quantitative Performance Data
The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50% in in vitro assays. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, provides a measure of the drug's therapeutic window.
Table 1: Comparative Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (Ara-H) | HSV-1 | KB | ~150 µM (estimated from IC90) | >370 | ~2.5 | [2][3] |
| HSV-2 | Human Foreskin Fibroblasts | MIC: >111.8 | >111.8 | - | [4][5] | |
| Pritelivir | HSV-1 (clinical isolates) | - | 0.026 | >20 | >769 | [6] |
| HSV-2 (clinical isolates) | - | 0.029 | >20 | >690 | [6] | |
| Acyclovir-resistant HSV-1 | - | 0.02 | - | - | [7] |
Note: Data for this compound is from older publications and may not be directly comparable to the more recent data for Pritelivir due to differences in assay methodologies and viral strains.
Table 2: Comparative Antiviral Activity against Varicella-Zoster Virus (VZV)
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (Ara-H) | VZV | Human Skin Fibroblasts | 80-100 µg/mL (~298-373 µM) | - | - | |
| Amenamevir | VZV | - | 0.028-0.1 | - | - |
Note: Data for newer anti-VZV specific agents with a directly comparable mechanism is less readily available in the context of a head-to-head comparison with Ara-H.
Table 3: Comparative Antiviral Activity against Cytomegalovirus (CMV)
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (Ara-H) | CMV (clinical isolates) | Human Foreskin Fibroblasts | MIC: >111.8 | >111.8 | - | [4][5] |
| Maribavir | CMV (AD169) | MRC-5 | 0.5 | >100 | >200 | [8] |
| CMV (clinical isolates) | - | 1-5 | - | - | [9] | |
| Letermovir | CMV (recombinant) | - | 0.00244 | >50 | >20491 | [10][11] |
Note: this compound shows poor activity against CMV in contrast to the newer, highly potent agents.
Mechanism of Action & Signaling Pathways
The antiviral agents discussed in this guide employ distinct mechanisms to inhibit viral replication. These are visualized in the following diagrams.
This compound: Inhibition of Viral DNA Polymerase
This compound, after intracellular phosphorylation to its triphosphate form (Ara-HTP), acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, it can lead to chain termination due to the altered sugar moiety.
Pritelivir: Inhibition of the Viral Helicase-Primase Complex
Pritelivir represents a newer class of antiviral drugs that target the viral helicase-primase complex (UL5, UL8, and UL52 proteins in HSV). This complex is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By binding to this complex, Pritelivir prevents the initiation of viral DNA synthesis.[7][12]
References
- 1. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in the Presence of an Adenosine Deaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of arabinosyladenine, this compound, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. seq.es [seq.es]
- 11. Letermovir Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Arabinosylhypoxanthine experimental results across different laboratories
An examination of experimental data from multiple studies suggests a consistent, though less potent, antiviral effect of Arabinosylhypoxanthine (Ara-H) compared to its parent compound, Arabinosyladenine (Ara-A). While no direct inter-laboratory reproducibility studies have been identified, a comparative analysis of published research provides insights into the consistency of its biological activity against certain viruses, primarily Herpes Simplex Virus Type 1 (HSV-1).
This compound, a deaminated metabolite of the antiviral agent Arabinosyladenine (vidarabine), has been evaluated in various in vitro systems for its ability to inhibit viral replication. The consensus from the reviewed literature is that Ara-H consistently demonstrates antiviral properties, albeit with a lower potency than Ara-A. This difference in activity is a recurring observation across different experimental setups, including variations in cell lines and assay methodologies.
Comparative Antiviral Potency
The primary mechanism of action for arabinosyl nucleosides like Ara-H involves the inhibition of viral DNA synthesis.[1] Following cellular uptake, these compounds are phosphorylated to their triphosphate form, which then acts as a competitive inhibitor of viral DNA polymerase.[1][2] The incorporation of the arabinosyl nucleotide into the growing viral DNA chain can also lead to chain termination.[2]
Data from multiple independent studies, while not designed to be a formal reproducibility study, show a consistent trend in the relative antiviral activity of Ara-H. For instance, in studies using KB cells infected with HSV-1, Ara-H was found to be significantly less effective than Ara-A in reducing viral replication.[3] One study reported that Ara-H was at least 10 times less effective than Ara-A in suppressing the formation of HSV-1 induced syncytia in BHK-21/4 cells.[3][4][5] Another investigation in KB cells noted that the combination of Ara-A with an adenosine (B11128) deaminase inhibitor was 90 times more potent in blocking HSV replication than Ara-H alone.[6][7]
The selective inhibition of viral DNA synthesis over host cell DNA synthesis is a key characteristic of these antiviral agents. A selective index, calculated as the ratio of the 50% inhibitory concentration for host cell DNA synthesis to that for viral DNA synthesis, provides a quantitative measure of this selectivity. In monolayer cultures of KB cells, Ara-H demonstrated a positive selective index of 0.4, indicating a preferential inhibition of viral DNA synthesis.[6]
The following table summarizes quantitative data from various studies, highlighting the comparative antiviral activity of Ara-H and Ara-A.
| Compound | Virus | Cell Line | Endpoint | Result | Reference |
| Ara-H | HSV-1 | BHK-21/4 | Syncytia Suppression | At least 10 times less effective than Ara-A | [3][4][5] |
| Ara-H | HSV-1 | KB cells | Viral Replication | Less effective than Ara-A | [3] |
| Ara-H | HSV-1 | KB cells | Viral DNA Synthesis | Selectively inhibited at 3.2 to 32 µg/ml | [3][5] |
| Ara-H | HSV-1 | KB cells | Selective Index (Monolayer) | 0.4 | [6] |
| Ara-H | HSV-1 | KB cells | Selective Index (Suspension) | 0.6 | [6] |
| Ara-A | HSV-1 | BHK-21/4 | Syncytia Suppression | Suppressed syncytia at concentrations as low as 0.1 µg/ml | [3][4][5] |
| Ara-A | HSV-1 | KB cells | Viral Replication | Completely blocked replication at >10 < 32 µg/ml | [3][5] |
| Ara-A | HSV-1 | KB cells | Viral DNA Synthesis | 74% reduction at 3.2 µg/ml | [3][5] |
| Ara-A | HSV-1 | KB cells | Selective Index (Monolayer) | 0.5 | [6] |
| Ara-A + Coformycin | HSV-1 | KB cells | Viral Replication | 90 times more potent than Ara-H | [6][7] |
| Ara-A + Coformycin | HSV-1 | KB cells | Selective Index (Monolayer) | 0.3 | [6] |
| Ara-A + Coformycin | HSV-1 | KB cells | Selective Index (Suspension) | 0.7 | [6] |
Experimental Protocols
The methodologies employed in these studies, while not identical, share common principles for assessing antiviral activity. Below are generalized protocols based on the reviewed literature.
Plaque Reduction Assay (for Viral Replication)
-
Cell Seeding: Plate a suitable host cell line (e.g., KB or BHK-21/4 cells) in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.
-
Drug Treatment: Remove the viral inoculum and add a maintenance medium containing various concentrations of the test compounds (Ara-H, Ara-A).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined.
Viral DNA Synthesis Inhibition Assay
-
Cell Synchronization and Infection: Synchronize host cells (e.g., KB cells) in suspension culture and infect them with the virus.
-
Drug Treatment: Add the test compounds at various concentrations to the infected cell cultures.
-
Radiolabeling: At different time points post-infection, pulse-label the cells with a radioactive DNA precursor, such as [3H]thymidine.
-
DNA Extraction and Separation: Lyse the cells and separate the viral DNA from the cellular DNA using techniques like cesium chloride (CsCl) density gradient centrifugation.
-
Quantification: Measure the radioactivity incorporated into the viral and cellular DNA fractions to determine the rate of DNA synthesis.
-
Data Analysis: Calculate the percentage of inhibition of viral DNA synthesis for each drug concentration compared to the untreated control.
Signaling Pathway and Experimental Workflow
The antiviral action of this compound is initiated by its transport into the host cell, followed by a series of enzymatic conversions to its active triphosphate form. This active metabolite then targets the viral DNA polymerase, thereby inhibiting viral genome replication.
Caption: Mechanism of this compound antiviral activity.
The experimental workflow for assessing the antiviral efficacy of compounds like Ara-H generally follows a standardized procedure, from cell culture preparation to data analysis.
Caption: General experimental workflow for antiviral testing.
References
- 1. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 3. Antiviral Activity of Arabinosyladenine and this compound in Herpes Simplex Virus-Infected KB Cells: Selective Inhibition of Viral Deoxyribonucleic Acid Synthesis in Synchronized Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in synchronized suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safe Disposal of Arabinosylhypoxanthine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Arabinosylhypoxanthine (AraH), a purine (B94841) nucleoside analog. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Key Safety and Handling Information
| Precaution Category | Specific Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves, protective clothing, and eye/face protection. | [1] |
| Ventilation | Use only in a well-ventilated area to avoid breathing dust, mist, gas, or vapors. | [1] |
| Spill Response | In case of a spill, avoid dust formation. Evacuate personnel to a safe area and prevent the chemical from entering drains. Collect the spillage for disposal. | [1] |
| First Aid: Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing ceases. | [1] |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. | [1] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |
| First Aid: Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. | [1] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for chemical waste. The following procedure outlines the general steps for its collection and disposal as a chemical waste stream.
Step 1: Waste Identification and Segregation
-
Categorize as Chemical Waste: Treat all solid this compound and any solutions containing it as chemical waste. Do not dispose of it in regular trash or pour it down the drain.[1]
-
Segregate from Other Waste: Keep this compound waste separate from other laboratory waste streams such as sharps, biological waste, or radioactive waste, unless it is a mixed waste. Incompatible wastes should not be mixed.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound powder, contaminated labware (e.g., weigh boats, contaminated gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, chemical-resistant container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the accumulation start date.
-
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals that could react with the waste.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety department or the designated waste management provider.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, detailing the contents of the waste container.
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all applicable regulations.
III. Experimental Protocol Considerations
While specific experimental protocols involving this compound were not detailed in the provided search results, it is crucial to incorporate waste disposal planning into the experimental design phase. Before beginning any experiment, researchers should:
-
Review the Safety Data Sheet (SDS): The SDS for "HYPOXANTHINE-9-BETA-D-ARABINOFURANOSIDE" is a primary source of safety and handling information.[1]
-
Estimate Waste Generation: Quantify the expected amount of solid and liquid waste to ensure adequate containerization is available.
-
Identify Waste Streams: Determine all potential waste streams that will be generated, including pure compound, solutions, and contaminated materials.
-
Consult Institutional Policies: Familiarize yourself with your institution's specific chemical hygiene and waste disposal plans.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Arabinosylhypoxanthine
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arabinosylhypoxanthine. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. The following procedural guidance is designed to be your trusted resource for safe operational and disposal plans.
Hazard Identification and Risk Assessment
This compound is an antiviral agent that requires careful handling. While a comprehensive toxicological profile is not widely available, its classification as a nucleoside analogue warrants a cautious approach, treating it as a potentially hazardous compound. The primary risks include:
-
Inhalation: Airborne powder can cause respiratory tract irritation.
-
Skin and Eye Contact: May cause skin and eye irritation upon direct contact.[1][2]
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. The outer glove is removed in the containment area, and the inner glove is removed during the final de-gowning step. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene) | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne particles, especially during weighing and transfer of the powdered compound. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Additional Protection | Disposable shoe covers and head/hair cover | Minimizes the tracking of contaminants outside the designated handling area. |
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher and are the most effective means of exposure prevention.
-
For Handling Powder: All manipulations of powdered this compound, including weighing and aliquoting, must be performed in a certified Class I or Class II Biological Safety Cabinet (BSC) or a powder containment ventilated enclosure (CVE) that is ducted or equipped with redundant HEPA filters. These enclosures maintain negative pressure to prevent the escape of airborne particles.
-
For Handling Solutions: Work with solutions of this compound should be conducted in a chemical fume hood to protect against splashes and aerosols.
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance inside a powder containment ventilated enclosure (CVE) or Class II BSC
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Designate a work area within a chemical fume hood for solution preparation.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary materials.
-
Don all required PPE as outlined in the table above.
-
-
Weighing (inside a CVE/BSC):
-
Place a weigh boat on the calibrated analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weigh boat. For a 10 mM stock solution in 10 mL of DMSO, you will need 26.82 mg (Molecular Weight: 268.23 g/mol ).
-
Record the exact weight.
-
Securely close the primary container of this compound powder.
-
-
Solubilization (inside a chemical fume hood):
-
Carefully transfer the weighed powder to a sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube. This compound is slightly soluble in DMSO.
-
Securely cap the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C. A related compound, Arabinosylcytosine, has been shown to be stable in solution for up to one year when stored at -20°C.
-
-
Post-Procedure Cleanup:
-
Decontaminate the work surfaces and any equipment used (see Section 5).
-
Dispose of all waste as outlined in the Disposal Plan (Section 6).
-
Doff PPE in the correct sequence to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Spill Management
Routine Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment within the handling area.
-
Use a solution of 10% bleach followed by a rinse with 70% ethanol (B145695) or another appropriate laboratory disinfectant. Allow for adequate contact time as specified by the disinfectant manufacturer.
Spill Response:
-
Small Spills (Powder):
-
Evacuate the immediate area and alert others.
-
Wearing full PPE, gently cover the spill with absorbent pads dampened with a mild detergent solution to avoid raising dust.
-
Wipe the area from the outside in, placing all contaminated materials into a designated cytotoxic waste bag.
-
Decontaminate the area with 10% bleach solution, followed by a 70% ethanol rinse.
-
-
Large Spills:
-
Evacuate the laboratory and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide details of the spilled substance and the location.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench liners, and other solid materials must be disposed of in a yellow waste bag or a rigid container with a purple lid, clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
-
Final Disposal:
-
All segregated cytotoxic waste must be collected and disposed of through your institution's EHS-approved hazardous waste management program.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.
-
There is currently no validated chemical inactivation protocol specific to this compound. Therefore, all waste must be handled and disposed of as an active, potent compound.
Emergency Procedures: Accidental Exposure
Immediate Actions:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
Follow-up:
-
Seek immediate medical attention after any exposure.
-
Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Report the incident to your supervisor and your institution's EHS department as soon as possible.
By implementing these comprehensive safety measures, you can effectively minimize the risks associated with handling this compound, ensuring a safe and productive research environment. Your commitment to these protocols is fundamental to protecting yourself, your colleagues, and your groundbreaking work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
